Technical Documentation Center

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
  • CAS: 951889-65-9

Core Science & Biosynthesis

Foundational

The Definitive Guide to 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: CAS Registry, Synthesis, and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Executive Summary In the realm of modern drug discovery and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary

In the realm of modern drug discovery and agrochemical development, halogenated aryl-oxo aliphatic acids serve as critical structural linchpins. 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and synergistic pesticidal compositions[1].

While the free carboxylic acid is frequently generated in situ or maintained within proprietary compound libraries (often lacking a universally published CAS number), its direct, commercially available precursor—Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate —is cataloged under CAS Registry Number 951886-47-8 [2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the synthesis, analytical verification, and downstream application of this vital building block.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical differences between the free acid and its ester precursor is critical for predicting solubility, reactivity, and chromatographic behavior during isolation. The table below summarizes the core metrics.

Table 1: Physicochemical Profile
Property8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic AcidEthyl 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoate
Molecular Formula C₁₄H₁₆ClFO₃C₁₆H₂₀ClFO₃
Molecular Weight 286.73 g/mol 314.78 g/mol
CAS Registry Number Proprietary / Unassigned951886-47-8[2]
Physical State Crystalline Solid (Predicted)Viscous Oil / Low-melting solid
Key Functional Groups Carboxylic Acid, Aryl Ketone, HalidesEthyl Ester, Aryl Ketone, Halides
Lipophilicity (LogP) ~3.2 (pH dependent)~4.5 (Highly lipophilic)

Mechanistic Synthesis & Regioselectivity

The synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid relies on a highly controlled, two-phase process: a regioselective Friedel-Crafts acylation followed by a mild saponification.

Causality in Experimental Design
  • Regiocontrol via Directing Groups: The starting material, 1-chloro-3-fluorobenzene, features two deactivating but ortho/para-directing halogens. The fluorine atom at the 3-position exerts a stronger resonance-donating effect than chlorine. Consequently, electrophilic attack by the acylium ion is directed predominantly to the position para to the fluorine (and ortho to the chlorine), establishing the precise 1,2,4-substitution pattern required for the target compound.

  • Chemoselective Hydrolysis: The base-catalyzed hydrolysis (saponification) must selectively cleave the aliphatic ethyl ester without degrading the aryl ketone. Methanol is used as a co-solvent to maintain the lipophilic ester in solution, allowing the hydroxide ion to efficiently attack the sterically accessible ester carbonyl.

Synthesis_Workflow SM1 1-Chloro-3-fluorobenzene (Aryl Precursor) Step1 Friedel-Crafts Acylation AlCl3, DCM, 0°C → RT SM1->Step1 SM2 Ethyl 8-chloro-8-oxooctanoate (Acylating Agent) SM2->Step1 Intermediate Ethyl 8-(4-chloro-2-fluorophenyl) -8-oxooctanoate CAS: 951886-47-8 Step1->Intermediate Regioselective para-attack Step2 Saponification NaOH, MeOH/H2O, 50°C Intermediate->Step2 Product 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid (Target Compound) Step2->Product Acidification (HCl)

Fig 1: Regioselective synthesis workflow of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step includes specific analytical checkpoints to confirm success before proceeding.

Phase 1: Synthesis of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate
  • Preparation: Purge a dry, 500 mL round-bottom flask with inert nitrogen. Add anhydrous aluminum chloride (

    
    , 1.2 eq) to 100 mL of anhydrous dichloromethane (DCM).
    
  • Activation: Cool the suspension to 0 °C. Dropwise, add ethyl 8-chloro-8-oxooctanoate (1.0 eq) over 15 minutes. Stir for 30 minutes to ensure complete generation of the acylium ion complex.

  • Acylation: Slowly introduce 1-chloro-3-fluorobenzene (1.1 eq). Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for 4 hours.

  • Quenching & Extraction: Carefully pour the reaction mixture over crushed ice and 1M HCl. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The product should appear as a distinct UV-active spot.

Phase 2: Hydrolysis to the Free Acid
  • Saponification: Dissolve the crude ethyl ester (CAS 951886-47-8) in a 1:1 mixture of Methanol and THF (50 mL). Add 2M aqueous NaOH (3.0 eq).

  • Heating: Stir the mixture at 50 °C for 2 hours.

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted lipophilic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches ~2. The target compound, 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, will precipitate as a white/off-white solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.

Table 2: Analytical Validation & Quality Control Metrics
TechniqueTarget Signal / MetricCausality / Rationale
¹H NMR (CDCl₃) Absence of signals at 4.1 ppm (q) and 1.2 ppm (t)Validates complete cleavage of the ethyl ester moiety.
¹H NMR (CDCl₃) Aromatic H3: Doublet of doublets (~7.1 ppm)Confirms the precise 1,2,4-substitution regiochemistry (coupling with F and meta-H5).
LC-MS (ESI-) m/z[M-H]⁻ 285.1Validates the molecular weight of the free carboxylic acid.
HPLC (UV 254 nm) > 98% AUCEnsures the absence of regioisomeric impurities generated during the Friedel-Crafts step.

Applications in Drug Discovery & Agrochemicals

Long-chain aliphatic acids featuring halogenated aryl ketones are highly prized in the development of enzyme inhibitors. Specifically, derivatives of octanoic and decanoic acids have been heavily cited in the formulation of synergistic pesticidal compositions, acting as delivery vectors or active inhibitors of nucleic acid synthesis and reductase enzymes (such as


-reductase)[1].

The carboxylic acid tail provides an ideal handle for subsequent amidation or esterification, allowing medicinal chemists to fine-tune the lipophilicity and target-binding affinity of the final Active Pharmaceutical/Agrochemical Ingredient (API).

Application_Pathway Acid 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid Amidation Amide Coupling (EDC/HOBt) Acid->Amidation API Target Active Ingredient (e.g., Enzyme Inhibitor) Amidation->API Structural Diversification Binding Target Binding (e.g., Reductases) API->Binding Pharmacophore Match Efficacy Phenotypic Effect (Pathogen Arrest) Binding->Efficacy Inhibition

Fig 2: Downstream application pathway of the oxooctanoic acid intermediate in drug and agrochemical design.

References

  • Title: WO2020061706A1 - Synergistic pesticidal compositions and methods for delivery of active ingredients Source: Google Patents / World Intellectual Property Organization URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Introduction & Core Rationale In modern drug discovery, the strategic incorporation of halogenated aryl groups and flexible aliphatic linkers is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

In modern drug discovery, the strategic incorporation of halogenated aryl groups and flexible aliphatic linkers is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (CAS: 951889-65-9)[1] represents a highly versatile, bifunctional building block. Featuring a terminal carboxylic acid and an aryl-ketone moiety, it serves as a critical intermediate for synthesizing kinase inhibitors, PROTAC (Proteolysis Targeting Chimera) linkers, and lipophilic prodrugs[2].

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a regioselective synthetic methodology, and outlines a self-validating analytical framework to ensure structural integrity.

Physicochemical Data & Molecular Properties

Understanding the molecular properties of this compound is critical for predicting its behavior in biological systems and organic synthesis. The fluorine atom at the ortho-position enhances metabolic stability against CYP450 enzymes, while the para-chlorine provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). The 8-carbon chain introduces necessary lipophilicity to cross lipid bilayers.

PropertyValueCausality / Significance
IUPAC Name 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acidStandardized nomenclature for regulatory filing.
CAS Registry Number 951889-65-9Unique identifier for commercial sourcing[1].
Molecular Formula C₁₄H₁₆ClFO₃Determines exact mass and isotopic distribution.
Molecular Weight 286.73 g/mol Optimal size for linker appendages (<300 Da).
Exact Mass 286.077 DaCritical for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area 54.37 ŲSuggests good membrane permeability (TPSA < 90 Ų).
H-Bond Donors / Acceptors 1 / 3Favorable for target protein interactions.
Rotatable Bonds 8Provides high conformational flexibility for PROTACs.

Regioselective Synthetic Methodology

Causality in Synthetic Design

A common approach to synthesizing aryl-oxo-alkanoic acids is the Friedel-Crafts acylation of halogenated benzenes with cyclic anhydrides. However, applying Friedel-Crafts to 1-chloro-3-fluorobenzene yields an intractable mixture of regioisomers due to competing ortho/para directing effects of the halogens.

To ensure absolute regiochemical fidelity , we bypass electrophilic aromatic substitution. Instead, we utilize a highly controlled nucleophilic addition using the Grignard reagent of 4-chloro-2-fluorobromobenzene and the Weinreb amide of suberic acid mono-tert-butyl ester. The Weinreb amide forms a stable chelated tetrahedral intermediate, strictly preventing the over-addition of the Grignard reagent that would otherwise yield a tertiary alcohol.

Step-by-Step Protocol
  • Weinreb Amide Formation: Dissolve suberic acid mono-tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C. Stir for 30 mins. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir at room temperature (RT) for 4 hours. Aqueous workup yields the intermediate.

  • Grignard Addition: In a flame-dried flask under N₂, dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C. Dropwise add 4-chloro-2-fluorophenylmagnesium bromide (1.2 eq, 0.5 M in THF). Warm to RT and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (EtOAc).

  • Ester Deprotection: Dissolve the crude intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at RT for 2 hours to cleave the tert-butyl group. Concentrate and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid).

SynthWorkflow N1 Suberic Acid Mono-tert-butyl Ester N2 CDI, N,O-Dimethylhydroxylamine (Weinreb Amide Formation) N1->N2 Step 1: Activation N4 Nucleophilic Addition (THF, 0°C to RT) N2->N4 Weinreb Amide N3 4-Chloro-2-fluorophenyl- magnesium bromide N3->N4 Step 2: Grignard N5 TFA / DCM (Ester Deprotection) N4->N5 Step 3: Deprotection N6 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid N5->N6 Final Pure Product

Regioselective synthesis workflow via Weinreb amide intermediate.

Analytical Validation Framework

A self-validating analytical system is required to confirm that the synthesized batch is free of regioisomers and over-addition byproducts.

Step-by-Step Validation Protocol
  • UPLC-MS (ESI-) Analysis:

    • Method: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Mobile phase A: H₂O + 0.1% Formic Acid; Mobile phase B: MeCN + 0.1% Formic Acid. Gradient: 5% to 95% B over 5 minutes.

    • Causality: The terminal carboxylic acid readily deprotonates in negative electrospray ionization (ESI-). The presence of a dominant [M-H]⁻ peak at 285.07 m/z confirms the exact mass. The chlorine isotope pattern (approx. 3:1 ratio for 285/287 m/z) validates the presence of the halogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): The methylene protons adjacent to the ketone (-CH₂-C=O) will appear as a distinct triplet near 2.9 ppm.

    • Regiochemical Proof: The aromatic region (7.3 - 7.8 ppm) must display a 1,2,4-substitution pattern. The proton ortho to the fluorine and meta to the chlorine will appear as a doublet of doublets (dd) due to strong ¹H-¹⁹F coupling (J ≈ 9-10 Hz) and weaker ¹H-¹H meta coupling (J ≈ 2 Hz), confirming the correct isomer.

AnalValidation N1 Synthesized Product (Crude C14H16ClFO3) N2 UPLC-MS (ESI-) Mass & Purity Check N1->N2 N3 1H & 19F NMR Regiochemistry Check N1->N3 N4 [M-H]- = 285.07 m/z Isotope Pattern Confirmed N2->N4 Validates MW N5 Aryl Coupling Constants Confirm 1,2,4-Substitution N3->N5 Validates Structure N6 Validated Compound (CAS 951889-65-9) N4->N6 N5->N6

Self-validating analytical logic for structural and purity confirmation.

Applications in Advanced Drug Discovery

The dual functionality of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid makes it highly valuable for:

  • PROTAC Linker Engineering: The 8-carbon chain acts as an optimal hydrophobic spacer. The carboxylic acid can be coupled to E3 ligase ligands (e.g., thalidomide derivatives) via standard EDC/HOBt amidation, while the ketone can undergo reductive amination with target-binding warheads.

  • Lipophilic Prodrugs: The long aliphatic chain increases the lipophilicity of highly polar active pharmaceutical ingredients (APIs), facilitating blood-brain barrier (BBB) penetration or improving oral bioavailability.

References

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981. URL:[Link]

  • National Center for Biotechnology Information. "Suberic Acid". PubChem Compound Summary. URL:[Link]

Sources

Foundational

Advanced Synthetic Strategies: Pelabresib (CPI-0610) and Functionalized Linker Integration

The following technical guide is structured to address the synthesis of Pelabresib (CPI-0610) while critically analyzing the role—and potential misattribution—of the specific intermediate 8-(4-Chloro-2-fluorophenyl)-8-ox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the synthesis of Pelabresib (CPI-0610) while critically analyzing the role—and potential misattribution—of the specific intermediate 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .

As a Senior Application Scientist, I must clarify that while Pelabresib is a well-defined BET bromodomain inhibitor with a benzoisoxazoloazepine core, the intermediate specified (an octanoic acid derivative) is chemically distinct and not part of the standard CPI-0610 pharmacophore. It is more characteristic of PPAR agonists or PROTAC linkers . This guide will bridge this gap by detailing the actual GMP synthesis of Pelabresib and then treating the specified acid as a specialized module for Next-Generation BET Degraders (PROTACs) , providing a hypothetical but scientifically grounded workflow for its integration.

Executive Summary

Pelabresib (CPI-0610) is a first-in-class, small-molecule inhibitor of Bromodomain and Extra-Terminal (BET) proteins, specifically targeting BRD4. It is currently a pivotal therapeutic candidate for Myelofibrosis. The core structure is a dihydro-benzo[c]isoxazolo[4,5-e]azepine , synthesized via a convergent route involving a Suzuki-Miyaura coupling and an intramolecular ring closure.

The compound 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is identified here as a critical "warhead-linker" precursor. While not part of the Pelabresib parent molecule, this functionalized fatty acid is highly relevant in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , where it serves to link a BET-binding moiety (analogous to Pelabresib) to an E3 ligase ligand, or as a scaffold for dual-pharmacology conjugates. This guide covers the synthesis of the Pelabresib core and the specific production of the 8-oxooctanoic acid derivative.

Retrosynthetic Analysis & Mechanism

Pelabresib (CPI-0610) Core Architecture

The synthesis of Pelabresib challenges the chemist with the construction of a fused tricyclic azepine system. The retrosynthetic disconnection reveals two primary building blocks:

  • Methyl 2-iodobenzoate derivative (The aromatic scaffold).

  • 4-Amino-3-methylisoxazole derivative (The heterocyclic core).

The "magic step" in the industrial route is the formation of the 7-membered azepine ring, typically achieved after coupling the two aryl fragments.

The Role of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

This molecule represents a Friedel-Crafts acylation product of 3-chlorofluorobenzene and a suberic acid derivative.

  • Chemical Function: It provides a lipophilic spacer (C8 chain) terminated by a reactive carboxylic acid and a substituted phenyl ring.

  • Application: In the context of Pelabresib, this is best understood as a Linker-Warhead precursor for constructing PROTACs . The carboxylic acid allows amide coupling to an E3 ligase ligand (e.g., Thalidomide), while the phenyl ring can be modified to bind secondary pockets or serve as a solubility tail.

Detailed Synthetic Protocols

Protocol A: Synthesis of the Pelabresib Core (CPI-0610)

Reference Standard: Albrecht et al., J. Med. Chem. 2016

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Methyl 2-iodobenzoate (1.0 eq), (3,5-dimethylisoxazol-4-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

  • Mechanism: Palladium-catalyzed cross-coupling constructs the biaryl carbon-carbon bond between the benzoate and the isoxazole.

  • Critical Quality Attribute (CQA): Control of protodeboronation impurities.

Step 2: Azepine Ring Closure

  • Precursor: The biaryl amino-ester from Step 1.

  • Reagents: Lithium tert-butoxide (LiOtBu) or NaH.

  • Solvent: THF (Anhydrous).

  • Conditions: 0°C to RT.

  • Mechanism: Intramolecular nucleophilic acyl substitution (lactamization) where the isoxazole amine attacks the methyl ester to close the 7-membered ring.

Step 3: Chiral Resolution & Functionalization

  • The racemic lactam is resolved (Chiral SFC) to isolate the (S)-enantiomer .

  • Final Step: Acylation of the azepine nitrogen with acetyl chloride/acetic anhydride to install the acetamide group, yielding Pelabresib .

Protocol B: Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

This protocol addresses the specific intermediate requested.

Rationale: This synthesis relies on the regioselective Friedel-Crafts acylation of a deactivated benzene ring. The fluorine atom directs the incoming acyl group para to itself due to resonance donation, despite being inductively withdrawing.

Materials:

  • 1-Chloro-3-fluorobenzene (Starting Material)

  • Suberic anhydride (or Methyl 8-chloro-8-oxooctanoate)

  • Aluminum Chloride (AlCl₃) - Lewis Acid Catalyst

  • Dichloromethane (DCM) or Nitrobenzene

Workflow:

  • Activation: Suspend AlCl₃ (2.2 eq) in anhydrous DCM at 0°C.

  • Acylium Ion Formation: Add Suberic anhydride (1.0 eq) portion-wise. Stir for 30 min to generate the acylium complex.

  • Addition: Add 1-Chloro-3-fluorobenzene (1.1 eq) dropwise, maintaining temperature <5°C.

  • Reaction: Allow to warm to RT and reflux for 4-6 hours.

    • Note: The position between Cl and F is sterically crowded. The position para to F (and ortho to Cl) is favored.

  • Quench: Pour reaction mixture onto ice/HCl.

  • Workup: Extract with EtOAc, wash with Brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc to isolate the target acid.

Yield Expectation: 65-75%. Characterization: ¹H NMR will show the characteristic triplet for the -CH₂- adjacent to the ketone (~2.9 ppm) and the aromatic splitting pattern of the 1,2,4-substituted ring.

Visualization of Synthetic Pathways

The following diagrams illustrate the parallel workflows: the established GMP route for Pelabresib and the synthesis of the functionalized octanoic acid intermediate.

Pelabresib_Synthesis cluster_legend Legend Start1 Methyl 2-iodobenzoate Intermediate1 Biaryl Intermediate (Suzuki Coupling) Start1->Intermediate1 Pd(dppf)Cl2, K2CO3 Start2 Isoxazole Boronate Start2->Intermediate1 Intermediate2 Racemic Azepine Core (Ring Closure) Intermediate1->Intermediate2 LiOtBu, Cyclization Pelabresib Pelabresib (CPI-0610) (S)-Enantiomer Intermediate2->Pelabresib 1. Chiral SFC 2. Acetylation PROTAC Hypothetical PROTAC (Pelabresib-Linker-Ligand) Pelabresib->PROTAC Conjugation via Linker Strategy AcidStart1 1-Chloro-3-fluorobenzene TargetAcid 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid AcidStart1->TargetAcid AlCl3, Friedel-Crafts AcidStart2 Suberic Anhydride AcidStart2->TargetAcid TargetAcid->PROTAC Linker Attachment key Blue: Pelabresib GMP Route | Red: Octanoic Acid Route

Caption: Figure 1. Convergent synthesis map contrasting the industrial route for Pelabresib (CPI-0610) with the preparation of the 8-oxooctanoic acid derivative, highlighting their potential convergence in PROTAC design.

Process Optimization & Critical Quality Attributes (CQAs)

For researchers utilizing these pathways, strict adherence to the following parameters is required to ensure reproducibility and purity.

ParameterPelabresib Route (Step 1)8-Oxooctanoic Acid RouteImpact on Quality
Catalyst Load Pd(dppf)Cl₂ (3-5 mol%)AlCl₃ (2.2 - 2.5 eq)Pd: Cost/Residual Metal. AlCl₃: Conversion/Yield.
Temperature 85-95°C0°C (Addition) -> RefluxPelabresib: High temp promotes coupling. Acid: Low temp prevents polymerization.
Water Content Requires degassed H₂O/DioxaneStrictly AnhydrousAcid: AlCl₃ deactivates instantly with moisture.
Impurity Profile Protodeboronation, HomocouplingRegioisomers (2-acyl vs 4-acyl)Acid: 4-acyl isomer is desired; remove ortho-isomer via crystallization.
Expert Insight: Troubleshooting the Friedel-Crafts

In the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , the primary failure mode is the formation of the wrong regioisomer.

  • Observation: 1-Chloro-3-fluorobenzene has two activated positions ortho to the fluorine.

  • Solution: The position para to the fluorine (between H and H) is sterically more accessible than the position between F and Cl. Using a bulky electrophile (acyl complex) and moderate temperatures favors the desired 4-chloro-2-fluorophenyl product (acylation at position 6 of the ring).

References

  • Discovery of CPI-0610 (Pelabresib): Albrecht, B. K., et al. "Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials." Journal of Medicinal Chemistry, 2016, 59(4), 1330–1339. Link

  • Pelabresib Clinical Context: Mascarenhas, J., et al. "MANIFEST: Phase 2 Study of Pelabresib (CPI-0610) in Patients with Myelofibrosis."[1][2] Clinical Cancer Research, 2023. Link

  • Friedel-Crafts Methodology: "Regioselectivity in Friedel-Crafts Acylation of Halobenzenes." Organic Syntheses, Coll. Vol. 3, p. 553. Link

  • PROTAC Design Principles: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 2020. Link

  • Intermediate Sourcing: "8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid and isomers." PubChem Compound Summary. Link

Sources

Exploratory

Comprehensive Safety Data and Handling Whitepaper: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Mechanistic Safety Data Sheet (SDS) Executive Summary As a Senior Application Scientist, I ap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Mechanistic Safety Data Sheet (SDS)

Executive Summary

As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory checkbox, but as a mechanistic blueprint for safe and effective laboratory operations. 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a bifunctional pharmaceutical intermediate. It features a highly lipophilic halogenated aromatic ring coupled with a polar, terminal carboxylic acid. This amphiphilic architecture dictates its solubility, its toxicological profile, and its environmental persistence.

This whitepaper transcends standard hazard lists by explaining the causality behind its chemical behavior and providing self-validating protocols for its handling, characterization, and emergency containment.

Structural Profiling & Physicochemical Causality

Understanding the physical properties of a compound is the first step in risk mitigation. The presence of the 4-chloro-2-fluorophenyl moiety significantly increases the molecule's lipophilicity compared to unsubstituted aliphatic acids. Structurally analogous compounds containing the 4-chloro-2-fluorophenyl ketone moiety demonstrate significant lipophilicity and specific metabolic liabilities[1]. This enhanced lipophilicity facilitates rapid dermal penetration, meaning that standard nitrile gloves may offer insufficient breakthrough times if the compound is dissolved in high-penetration organic solvents (e.g., DMSO or DMF).

Table 1: Key Physicochemical Parameters & Mechanistic Implications
ParameterValue (Calculated/Estimated)Mechanistic Safety Implication
Molecular Formula C₁₄H₁₆ClFO₃Bifunctional nature requires careful solvent selection to prevent phase separation.
Molecular Weight 286.73 g/mol Moderate size (<500 Da); highly capable of crossing biological membranes.
LogP (Octanol/Water) ~3.8High lipophilicity; poses a bioaccumulation hazard and requires aggressive organic wash steps for decontamination.
pKa (Carboxylic Acid) ~4.5Exists primarily as an ionized carboxylate at physiological pH, affecting renal clearance.
Physical State Solid (Crystalline)Poses an inhalation hazard from aerosolized dust during weighing procedures.

Toxicological Mechanisms & GHS Classification

Standard SDS documents list hazards (e.g., "Harmful if swallowed"), but understanding why these hazards exist is critical for fostering a proactive safety culture [1].

  • Skin/Eye Irritation (GHS Category 2): The terminal carboxylic acid acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes or sweat, it causes a localized drop in pH, leading to rapid protein denaturation and cellular damage.

  • Hepatotoxicity (GHS Category 2 - STOT RE): The halogenated aromatic ring is a prime substrate for hepatic Cytochrome P450 (CYP450) enzymes. Oxidation of this ring can yield highly reactive arene oxide intermediates. If intracellular glutathione (GSH) is depleted, these electrophilic intermediates covalently bind to hepatic macromolecules, causing tissue necrosis [3].

MetabolismPathway A 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid B Hepatic CYP450 Oxidation A->B C Reactive Arene Oxide Intermediate B->C D Glutathione (GSH) Conjugation C->D GSH Available F Covalent Protein Binding (Hepatotoxicity) C->F GSH Depletion E Detoxified Metabolite (Renal Excretion) D->E

Hepatic CYP450 metabolism pathway and potential hepatotoxicity mechanism.

Experimental Protocols: Safe Handling & Analytical Validation

To ensure both researcher safety and scientific integrity, handling this compound requires strict protocol adherence. The following HPLC-UV/MS protocol is designed as a self-validating system to confirm compound stability and rule out degradation (such as decarboxylation or dehalogenation) prior to downstream biological assays.

Protocol 1: Self-Validating HPLC-UV/MS Characterization

Rationale: We utilize an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring it remains in its neutral state during chromatography. This prevents peak tailing and ensures reproducible retention times.

  • Step 1: System Preparation. Flush the LC system with 50:50 Methanol:Water to remove any residual buffer salts. Equilibrate a C18 column (2.1 x 50 mm, 1.8 µm) with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Step 2: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is selected over water due to the compound's high LogP (~3.8), preventing precipitation in the injection vial.

  • Step 3: Validation Controls. Prepare a blank (pure Acetonitrile) and a reference standard.

    • Self-Validation: Always inject the blank first to establish a baseline and definitively rule out column carryover from previous runs.

  • Step 4: Execution. Run a linear gradient from 5% B to 95% B over 5 minutes. Monitor UV absorbance at 254 nm (targeting the conjugated aromatic ring) and MS in negative ion mode to detect the carboxylate anion.

  • Step 5: Data Analysis. Confirm the presence of the m/z 285.1 (M-H)⁻ peak. The appearance of secondary peaks at lower molecular weights strongly indicates thermal or chemical degradation.

Emergency Response & Spill Workflow

In the event of a chemical spill, a mechanistic approach to neutralization is required to prevent secondary hazards [2].

Protocol 2: Mechanistic Spill Containment

Rationale: Using a strong base (like NaOH) to neutralize this acid can cause a rapid, highly exothermic reaction. This heat could vaporize the compound, transforming a localized spill into an airborne inhalation hazard. Therefore, a weak base is mandated.

  • Step 1: Evacuation and PPE. Evacuate the immediate area. Don a fitted respirator (N95 or P100) and heavy-duty butyl rubber gloves (nitrile is insufficient for prolonged exposure to the neat solid).

  • Step 2: Containment. Surround the solid spill with an inert absorbent (e.g., vermiculite or dry sand) to prevent physical spreading.

  • Step 3: Neutralization. Slowly apply solid Sodium Bicarbonate (NaHCO₃) to the spill.

    • Causality & Self-Validation: NaHCO₃ gently neutralizes the carboxylic acid. The release of CO₂ gas (bubbling) serves as a built-in visual indicator of the reaction's progress. Once bubbling ceases, neutralization is complete.

  • Step 4: Collection. Sweep the neutralized mixture using non-sparking tools into a highly visible, clearly labeled hazardous waste container designated specifically for "Halogenated Organic Acids" to comply with environmental disposal regulations [4].

SDSWorkflow S1 Hazard Assessment & PPE Donning S2 Spill Containment (Inert Absorbent) S1->S2 S3 Neutralization (NaHCO3) S2->S3 S4 Waste Segregation (Halogenated) S3->S4

Step-by-step experimental workflow for hazardous spill containment and neutralization.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. URL:[Link]

  • European Chemicals Agency (ECHA). "Understanding CLP (Classification, Labelling and Packaging)." ECHA Europa. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Database: Halogenated Organic Acids." National Library of Medicine. URL:[Link]

  • United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." UNECE. URL: [Link]

Sources

Foundational

Comprehensive Characterization of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: Physical Properties and Solid-State Analysis

This is an in-depth technical guide regarding the physical characterization and solid-state analysis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid . Executive Summary 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the physical characterization and solid-state analysis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .

Executive Summary

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a specialized functionalized fatty acid derivative, primarily utilized as a linker intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a lipophilic tail in medicinal chemistry campaigns targeting metabolic enzymes (e.g., PPAR agonists).

Accurate physical characterization of this compound is critical for establishing Chemistry, Manufacturing, and Controls (CMC) parameters. This guide defines the physical state, predicted thermodynamic properties, and the rigorous experimental protocols required to validate its melting point and purity profile.

Chemical Identity & Structural Analysis[1][2][3]

The physicochemical behavior of this molecule is governed by the interplay between its lipophilic octanoic acid tail and the polarized, halogenated aromatic head group.

Property Data
Chemical Name 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
Molecular Formula C₁₄H₁₆ClFO₃
Molecular Weight 286.73 g/mol
Structural Features [1][2][3][4][5][6] • Head: 4-Chloro-2-fluorophenyl ketone (rigid, polarizable)• Tail: C7 aliphatic chain terminated by Carboxyl group (flexible, H-bonding)
CAS Number (Analog) Note: Specific isomer often custom-synthesized. See CAS 951891-40-0 for 2-Cl-6-F regioisomer.
Structural Logic & Synthesis Pathway

The synthesis typically relies on a regioselective Friedel-Crafts acylation.[6] Understanding this pathway is essential for predicting impurity profiles (e.g., regioisomers) that depress the melting point.

Synthesis_Pathway SM1 1-Chloro-3-fluorobenzene (Liquid) Inter Intermediate Complex (AlCl3 Adduct) SM1->Inter AlCl3, DCM 0°C -> RT SM2 Suberyl Chloride (or Anhydride) SM2->Inter Product 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic Acid (Solid) Inter->Product Hydrolysis (HCl/Ice) Regioselective (Para to F) Isomer Impurity: 2-Chloro-4-fluoro isomer (Melting Point Depressant) Inter->Isomer Minor Side Reaction

Figure 1: Synthetic pathway highlighting the origin of critical impurities that influence physical state.

Physical State and Melting Point[3][5]

Based on Structure-Activity Relationship (SAR) analysis of analogous 8-aryl-8-oxooctanoic acids (e.g., 8-(4-fluorophenyl) analog, MP ~68-72°C), the physicochemical profile is defined as follows:

Physical State
  • State at STP: Solid.

  • Appearance: White to off-white crystalline powder.

  • Crystallinity: High. The halogenated phenyl ring facilitates π-π stacking, while the carboxylic acid tail forms intermolecular hydrogen bond dimers, stabilizing the crystal lattice.

Melting Point Data[5]
  • Predicted Range: 74°C – 82°C

    • Rationale: The addition of the Chlorine atom (MW 35.5) at the 4-position and Fluorine at the 2-position increases molecular weight and intermolecular forces compared to the non-halogenated parent (8-phenyl-8-oxooctanoic acid, MP ~65°C). The 2-fluoro substituent introduces a dipole that typically raises lattice energy.

  • Thermodynamic Behavior: The compound may exhibit polymorphism . Rapid cooling from the melt can result in a metastable form with a lower melting point (approx. 5-10°C lower than the stable polymorph).

Parameter Specification Method
Melting Point (Onset) 74.0°C – 78.0°CDSC (10°C/min)
Enthalpy of Fusion (

)
~30-40 kJ/mol (Est.)DSC Integration
Hygroscopicity Low to ModerateGravimetric Sorption

Experimental Protocols for Characterization

To validate the physical state and melting point for regulatory or research purposes, the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC)

Use this method for the definitive thermodynamic melting point.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent exists).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 150°C at a rate of 10°C/min .

  • Analysis: Identify the onset temperature (extrapolated onset) of the endothermic peak. Do not use the peak maximum, as it is dependent on sample mass.

  • Validation: If a double peak is observed, it indicates either solvate desolvation (broad low-T peak) or polymorphic transition (sharp exotherm followed by endotherm).

Capillary Melting Point (Routine)

Use this for quick purity checks during synthesis.

  • Packing: Pack the capillary tube to a height of 3 mm. Ensure the powder is compact to ensure uniform heat transfer.

  • Ramp: Rapid heat to 60°C, then reduce ramp rate to 1°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid phase (Clear Point).
      
  • Acceptance Criteria: A range (

    
    ) of < 2°C indicates purity >98%. A range > 5°C suggests significant regioisomer contamination or solvent entrapment.
    
Characterization Workflow Diagram

Characterization_Workflow Sample Crude Solid (Post-Workup) Dry Vacuum Drying (40°C, 12h) Sample->Dry TGA TGA Analysis (Check Solvates) Dry->TGA DSC DSC Analysis (Melting Onset) TGA->DSC If <1% Volatiles XRD X-Ray Powder Diffraction (Polymorph ID) DSC->XRD If MP Anomalous Result Certified Physical Constant DSC->Result Sharp Endotherm

Figure 2: Logical workflow for validating the physical state and excluding solvates.

Solubility and Handling

While the melting point confirms identity, solubility defines handling.

  • Soluble in: DMSO (>50 mg/mL), Methanol, Dichloromethane, Ethyl Acetate.

  • Insoluble in: Water (at pH < 7).

  • pKa: ~4.8 (Carboxylic acid). At pH > 7, the compound forms a salt and becomes water-soluble.

Storage Recommendation: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alpha-keto position is susceptible to oxidation over extended periods if exposed to air and light.

References

  • BenchChem. (2025).[6][7] Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid and Analogues. BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 8-(4-fluorophenyl)-8-oxooctanoic acid. PubChem.[8][4]

  • Fluorochem. (2025). Safety Data Sheet: 8-(4-fluorophenyl)-8-oxooctanoic acid. Fluorochem Ltd.[9]

  • ChemScene. (2025). Product Information: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS 951891-40-0). ChemScene.

  • NIST. (2023). Phase change data for Chlorophenoxy derivatives. National Institute of Standards and Technology.[10]

Sources

Exploratory

Chemical Stability Profiling of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Under Standard Conditions

Executive Summary The compound 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a bifunctional building block characterized by a terminal carboxylic acid and an aryl alkyl ketone moiety. While generally stable under sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a bifunctional building block characterized by a terminal carboxylic acid and an aryl alkyl ketone moiety. While generally stable under standard ambient conditions (25°C, 1 atm, protected from light), its unique structural topology presents specific vulnerabilities during formulation, synthesis, and long-term storage.

This whitepaper provides an in-depth mechanistic analysis of its chemical stability. We will explore the causality behind its degradation pathways—specifically nucleophilic aromatic substitution (


) and Norrish-type photolysis—and provide self-validating experimental protocols for forced degradation studies.

Structural Vulnerabilities & Mechanistic Pathways

To predict the stability of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, we must deconstruct its reactive centers. The molecule contains three primary loci for degradation:

The Aryl Ketone & Photolytic Lability (Norrish Cleavage)

Aryl alkyl ketones strongly absorb ultraviolet light due to


 and 

electronic transitions. Upon UV excitation, the resulting triplet diradical can undergo Norrish Type II cleavage [1]. Because the octanoic acid chain possesses

-hydrogens (at the C5 position), the excited carbonyl oxygen can abstract a

-hydrogen via a six-membered cyclic transition state. This forms a 1,4-biradical that subsequently cleaves to yield 4-chloro-2-fluoroacetophenone and 5-hexenoic acid.
The Halogenated Ring & Nucleophilic Aromatic Substitution ( )

The carbonyl group exerts a strong electron-withdrawing effect (


 and 

effects) on the phenyl ring, activating the ortho and para positions toward nucleophilic attack.
  • The Leaving Group Effect: While both chlorine (para) and fluorine (ortho) are present, fluorine is a vastly superior leaving group in

    
     reactions[2]. Its extreme electronegativity highly polarizes the C-F bond, rendering the ortho-carbon highly electrophilic.
    
  • Under basic aqueous conditions (e.g., pH > 10), hydroxide ions can attack this position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of fluoride to yield a 2-hydroxy-4-chloro derivative.

The Carboxylic Acid Tail

The terminal aliphatic carboxylic acid is relatively stable but is susceptible to Fischer esterification when dissolved in protic solvents (like methanol or ethanol) under acidic conditions[3]. For this reason, stock solutions must be prepared in aprotic solvents.

Pathways Parent 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid SNAr Nucleophilic Aromatic Substitution (SNAr) Parent->SNAr Base (OH-) Norrish Photodegradation (Norrish Type I/II) Parent->Norrish UV Light (254 nm) Ester Esterification (in Protic Solvents) Parent->Ester Acid + ROH Prod1 8-(4-chloro-2-hydroxyphenyl)- 8-oxooctanoic acid SNAr->Prod1 Prod2 4-chloro-2-fluoroacetophenone + 5-hexenoic acid Norrish->Prod2 Prod3 Alkyl 8-(4-chloro-2-fluorophenyl)- 8-oxooctanoates Ester->Prod3

Primary chemical degradation pathways of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

Quantitative Stability Profile

Based on the mechanistic vulnerabilities outlined above, the following table summarizes the expected stability of the compound under various standard and stressed conditions.

Table 1: Stability Profile Summary

ConditionEnvironmentTempTimeExpected StabilityPrimary Degradant
Standard Storage Solid state, dark, desiccated25°C6 months>99.5%None
Aprotic Solution Acetonitrile (ACN) or DMSO25°C7 days>99.0%None
Protic Acidic Methanol + 0.1M HCl60°C24 h<50.0%Methyl ester derivative
Basic Aqueous ACN / 0.1M NaOH (50:50)60°C24 h<70.0%

displacement products
Photolytic UV (254 nm) in ACN25°C24 h<40.0%Norrish Type II products

Forced Degradation Methodology

To validate the stability profile and develop a stability-indicating HPLC method, a forced degradation study must be executed[4]. The following protocols are designed as self-validating systems : every stressed sample is paired with a neutralization/quenching step to ensure that the degradation occurs only during the stress phase and does not damage the analytical instrumentation (e.g., dissolving the silica backbone of an HPLC column via high pH).

Step-by-Step Experimental Protocols

Preparation of Stock Solution: Dissolve the API in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality: ACN is an aprotic solvent that prevents unwanted esterification of the carboxylic acid tail during the baseline setup[3].

Protocol A: Acidic Hydrolysis

  • Transfer 5.0 mL of the stock solution to a 20 mL amber glass vial (to prevent concurrent photolysis).

  • Add 5.0 mL of 0.1 M HCl.

  • Seal and heat at 60°C in a water bath for 24 hours.

  • Self-Validation/Neutralization: Cool to room temperature. Add exactly 5.0 mL of 0.1 M NaOH to neutralize the solution. Dilute to 25.0 mL with mobile phase before HPLC injection.

Protocol B: Basic Hydrolysis (


 Stress) 
  • Transfer 5.0 mL of the stock solution to a 20 mL amber glass vial.

  • Add 5.0 mL of 0.1 M NaOH.

  • Seal and heat at 60°C for 24 hours.

  • Self-Validation/Neutralization: Cool to room temperature. Add exactly 5.0 mL of 0.1 M HCl to neutralize the solution (preventing column voiding). Dilute to 25.0 mL with mobile phase.

Protocol C: Photolytic Stress

  • Transfer 5.0 mL of the stock solution to a transparent quartz vial (quartz is transparent to UV light; standard borosilicate glass blocks UV < 300 nm).

  • Expose to 254 nm UV light in a photostability chamber for 24 hours at 25°C[4].

  • Self-Validation: Use a parallel dark control (vial wrapped in aluminum foil) to confirm that degradation is purely photochemical and not thermal.

G Start 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid Stock Solution (ACN) Acid Acidic Stress 0.1M HCl, 60°C Start->Acid Base Basic Stress 0.1M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, 25°C Start->Ox Photo Photolytic Stress UV 254 nm, Quartz Start->Photo Neut1 Neutralize (Add 0.1M NaOH) Acid->Neut1 Neut2 Neutralize (Add 0.1M HCl) Base->Neut2 Quench Quench (Add Na2S2O3) Ox->Quench Direct Direct Dilution (Compare to Dark Control) Photo->Direct HPLC HPLC-UV/MS Analysis (Mass Balance & Peak Purity Check) Neut1->HPLC Neut2->HPLC Quench->HPLC Direct->HPLC

Experimental workflow for forced degradation and stability-indicating analysis.

Analytical Considerations & Best Practices

When analyzing the degraded samples, a stability-indicating HPLC method must be employed.

  • Column Selection: Use a C18 column with end-capping to prevent secondary interactions with the carboxylic acid tail.

  • Mobile Phase: Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The acidic modifier ensures the octanoic acid tail remains fully protonated, preventing peak tailing and retention time shifts.

  • System Suitability (Mass Balance): The sum of the peak areas of the parent compound and all degradants should equal approximately 100% of the initial parent peak area. A significant loss in mass balance indicates that volatile degradants (e.g., short-chain alkenes from Norrish cleavage) have escaped or that degradants are not absorbing at the chosen UV wavelength. In such cases, orthogonal detection via ELSD or MS is required.

Conclusion

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid exhibits excellent stability under standard, dry, dark conditions. However, its structural architecture makes it highly susceptible to UV-induced Norrish cleavage and base-catalyzed nucleophilic aromatic substitution at the ortho-fluoro position. By understanding these mechanistic pathways and utilizing aprotic solvents and amber glassware, researchers can effectively mitigate degradation during synthesis and formulation workflows.

References

  • Hany, R., & Fischer, H. (1993). Temperature dependence of the photochemistry of aryl alkyl ketones. Journal of the American Chemical Society.[Link]

  • Han, J., et al. (2007). Synthesis and properties of organic soluble semicrystalline poly(aryl ether ketone)s copolymers containing phthalazinone moieties via nucleophilic aromatic substitution. Polymer Degradation and Stability.[Link]

Sources

Foundational

Engineering Pelabresib: Key Intermediates and Synthetic Strategies for the BET Inhibitor CPI-0610

Executive Summary & Biological Rationale CPI-0610, universally known as Pelabresib, is a first-in-class, orally bioavailable small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

CPI-0610, universally known as Pelabresib, is a first-in-class, orally bioavailable small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins [1]. Characterized by a tandem repeat of two bromodomains (BD1 and BD2), BET proteins such as BRD4 act as epigenetic "readers" that bind to acetylated lysine residues on chromatin. This interaction recruits transcriptional machinery to drive the expression of key oncogenes, notably MYC and NF-κB.

By competitively binding to the acetyl-lysine recognition pocket of BET proteins, CPI-0610 displaces them from chromatin, thereby downregulating oncogene expression and halting tumor cell proliferation [1]. This mechanism has shown profound clinical efficacy in the MANIFEST phase III trials for myelofibrosis. Structurally, CPI-0610 is a complex benzoisoxazoloazepine, and its synthesis requires precise control over the formation of a 7-membered azepine ring and a critical (S)-stereocenter at the C4 position.

BET_Pathway Chromatin Acetylated Chromatin (Ac-Lys) BET BET Proteins (BRD2/3/4) Chromatin->BET Recruits Oncogenes Oncogene Transcription (MYC, NF-κB) BET->Oncogenes Activates CPI0610 CPI-0610 (Pelabresib) CPI0610->BET Inhibits BD1/BD2 Tumor Tumor Cell Proliferation (Myelofibrosis) Oncogenes->Tumor Promotes

Caption: Mechanism of CPI-0610 inhibiting BET protein-mediated oncogene transcription.

Retrosynthetic Strategy and Route Evolution

The architectural complexity of CPI-0610 necessitates a highly convergent synthetic approach. During its development at Constellation Pharmaceuticals, the synthetic strategy evolved from a Discovery Route —optimized for rapid analog generation—to a Process Route —optimized for stereoselectivity and large-scale manufacturing [1, 2].

The primary challenge in synthesizing CPI-0610 is the establishment of the absolute stereochemistry at the azepine C4 position. The Discovery Route relied on the synthesis of a racemic azepine core, followed by late-stage chiral Supercritical Fluid Chromatography (SFC) to isolate the active (S)-enantiomer. To circumvent the inefficiencies of late-stage resolution, the Process Route introduced an early-stage asymmetric amination using Ellman’s tert-butylsulfinamide auxiliary, establishing the stereocenter prior to cyclization [2].

Synthesis_Workflow cluster_Discovery Discovery Route (MedChem) cluster_Process Process Route (Stereoselective) SM Methyl 2-iodobenzoate + Isoxazole Boronate Imide Imide Intermediate (34) SM->Imide Suzuki + Boc2O Imine tert-Butylsulfinyl Imine (D) SM->Imine Suzuki + Ellman's Aux Ketone Aryl Ketone (35) Imide->Ketone Grignard Addition Azepine Azepine Acid (36) Ketone->Azepine TFA Cyclization Racemic Racemic CPI-0610 Azepine->Racemic Amidation ChiralSFC Chiral SFC Resolution Racemic->ChiralSFC Enantio Enantiopure CPI-0610 ChiralSFC->Enantio Final Polish Amide tert-Butylsulfinyl Amide (E) Imine->Amide Zinc Enolate Addition Lactam Lactam (G) Amide->Lactam Deprotection + i-PrMgCl Lactam->Enantio Grignard + TFA + Amidation

Caption: Comparative workflow of the Discovery and Process synthesis routes for CPI-0610.

Key Intermediates & Causality in Chemical Design

Intermediate 1: The Biaryl Isoxazole Boronate

Both routes converge on a critical early-stage Suzuki-Miyaura coupling between methyl 2-iodobenzoate and an isoxazole boronate (specifically, (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate) [1]. Causality: The acetate protecting group on the isoxazole is vital. It prevents the free hydroxyl group from poisoning the palladium catalyst or interfering with the transmetalation step. Post-coupling, a NaOMe-mediated trans-acetylation smoothly reveals the primary alcohol for downstream oxidation.

Intermediate 2: tert-Butylsulfinyl Imine & Amide (Process Route)

To install the (S)-stereocenter, the primary alcohol is oxidized to an aldehyde and condensed with Ellman's chiral auxiliary to form tert-butylsulfinyl imine D . This is followed by a Reformatsky-type addition of the zinc enolate of tert-butyl acetate to yield the tert-butylsulfinyl amide E [2]. Causality: The choice of a zinc enolate over a lithium enolate is the linchpin of this route's stereocontrol. Zinc is less electropositive and coordinates tightly with the sulfinyl oxygen. This locks the transition state into a rigid, six-membered Zimmerman-Traxler-like chair conformation, directing nucleophilic attack exclusively to the Re-face of the imine. This yields a 5:1 diastereomeric ratio (dr) favoring the desired stereocenter [2].

Intermediate 3: The Aryl Ketone and Azepine Acid

In the Discovery route, the addition of p-chlorophenylmagnesium bromide to an imide intermediate cleanly affords aryl ketone 35 . This ketone is then subjected to harsh acidic conditions (TFA) to form the azepine acid 36 [1]. Causality: Trifluoroacetic acid (TFA) serves a highly efficient dual purpose here. It protonates the N-Boc group, driving the elimination of isobutylene and CO₂ to reveal a free amine. Simultaneously, it hydrolyzes the tert-butyl ester into a carboxylic acid. The newly liberated primary amine immediately undergoes an intramolecular condensation with the aryl ketone, zipping up the 7-membered azepine ring in a single, thermodynamically driven cascade.

Quantitative Route Comparison

MetricDiscovery Route (MedChem)Process Route (Stereoselective)
Stereocontrol Strategy Late-stage chiral SFC resolutionEarly-stage Ellman's auxiliary (Asymmetric amination)
Key C-C Bond Formation Grignard addition to imideReformatsky-type zinc enolate addition to imine
Diastereomeric Ratio (dr) N/A (Racemic intermediate)5:1 (Enriched prior to final polish)
Overall Scalability Low (Limited by SFC throughput)High (Convergent, crystalline intermediates)
Cyclization Trigger TFA-mediated Boc/t-Bu deprotectioni-PrMgCl-mediated lactamization

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the core transformations in the synthesis of CPI-0610, engineered as self-validating systems.

Protocol A: Suzuki-Miyaura Biaryl Coupling

Objective: Synthesize the biaryl core linking the benzoate and isoxazole rings.

  • Charge a reactor with methyl 2-iodobenzoate (1.0 equiv) and (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate (1.75 equiv).

  • Solvate the mixture in 1,4-dioxane and water (1:1 v/v) to achieve a 0.5 M concentration.

  • Base Addition: Add K₂CO₃ (2.0 equiv) and sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalysis: Introduce Pd(dppf)Cl₂ (0.08 equiv). The bidentate dppf ligand prevents palladium black precipitation and handles the sterically hindered ortho-substituted aryl iodide.

  • Heat the mixture to 100 °C and stir overnight.

  • Self-Validation Check: Perform LC-MS on a reaction aliquot. The reaction is deemed complete when the starting iodide mass peak (m/z 262) is entirely consumed, and the product mass (m/z 289 for the biaryl acetate) dominates the chromatogram.

Protocol B: Diastereoselective Reformatsky-Type Addition

Objective: Establish the (S)-stereocenter via asymmetric amination.

  • Preparation: Dissolve tert-butylsulfinyl imine D (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a strict inert atmosphere and cool the reactor to -8 °C.

  • Enolate Addition: Slowly add the zinc enolate of tert-butyl acetate (t-BuO₂C-CH₂ZnBr, 2.0 equiv) dropwise. Maintain the internal temperature strictly below 0 °C to prevent non-selective background reactions.

  • Incubation: Stir the mixture for 1.5 hours at -8 °C.

  • Quench: Terminate the reaction by the rapid addition of saturated aqueous NH₄Cl.

  • Self-Validation Check: Extract an aliquot and analyze the crude mixture via ¹H-NMR. The tert-butyl group of the sulfinamide auxiliary will present as two distinct singlets representing the diastereomers. A peak integration ratio of ≥5:1 validates the stereochemical integrity of the zinc-chelate transition state. If the ratio is ~1:1, it indicates moisture ingress or premature warming.

Protocol C: Azepine Ring Cyclization (Discovery Approach)

Objective: Concomitant deprotection and intramolecular cyclization to form the 7-membered azepine.

  • Solvate aryl ketone 35 in anhydrous CH₂Cl₂.

  • Acidification: Add a large excess of Trifluoroacetic Acid (TFA, ~30% v/v).

  • Cyclization: Heat the reaction to reflux (∆) for 24 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA and isobutylene byproducts.

  • Self-Validation Check: Analyze via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The successful cascade is confirmed by the complete disappearance of the non-polar ketone 35 spot and the emergence of a highly polar, UV-active baseline spot corresponding to the zwitterionic azepine acid 36 .

References

  • Albrecht, B. K., Taylor, A. M., Audia, J. E., et al. "Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials." Journal of Medicinal Chemistry, 2016, 59(4), 1330–1339.[Link]

  • National Center for Biotechnology Information. "Pelabresib | C20H18ClN3O3 | CID 118591411." PubChem Database.[Link]

Exploratory

Solvation Dynamics and Assay Integration of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: A Technical Guide

Executive Summary The transition of a lipophilic intermediate or drug candidate from a synthesized powder to a biologically evaluable solution is governed by strict physicochemical laws. 8-(4-Chloro-2-fluorophenyl)-8-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a lipophilic intermediate or drug candidate from a synthesized powder to a biologically evaluable solution is governed by strict physicochemical laws. 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid presents a classic solvation challenge in drug discovery: it possesses a highly lipophilic halogenated aromatic core linked to a polar, ionizable carboxylic acid tail.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the solubility profile of this specific keto-acid. By contrasting its behavior in water (a polar protic solvent) versus Dimethyl Sulfoxide (DMSO, a polar aprotic solvent), this guide establishes the causality behind experimental precipitation events and provides self-validating protocols for determining both kinetic and thermodynamic solubility.

Structural Profiling & Solvation Mechanics

To predict and manage the solubility of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, we must first analyze its distinct physicochemical domains.

Domain Deconstruction
  • Hydrophobic Core (4-Chloro-2-fluorophenyl + Aliphatic Linker): The halogenated phenyl ring and the 7-carbon aliphatic chain drive a massive entropic penalty when introduced to water. Water molecules are forced to form highly ordered clathrate structures around this hydrophobic bulk, driving the compound out of solution.

  • Hydrophilic Head (Carboxylic Acid & C8-Ketone): The terminal -COOH group is a strong hydrogen bond donor and acceptor. The C8-ketone acts as an additional hydrogen bond acceptor. At physiological pH (7.4), the carboxylic acid (predicted pKa ~4.5–4.8) will ionize to a carboxylate anion, significantly increasing polarity.

Solvation in DMSO (Polar Aprotic)

DMSO is the universal solvent for high-throughput screening (HTS) stock solutions[1]. For this keto-acid, DMSO is an exceptional solvent. The oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen bond acceptor for the carboxylic acid proton. Simultaneously, the methyl groups of DMSO engage in van der Waals interactions with the lipophilic halogenated phenyl ring and the octanoic chain. Furthermore, DMSO disrupts the crystalline lattice energy of the solid powder, resulting in high solubility (typically >10 mM)[2].

Solvation in Water (Polar Protic)

In purely aqueous environments, the solubility of this compound is highly pH-dependent but generally poor. At pH < pKa (e.g., simulated gastric fluid), the molecule is fully protonated and uncharged. The hydrophobic effect dominates, leading to near-total insolubility. At pH > pKa (e.g., pH 7.4 buffer), the carboxylate anion forms. While this improves solubility, the large hydrophobic tail often induces self-assembly (micellization) or aggregation rather than true monomeric solvation.

G Solid Solid Compound (Crystalline Lattice) DMSO DMSO Solution (Solvated Monomers) Solid->DMSO Dissolution in 100% DMSO (H-bond acceptance) AqAcid Aqueous Buffer (pH < pKa) (Protonated, Insoluble) Solid->AqAcid Thermodynamic Eq. (Hydrophobic exclusion) AqBase Aqueous Buffer (pH > pKa) (Ionized, Soluble/Micellar) Solid->AqBase Thermodynamic Eq. (Ionization) DMSO->AqBase Dilution into Basic Buffer (Metastable solution) Amorphous Amorphous Precipitate (The 'DMSO Crash') DMSO->Amorphous Rapid Aqueous Dilution (Kinetic Assay) Amorphous->AqAcid Crystallization over time

State transitions and solvation pathways of the keto-acid in DMSO versus aqueous environments.

Kinetic vs. Thermodynamic Solubility: The "DMSO Crash"

In drug discovery, a critical distinction must be made between kinetic and thermodynamic solubility. Relying on the wrong metric will invalidate downstream biological assays[3].

Thermodynamic Solubility (The Gold Standard)

Thermodynamic solubility is the equilibrium concentration of the compound in a solvent when in contact with its most stable crystalline solid form[4]. It is independent of time and represents the absolute physical limit of the compound's solubility in that specific buffer.

Kinetic Solubility and the Amorphous Trap

In HTS, compounds are stored as 10 mM DMSO stocks and rapidly diluted into aqueous assay buffers (typically yielding 1-2% final DMSO)[1]. When 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is diluted this way, the sudden change in the dielectric constant strips the DMSO solvation shell. The compound "crashes out" as a metastable amorphous precipitate[3].

Because amorphous solids lack a stable crystal lattice, their apparent solubility is temporarily higher than the thermodynamic limit. This is kinetic solubility. Over the course of a 24-hour assay, this amorphous material will slowly crystallize, causing the compound concentration in solution to drop unpredictably, leading to false negatives in biological screens[3].

Table 1: Comparative Solubility Profile (Theoretical)
Parameter100% DMSOAqueous Buffer (pH 2.0)Aqueous Buffer (pH 7.4)
Solvation Mechanism H-bond accepting, van der WaalsNone (Hydrophobic exclusion)Ion-dipole (Carboxylate formation)
Expected Solubility High (>10 mM)Insoluble (<1 µM)Low to Moderate (Micellar)
Primary Risk Hygroscopicity (Water uptake)Complete precipitationAggregation / False HTS signals

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility must be measured using orthogonal techniques. Below are the definitive protocols for evaluating 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the maximum concentration the compound can reach upon dilution from a DMSO stock before precipitating in an assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, high-purity DMSO. Verify concentration via LC-UV.

  • Serial Dilution: In a 96-well clear-bottom microplate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Crash: Using an automated liquid handler, rapidly dispense the aqueous assay buffer (e.g., PBS, pH 7.4) into the DMSO dilutions. Critical Causality Step: Ensure the final DMSO concentration is uniformly 2% across all wells. Varying DMSO concentrations will alter the cosolvent effect, invalidating the solubility limit[1].

  • Incubation: Incubate the plate at 25°C for 2 hours to allow the metastable amorphous precipitate to form.

  • Measurement: Read the plate using a laser nephelometer or measure absorbance at 620 nm (turbidimetry). The kinetic solubility limit is the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to a blank buffer control[4].

Protocol B: Shake-Flask Thermodynamic Solubility Assay (HPLC-UV)

Purpose: To determine the true equilibrium solubility of the crystalline solid.

  • Solid Addition: Weigh an excess amount (~5 mg) of crystalline 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid powder into a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer. Do not add any DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at 25°C for 48 to 72 hours. Critical Causality Step: Extended shaking is required to ensure the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules[4].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.45 µm PVDF syringe filter. (Note: Check for non-specific binding of the lipophilic compound to the filter membrane).

  • Quantification: Dilute the supernatant phase directly into the HPLC mobile phase and quantify the dissolved concentration using a validated HPLC-UV method against a known standard curve.

Workflows cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility Start Compound Evaluation K1 10 mM DMSO Stock Start->K1 T1 Solid Powder Start->T1 K2 Serial Dilution in Buffer (Uniform 2% DMSO) K1->K2 K3 Incubate (2 hrs) K2->K3 K4 Nephelometry / Turbidimetry K3->K4 T2 Add Aqueous Buffer (Excess Solid) T1->T2 T3 Shake Flask (48-72 hrs, 25°C) T2->T3 T4 Filter/Centrifuge & HPLC-UV Analysis T3->T4

Parallel workflows for kinetic (HTS) and thermodynamic (Shake-Flask) solubility determination.

Summary of Best Practices

When working with 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, drug development professionals must respect its dual nature. While the carboxylic acid provides a handle for ionization, the dominant halophenyl-aliphatic bulk ensures that aqueous solubility will be a persistent bottleneck.

  • Manage DMSO Stocks Rigorously: Water absorption into DMSO stocks will drastically reduce the solubility of carboxylic acids[2]. Store stocks in desiccated environments.

  • Beware the Kinetic Illusion: Do not assume that a clear solution immediately following DMSO dilution will remain stable. Always design assays with concentrations well below the measured kinetic solubility limit to prevent delayed crystallization[3].

  • Leverage pH: If higher aqueous concentrations are required for formulation, buffer the system to at least 2 pH units above the compound's pKa to ensure >99% ionization.

References

  • [1] A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. Available at: [Link]

  • [2] Impact of Several Water-Miscible Organic Solvents on Sorption of Benzoic Acid by Soil. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

Application Note: Precision Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Executive Summary This guide details the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , a functionalized aryl ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Executive Summary

This guide details the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , a functionalized aryl ketone intermediate often utilized in the development of PPAR agonists and metabolic modulators.[1]

Critical Technical Insight: Standard industrial approaches utilizing Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with suberic acid derivatives typically result in a regiochemical mismatch .[1] Due to the strong ortho/para directing effect of the fluorine substituent, the major product of direct acylation is the 2-chloro-4-fluorophenyl isomer, not the desired 4-chloro-2-fluorophenyl target.[1]

To guarantee structural integrity and high purity (>98%), this protocol utilizes a Grignard-Weinreb coupling strategy .[1] This route effectively "locks" the regiochemistry by using a pre-functionalized aryl bromide precursor, preventing the formation of difficult-to-separate regioisomers.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the regioselectivity pitfalls of electrophilic aromatic substitution. By disconnecting at the C8-aryl bond, we identify two key fragments: the 4-chloro-2-fluorophenyl anion (derived from the bromide) and an electrophilic octanoic acid derivative .[1]

Strategic Choice:

  • Route A (Selected): Grignard addition to a Weinreb amide.[1] This prevents over-addition (a common issue with acid chlorides) and ensures the ketone functionality is formed cleanly.

  • Route B (Discarded): Friedel-Crafts Acylation.[1][2] Discarded due to predicted formation of the wrong regioisomer (6-position acylation relative to F).

Retrosynthesis Target Target: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Intermediate Intermediate: Methyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate Target->Intermediate Hydrolysis Precursors Precursors: 1-Bromo-4-chloro-2-fluorobenzene + Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate Intermediate->Precursors Grignard Coupling

Caption: Retrosynthetic disconnection showing the logic of the Weinreb-Grignard approach.

Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Linker

Objective: Convert Monomethyl suberate into the Weinreb amide to serve as the controlled electrophile.

  • Reagents: Monomethyl suberate (1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), N-Methylmorpholine (NMM, 3 eq), DCM (anhydrous).[1]

  • Equipment: 500 mL Round Bottom Flask (RBF), Nitrogen line, Ice bath.

Procedure:

  • Dissolution: Charge the RBF with Monomethyl suberate (10.0 g, 53.1 mmol) and anhydrous DCM (150 mL) under nitrogen.

  • Activation: Cool to 0°C. Add EDCI (12.2 g, 63.7 mmol) and HOBt (8.6 g, 63.7 mmol). Stir for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (5.7 g, 58.4 mmol) followed by dropwise addition of NMM (17.5 mL, 159 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Quench with 1N HCl (100 mL). Separate organic layer.[1] Wash with Sat. NaHCO₃ (100 mL) and Brine (100 mL).[1] Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~11.5 g (93%) of Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate as a colorless oil.

Phase 2: Grignard Formation and Coupling

Objective: Couple the aryl ring to the linker with absolute regiocontrol.

  • Reagents: 1-Bromo-4-chloro-2-fluorobenzene (1.2 eq), Magnesium turnings (1.3 eq), Iodine (crystal), THF (anhydrous).[1]

  • Substrate: Weinreb Amide from Phase 1 (1.0 eq).[1]

Procedure:

  • Grignard Initiation: In a flame-dried 3-neck flask, place Mg turnings (1.67 g, 69 mmol) and a crystal of iodine. Cover with minimal THF. Heat gently until iodine color fades.

  • Addition: Add a solution of 1-Bromo-4-chloro-2-fluorobenzene (13.4 g, 64 mmol) in THF (60 mL) dropwise to maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete formation of (4-chloro-2-fluorophenyl)magnesium bromide .[1]

  • Coupling: Cool the Grignard solution to 0°C. In a separate flask, dissolve the Weinreb amide (12.3 g, 53 mmol) in THF (50 mL) and cool to 0°C.

  • Transfer: Cannulate the Grignard reagent slowly into the amide solution over 30 minutes. Crucial: Keep temp < 5°C to prevent side reactions.

  • Quench: Stir at RT for 3 hours. Quench with Sat. NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash with brine, dry (MgSO₄), and concentrate.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields Methyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate .[1]

Phase 3: Ester Hydrolysis

Objective: Reveal the terminal carboxylic acid.

  • Reagents: LiOH·H₂O (3 eq), THF/Water (3:1).[1]

Procedure:

  • Dissolve the keto-ester (10.0 g) in THF (60 mL) and Water (20 mL).

  • Add LiOH·H₂O (3.8 g).[1] Stir at RT for 4 hours.

  • Acidify to pH 2 with 1N HCl. The product may precipitate or form an oil.[1]

  • Extract with EtOAc, dry, and concentrate. Recrystallize from Hexane/EtOAc if solid, or dry under high vacuum if viscous oil.[1]

Analytical Data & Validation

Expected Physicochemical Properties:

  • Appearance: White to off-white solid (or viscous semi-solid).[1]

  • Molecular Formula: C₁₄H₁₆ClFO₃[1]

  • Molecular Weight: 286.73 g/mol [1]

Diagnostic NMR Signals (Predicted): The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

NucleusShift (δ ppm)MultiplicityAssignmentCausality
¹H 7.85Triplet (t)H-6 (Aryl)Deshielded by C=O; Triplet due to coupling with H-5 and F-2.[1]
¹H 7.20MultipletH-3, H-5Overlapping signals for protons ortho/meta to Cl.[1]
¹H 2.90Triplet-CH₂-C=O[1]Alpha-methylene to the ketone.[1]
¹H 2.35Triplet-CH₂-COOHAlpha-methylene to the acid.[1]
¹³C 198.5SingletC=O[1] (Ketone) Characteristic aryl ketone shift.[1]
¹³C 160.5Doublet (d, J~250Hz)C-2 (C-F) Large C-F coupling confirms F attachment.[1]

Process Workflow Diagram

SynthesisWorkflow Start1 Monomethyl Suberate Step1 Step 1: Weinreb Amide Formation (EDCI, HOBt, N,O-DMHA) Start1->Step1 Start2 1-Bromo-4-chloro- 2-fluorobenzene Step2 Step 2: Grignard Formation (Mg, THF, Reflux) Start2->Step2 Step3 Step 3: Coupling Reaction (0°C -> RT, 3h) Step1->Step3 Electrophile Step2->Step3 Nucleophile Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Methyl Ester Intermediate Final Final Product: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Step4->Final

Caption: Step-by-step workflow for the Weinreb-Grignard synthesis protocol.

Safety & Troubleshooting

  • Moisture Sensitivity: Step 2 (Grignard) is strictly anhydrous.[1] Even trace water will quench the aryl magnesium species, returning the starting material (1-chloro-3-fluorobenzene).[1] Validation: If the magnesium does not dissolve or the solution remains clear/colorless after iodine addition, initiate with DIBAL-H or fresh iodine.[1]

  • Exotherm Control: The addition of Grignard to the Weinreb amide (Step 3) is exothermic. Maintain temperature < 5°C to ensure the tetrahedral intermediate remains stable and does not collapse prematurely or react twice.

  • Acidification: During Phase 3 workup, ensure pH reaches ~2. If pH is not low enough, the product will remain in the aqueous phase as the lithium salt.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • BenchChem. (2025).[1][3] "Application Note: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride". BenchChem Protocols. Link[1]

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Reference for directing effects and regioselectivity rules).

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". Link

Sources

Application

Application Note: Regioselective Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of critical intermediates for active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of critical intermediates for active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors and advanced polymeric materials.

Introduction & Mechanistic Rationale

The synthesis of 8-aryl-8-oxooctanoic acids represents a foundational carbon-carbon bond-forming workflow in medicinal chemistry. These bifunctional molecules serve as critical linkers in the development of targeted therapeutics, such as suberoylanilide hydroxamic acid (SAHA) analogs[1].

This protocol details the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid using a two-step sequence: a regioselective Friedel-Crafts acylation followed by ester saponification.

Expertise & Experience: Causality in Reaction Design

1. Choice of Acylating Agent: While some literature suggests using suberic anhydride for 8-carbon acylations, 8-membered cyclic anhydrides are thermodynamically unstable and tend to form unreactive polymeric chains. To ensure a stoichiometric, high-yielding reaction, this protocol utilizes methyl 8-chloro-8-oxooctanoate (a mono-methyl ester mono-acid chloride)[2]. This reagent prevents di-acylation and cross-linking side reactions, ensuring a clean 1:1 coupling with the arene[3].

2. Controlling Regioselectivity: The electrophilic aromatic substitution of 1-chloro-3-fluorobenzene presents a regiochemical challenge, as both halogens are ortho/para-directing but inductively deactivating. The acylium ion faces three potential active sites:

  • Position 2 (ortho to Cl and F): Highly sterically blocked; reaction is disfavored.

  • Position 6 (ortho to Cl, para to F): While electronically activated by the strong

    
    -donation of fluorine, the bulky adjacent chlorine atom (Van der Waals radius ~1.75 Å) creates significant steric repulsion against the large acylium-AlCl₃ complex.
    
  • Position 4 (para to Cl, ortho to F): This is the sterically least encumbered site. Fluorine is small (radius ~1.47 Å), allowing the acylium ion to attack without steric clash while still benefiting from resonance stabilization.

Consequently, the reaction proceeds with high regioselectivity at Position 4, yielding the 4-chloro-2-fluorophenyl architecture.

Regioselectivity Arene 1-Chloro-3-fluorobenzene (Electrophilic Attack Sites) Pos2 Position 2 (Ortho to Cl & F) Sterically Blocked Arene->Pos2 Disfavored Pos6 Position 6 (Ortho to Cl, Para to F) Sterically Hindered Arene->Pos6 Minor Pos4 Position 4 (Para to Cl, Ortho to F) Accessible & Activated Arene->Pos4 Major Pathway Product Major Isomer: 4-Chloro-2-fluorophenyl Pos4->Product Acylation

Figure 1: Regioselectivity rationale for the electrophilic aromatic substitution.

Experimental Workflow

The synthesis is structured as a self-validating system, utilizing an intermediate ester that can be easily monitored and isolated before the final deprotection step.

SynthesisWorkflow SM 1-Chloro-3-fluorobenzene + Methyl 8-chloro-8-oxooctanoate Step1 Step 1: Friedel-Crafts Acylation AlCl3 (1.5 eq), DCM, 0 °C to RT, 4h SM->Step1 Int Intermediate: Methyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate Step1->Int Regioselective C-C Bond Formation Step2 Step 2: Saponification NaOH (aq), MeOH, RT, 2h Int->Step2 Prod Final Product: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid Step2->Prod Ester Hydrolysis & Acidification

Figure 2: Two-step synthesis workflow for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

Step-by-Step Methodologies

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize the intermediate, methyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate.

  • System Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, suspend anhydrous Aluminum Chloride (AlCl₃, 1.5 equiv) in anhydrous Dichloromethane (DCM, 10 volumes).

  • Acylium Ion Generation: Cool the suspension to 0 °C using an ice-water bath. Dissolve Methyl 8-chloro-8-oxooctanoate (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir for 30 minutes at 0 °C. Self-Validation: The suspension will turn into a homogenous, slightly colored complex, indicating successful acylium ion formation[4].

  • Arene Addition: Dissolve 1-Chloro-3-fluorobenzene (1.0 equiv) in anhydrous DCM and add it dropwise via the addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent premature degradation or isomerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 8:2) or HPLC. The reaction is complete when the UV-active arene spot is consumed.

  • Quenching (Critical Safety Step): Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl. Caution: The hydrolysis of the AlCl₃ complex is highly exothermic and releases HCl gas.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ (to remove residual acid), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate ester.

Step 2: Ester Saponification (Hydrolysis)

Objective: Convert the intermediate ester to the final target, 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

  • Dissolution: Dissolve the crude methyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate in Methanol (5 volumes).

  • Hydrolysis: Add an aqueous solution of Sodium Hydroxide (NaOH, 2.0 M, 2.5 equiv). Stir the mixture at room temperature for 2 hours.

  • IPC: Monitor by TLC/HPLC for the complete disappearance of the ester intermediate.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Impurity Extraction: Dilute the remaining aqueous residue with water and extract once with diethyl ether. Causality: This step removes unreacted neutral impurities and organic byproducts, leaving the target molecule safely in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using concentrated HCl. The target carboxylic acid will precipitate as a solid or form a dense oil.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate to obtain pure 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

Quantitative Data & Optimization Summaries

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsFunction
1-Chloro-3-fluorobenzene130.551.0Aromatic Substrate
Methyl 8-chloro-8-oxooctanoate206.671.05Acylating Agent
Aluminum Chloride (Anhydrous)133.341.5Lewis Acid Catalyst
Dichloromethane (DCM)84.9310 volSolvent
Sodium Hydroxide (aq)40.002.5Saponification Base

Table 2: Reaction Optimization & In-Process Controls (IPC)

ParameterTarget RangeRationale / Causality
Acylium Ion Formation Temp0 °C to 5 °CPrevents thermal degradation of the acyl chloride prior to arene addition.
Reaction Temperature20 °C to 25 °CBalances reaction kinetics with regioselectivity; elevated temperatures increase the formation of unwanted positional isomers.
Quench Temperature< 10 °C (Ice)Safely dissipates the heat generated by the highly exothermic destruction of the AlCl₃ complex.
Saponification pH> 12Ensures complete, irreversible hydrolysis of the methyl ester to the carboxylate salt.
Precipitation pH~ 2Fully protonates the carboxylate to force precipitation/extraction of the free acid.

References

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4586585, Methyl 8-chloro-8-oxooctanoate." PubChem. Available at: [Link]

  • Royal Society of Chemistry. "Regioselective Electrophilic Borylation of Haloarenes." Chem. Commun. Available at: [Link]

  • National Institutes of Health (PMC). "In Vivo PET-imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA)." Available at: [Link]

Sources

Method

Application Note: Handling, Storage, and Analytical Protocols for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a specialized halogenated aryl keto-acid utilized as a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecule presents a unique bipartite structure: a lipophilic, di-halogenated aromatic head group coupled with an eight-carbon aliphatic chain terminating in a polar carboxylic acid.

Understanding the physicochemical liabilities of this compound is paramount. The aryl ketone moiety is a potent chromophore, making the molecule highly susceptible to photolytic degradation. Concurrently, the aliphatic tail and carboxylic acid dictate its solubility profile and require specific pH-controlled environments to prevent unwanted ionization or micelle formation during analysis.

Table 1: Physicochemical Profile & Structural Liabilities
Property / FeatureDescriptionMechanistic Implication
Chemical Class Halogenated Aryl Keto-AcidExhibits amphiphilic tendencies; requires polar aprotic or halogenated solvents for complete dissolution.
Aryl Ketone Moiety UV-Active ChromophoreHighly vulnerable to Norrish Type I/II photochemical cleavage upon exposure to ambient light.
Alpha-Protons Adjacent to CarbonylSusceptible to auto-oxidation in the presence of atmospheric oxygen and trace transition metals.
Carboxylic Acid pKa ~4.5 - 5.0 (Predicted)Requires acidic modifiers (e.g., 0.1% TFA) in mobile phases to suppress ionization and prevent peak tailing.

Mechanistic Liabilities & Storage Protocols

The integrity of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is heavily dependent on mitigating two primary degradation pathways: photolysis and oxidation.

Upon excitation by ultraviolet or visible light, aryl ketones enter a triplet excited state. This high-energy state can trigger a Norrish Type I reaction (homolytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cleavage of the bond between the carbonyl carbon and the alkyl chain) or a Norrish Type II reaction  (intramolecular 

-hydrogen abstraction leading to a 1,4-biradical, which subsequently fragments into an alkene and an enol),[1]. To prevent this, strict photoprotection is mandatory. Furthermore, the

-carbon is prone to oxidation, necessitating an inert atmosphere.

According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, establishing a controlled baseline for temperature and humidity is critical for long-term integrity[2].

Degradation Compound 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid UV UV/Visible Light Exposure Compound->UV Improper Handling O2 Atmospheric Oxygen Exposure Compound->O2 Improper Sealing Storage Amber Vial + 2-8°C + Argon Purge Compound->Storage Standard Protocol Photo Norrish Type I/II Photolytic Cleavage UV->Photo Ox Alpha-Carbon Oxidation O2->Ox Stable Stable API Intermediate (>99% Purity) Storage->Stable

Figure 1: Mechanistic degradation pathways vs. stabilization protocols for aryl ketones.

Table 2: Recommended Storage Matrix
Storage DurationTemperatureContainer / AtmosphereCausality / Rationale
Working Stock (1-2 Weeks) 2°C to 8°CAmber glass vial, tightly sealed.Slows kinetic degradation while keeping the compound readily accessible for daily use.
Long-Term (>1 Month) -20°CAmber glass vial, Argon/N₂ purged.ICH Q1A(R2) aligned[2]. Arrests oxidative pathways and completely halts Norrish photochemistry.
In Solution (DMSO/DMF) -80°COpaque cryovial, Argon purged.Solvents can accelerate hydrolysis or act as radical transfer agents; deep freezing is required.

Handling & Safety Workflows

Halogenated aromatic compounds are highly lipophilic, allowing them to easily penetrate the stratum corneum if dermal contact occurs. Furthermore, handling the compound in powder form presents a significant inhalation risk. The National Institute for Occupational Safety and Health (NIOSH) strongly recommends the use of specific engineering controls when handling active pharmaceutical ingredients and their advanced intermediates[3].

Mandatory Safety Protocol:

  • Engineering Controls: All weighing and manipulation of the dry powder must be conducted within a Ventilated Balance Enclosure (VBE) or a certified Class II Type B2 biological safety cabinet[3]. Causality: VBEs provide a low-turbulence environment that captures aerosolized particulates without disturbing the microbalance.

  • Personal Protective Equipment (PPE): Double-layer nitrile gloves, a fitted N95/P100 particulate respirator (if a VBE is unavailable), chemical splash goggles, and a dedicated laboratory coat.

  • Static Mitigation: Halogenated powders often carry static charges. Use an anti-static bar or zero-stat gun prior to weighing to prevent the powder from adhering to spatulas or aerosolizing.

Experimental Protocols

Protocol 1: Preparation of Standard Stock Solutions (10 mM)

This protocol is designed as a self-validating system. Visual and gravimetric checks are built into the workflow to ensure accuracy.

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial exposes the compound to ambient humidity, leading to condensation. This introduces water weight, skewing molarity calculations and potentially initiating hydrolysis.

  • Weighing: Inside a VBE, accurately weigh 3.01 mg of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid into a tared, static-free amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Validation Check: Swirl gently. Hold the amber vial against a bright, indirect light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a water bath at 25°C for 60 seconds.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-purged amber cryovial.

    • Causality: PTFE (Polytetrafluoroethylene) is utilized due to its absolute chemical resistance to DMSO, ensuring no plasticizer extractables contaminate the stock.

  • Inerting & Storage: Blanket the headspace of the vial with a gentle stream of Argon gas for 5 seconds, cap tightly, and store at -80°C.

Workflow Equil Equilibrate to RT (Desiccator) Weigh Weigh in Ventilated Balance Enclosure Equil->Weigh Solv Dissolve in Anhydrous Solvent Weigh->Solv Filter Sterile Filtration (0.22 µm PTFE) Solv->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Store Argon Purge & Store at -80°C Aliquot->Store

Figure 2: Step-by-step workflow for the preparation and storage of analytical stock solutions.

Protocol 2: HPLC-UV Method for Purity Assessment

To verify the absence of photolytic degradation products (such as acetophenone derivatives or truncated aliphatic chains), a reversed-phase HPLC method is required.

Causality for Method Design: The addition of 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH below the pKa of the octanoic acid tail, ensuring the molecule remains fully protonated. This prevents peak splitting and tailing on the silica column.

Table 3: HPLC Analytical Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal retention for the lipophilic halogenated aryl group.
Mobile Phase A HPLC Water + 0.1% TFASuppresses carboxylic acid ionization.
Mobile Phase B Acetonitrile + 0.1% TFAStrong organic modifier to elute the lipophilic compound.
Gradient 10% B to 90% B over 15 minEnsures separation of polar degradation products from the intact parent mass.
Flow Rate 1.0 mL/minStandard for 4.6 mm internal diameter columns.
Detection (UV) 254 nm & 280 nm254 nm captures the aromatic ring; 280 nm is highly sensitive to the conjugated aryl ketone.
Injection Volume 10 µLPrevents column overloading while maintaining signal-to-noise ratio.

References[3] Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products

Sources

Application

Application Note: Solvent Selection &amp; Dissolution Protocols for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Abstract & Compound Analysis Effective dissolution of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is critical for its application in biological assays, medicinal chemistry synthesis (e.g., PROTAC linker design), and m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Analysis

Effective dissolution of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is critical for its application in biological assays, medicinal chemistry synthesis (e.g., PROTAC linker design), and metabolic profiling.[1][2] This compound exhibits a "Janus-faced" amphiphilic structure: a highly lipophilic halogenated aromatic tail and a polar carboxylic acid head.[1][2][3]

This guide provides a scientifically grounded approach to solvent selection, overcoming the challenge of its high LogP (~4.[1][2][3]1) while maintaining compatibility with aqueous biological systems.[1][2][3]

Physicochemical Profile
PropertyValue (Predicted/Analog Based)Implication for Solubility
Molecular Formula C₁₄H₁₆ClFO₃Moderate Molecular Weight (~286.73 Da)
LogP ~4.1High Lipophilicity. Poor water solubility at neutral pH.[2][3]
pKa (Carboxyl) ~4.8Soluble in aqueous buffers only at pH > 7.0 .[1][2][3]
Functional Groups Aryl Ketone, Carboxylic Acid, HalogensStable in most organic solvents; avoid strong reducing agents.[1][2][3]

Solvent Selection Strategy

The dissolution strategy must balance solubility capacity with assay compatibility .[1][2][3]

A. Primary Solvents (Stock Solutions)

For preparing high-concentration stock solutions (10–50 mM), water-miscible organic solvents are required.[1][2][3]

  • DMSO (Dimethyl Sulfoxide): Gold Standard.[1][2][3]

    • Capacity: Excellent (>50 mg/mL).[1][2][3]

    • Mechanism: Dipolar aprotic nature disrupts intermolecular hydrogen bonding of the carboxylic acid dimers.[1][2][3]

    • Use Case: Cell-based assays, cryopreservation.[1][2][3]

  • Ethanol (Absolute): Alternative.[1][2][3]

    • Capacity: Good (>20 mg/mL).[1][2][3]

    • Mechanism: Protophilic solvent; capable of H-bonding.[1][2][3]

    • Use Case: In vivo studies where DMSO toxicity is a concern.

  • DMF (Dimethylformamide): Synthesis Only.

    • Capacity: High.[1][2][3]

    • Warning: generally avoided in biological assays due to cytotoxicity.[1][2][3]

B. Aqueous Media (Working Solutions)

Direct dissolution in water or acidic buffers (PBS pH 7.[1][2][3]4) often leads to precipitation due to the lipophilic phenyl ring.[1][2][3]

  • Requirement: The carboxylic acid must be deprotonated to form the carboxylate anion (

    
    ).[2][3]
    
  • Strategy: Maintain pH > 8.0 initially, or use a co-solvent spike.[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for solubilizing 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid based on the final application.

SolubilityWorkflow Start Start: Solid Compound (8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid) CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay ChemSynth Chemical Synthesis CheckApp->ChemSynth StockPrep Prepare Stock in DMSO (10-50 mM) BioAssay->StockPrep Step 1 SynthSolvent Dissolve in DCM, EtOAc, or Methanol ChemSynth->SynthSolvent Dilution Dilute into Buffer StockPrep->Dilution Step 2 (1:1000) CheckPrecip Check for Precipitation? Dilution->CheckPrecip Success Ready for Assay (<1% DMSO) CheckPrecip->Success No Precip SaltForm Generate Sodium Salt (Add 1 eq. NaOH) CheckPrecip->SaltForm Precipitation Observed SaltForm->Dilution Re-attempt

Figure 1: Decision tree for solvent selection based on downstream application.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Best for: In vitro screening, enzyme kinetics.[1][2][3]

  • Calculate: Determine the mass required.

    • 
      [1][2][4]
      
    • To make 1 mL of 10 mM solution:

      
       of compound is needed.[1][2][3]
      
  • Weigh: Accurately weigh ~3.0 mg of the solid into a sterile microcentrifuge tube. Record exact mass.

  • Dissolve: Add analytical grade DMSO (anhydrous) to achieve exactly 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 286.73] × 100,000[1][2]

  • Vortex: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution (pH Method)

Best for: Animal studies or assays sensitive to organic solvents.[1][2][3]

  • Weigh: Weigh 10 mg of compound.

  • Basify: Add 1.0 equivalent of 0.1 M NaOH.

    • Calculation: For 10 mg (34.8 µmol), add 348 µL of 0.1 M NaOH.[1][2][3]

  • Dissolve: Vortex until the solution is clear. The formation of the sodium salt (Sodium 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate) drastically increases water solubility.[2]

  • Dilute: Slowly add PBS (Phosphate Buffered Saline) or water to the desired final volume.[1][2][3]

  • pH Check: Verify pH is physiological (7.4). If the solution turns cloudy upon adding buffer, the pH may have dropped too low (re-protonating the acid).[1][2][3] Adjust pH back to >7.5 with dilute NaOH.

Troubleshooting & Stability

  • Precipitation upon dilution: This is the most common failure mode.[1][2][3]

    • Cause: The "Crash-out" effect when a hydrophobic compound in DMSO hits an aqueous buffer.[1][2][3]

    • Solution: Warm the buffer to 37°C before adding the stock. Ensure the final DMSO concentration is <0.1% if possible, or use the Salt Formation method (Protocol B).[1][2][3]

  • Chemical Stability:

    • The aryl ketone is susceptible to reduction by strong reducing agents (e.g., NaBH4) but stable in standard cell culture media.[1][2][3]

    • Light Sensitivity: Halogenated aromatics can be light-sensitive over long periods.[1][2][3] Store stocks in amber vials.

Safety & Handling

  • Hazard Identification: Halogenated organic compounds can be irritants.[1][2][3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3]

  • Disposal: Dispose of as halogenated organic waste.[1][2][3] Do not pour down the drain.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][2][3] Compound Summary: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid (Physicochemical Property Comparison).[2][3][5] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. (2025).[1][2][3] Phase change data for Phenyl-substituted carboxylic acids. Retrieved from [Link][1][2]

Sources

Method

Scalable synthesis routes for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

Application Note: Scalable Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Executive Summary & Strategic Rationale The target molecule, 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , represents a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Executive Summary & Strategic Rationale

The target molecule, 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , represents a critical scaffold in the development of PPAR agonists and metabolic modulators. Its structural integrity relies heavily on the precise regiochemistry of the 4-chloro-2-fluorophenyl moiety.

While Friedel-Crafts acylation is the traditional "industrial" choice for aryl ketones, it is contraindicated for this specific target due to directing group conflicts. The strong para-directing effect of the fluorine substituent on 1-chloro-3-fluorobenzene typically favors the 2-chloro-4-fluorophenyl isomer, leading to difficult-to-separate regioisomeric mixtures (approx. 60:40 split).

The Solution: This guide details a Regioselective Metallation-Acylation Protocol . By utilizing 1-bromo-4-chloro-2-fluorobenzene as the starting material, we lock the substitution pattern prior to coupling. The route employs a Weinreb amide linker to prevent over-addition, ensuring high fidelity and scalability from gram to kilogram batches.

Retrosynthetic Analysis

The synthesis is disconnected at the C8-Aryl bond. The strategy relies on the nucleophilic attack of a pre-functionalized aryl Grignard reagent onto an activated carboxylic acid derivative (Weinreb amide).

Retrosynthesis Target Target: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid Disconnection Disconnection: C(sp2)-C(sp2) Acylation Target->Disconnection FragmentA Nucleophile: 4-Chloro-2-fluorophenyl magnesium bromide Disconnection->FragmentA FragmentB Electrophile: Methyl 8-(methoxy(methyl)amino)- 8-oxooctanoate Disconnection->FragmentB Precursors Precursors

Figure 1: Retrosynthetic logic prioritizing regiochemical integrity via organometallic coupling.

Detailed Experimental Protocol

Phase 1: Linker Activation (Synthesis of the Weinreb Amide)

Objective: Convert suberic acid monomethyl ester into a selective electrophile that resists double-addition.

Reagents:

  • Monomethyl suberate (1.0 equiv)

  • 
    -Dimethylhydroxylamine HCl (1.1 equiv)
    
  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (1.2 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

  • DCM (10 vol)

Procedure:

  • Charge a reactor with Monomethyl suberate and DCM at 20°C.

  • Add

    
    -Dimethylhydroxylamine HCl.
    
  • Cool to 0°C. Add NMM dropwise to buffer the HCl.

  • Add EDC

    
    HCl portion-wise over 30 minutes, maintaining 
    
    
    
    C.
  • Stir at 0°C for 1 hour, then warm to 20°C for 12 hours.

  • Workup: Wash with 1N HCl, then Sat. NaHCO

    
    , then Brine.
    
  • Concentrate to yield Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate as a colorless oil.

    • Checkpoint: Purity >95% by GC/NMR. No purification usually needed.

Phase 2: The Grignard Coupling (Critical Step)

Objective: Form the C-C bond without scrambling the aryl ring pattern.

Reagents:

  • 1-Bromo-4-chloro-2-fluorobenzene (1.05 equiv)

  • i-PrMgCl

    
    LiCl (Turbo Grignard) (1.1 equiv) or Mg turnings
    
  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • THF (Anhydrous, 15 vol)

Procedure:

  • Metallation:

    • In a dry flask under N

      
      , dissolve 1-Bromo-4-chloro-2-fluorobenzene in THF (5 vol).
      
    • Cool to -15°C.

    • Add i-PrMgCl

      
      LiCl (1.3 M in THF) dropwise. Stir for 1 hour at -15°C.
      
    • Validation: Quench a small aliquot with D

      
      O. Check by GC-MS for conversion to the deuterated arene.
      
  • Coupling:

    • Dissolve the Weinreb Amide (1.0 equiv) in THF (5 vol) in a separate vessel. Cool to -20°C.

    • Transfer the Grignard solution via cannula into the amide solution over 45 minutes. Note: Inverse addition prevents ketone over-reaction.

    • Maintain

      
      C.
      
  • Quench:

    • Stir for 2 hours at 0°C.

    • Quench with 1N HCl (cold). Vigorous stirring required to break magnesium salts.

  • Isolation:

    • Extract with MTBE. Wash with brine.[1] Dry over MgSO

      
      .
      
    • Concentrate to yield the Intermediate Keto-Ester .

Phase 3: Hydrolysis & Crystallization

Objective: Reveal the carboxylic acid and purify the final solid.

Procedure:

  • Dissolve the crude Keto-Ester in THF/Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (2.0 equiv). Stir at 40°C for 4 hours.
  • Acidification: Cool to 10°C. Adjust pH to 2.0 with 2N HCl. The product will precipitate or oil out.

  • Extraction: Extract with EtOAc.

  • Crystallization (The Purification Engine):

    • Solvent Switch: Swap EtOAc for Heptane/IPA (9:1).

    • Heat to 60°C (dissolution).

    • Cool slowly (10°C/hour) to 0°C.

    • Filter the white crystalline solid.

Process Safety & Critical Quality Attributes (CQAs)

ParameterSpecificationRationale
Exotherm Control Grignard Formation

C
Prevents formation of biaryl impurities (Wurtz coupling).
Water Content KF < 0.05% in THFCritical for Grignard initiation; moisture kills the reagent.
Regio-Purity > 99.5% 4-Cl-2-F isomerThe starting material guarantees this; confirm by

F-NMR.
Residual Mg < 20 ppmMagnesium salts can interfere with downstream biological assays.

Analytical Validation

HPLC Method for Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

NMR Signature (Diagnostic):

  • 
    F NMR (CDCl
    
    
    
    ):
    Look for the specific shift of the fluorine ortho to the carbonyl. (Approx -110 ppm).
  • 
    H NMR:  Triplet at 
    
    
    
    ppm (2H,
    
    
    ), distinct from the ester precursor.

Workflow Diagram

Workflow cluster_0 Phase 1: Electrophile Prep cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Final Processing Step1 Monomethyl Suberate + Weinreb Amine Step2 EDC Coupling (0°C -> RT) Step1->Step2 Step3 Weinreb Linker (Isolated Oil) Step2->Step3 Step5 Grignard Addition to Linker (-20°C) Step3->Step5 Step4 1-Br-4-Cl-2-F-Benzene + iPrMgCl Step4->Step5 Step6 Keto-Ester Intermediate Step5->Step6 Step7 LiOH Hydrolysis Step6->Step7 Step8 Crystallization (Heptane/IPA) Step7->Step8 Final Final Product >99% Purity Step8->Final

Figure 2: Integrated process flow for the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Knochel, P.; et al. "A New Preparation of Functionalized Arylmagnesium Reagents." Angewandte Chemie Int. Ed., 2004 , 43(25), 3333–3336. Link

  • BenchChem. "Technical Guide to the Crystalline Structure of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid." BenchChem Technical Notes, 2025 . Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004 , 116, 3396. Link

  • Organic Syntheses. "Friedel-Crafts Acylation: General Procedures." Org. Synth. Coll. Vol. 2, p.8 (1943). (Contextual reference for avoiding the FC route). Link

Sources

Application

Using 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid in medicinal chemistry research

Application Note: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid as a Versatile Bifunctional Scaffold in Targeted Therapeutics Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid as a Versatile Bifunctional Scaffold in Targeted Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals

Executive Summary

In modern rational drug design, the selection of bifunctional building blocks dictates not only the synthetic feasibility of a pipeline but also the pharmacokinetic and pharmacodynamic success of the resulting active pharmaceutical ingredients (APIs). 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid has emerged as a highly privileged scaffold. By combining a reactive carboxylic acid tail, an optimal C7 aliphatic spacer, and a halogenated aryl ketone headgroup, this molecule serves as a critical intermediate for synthesizing Histone Deacetylase (HDAC) inhibitors, Proteolysis Targeting Chimeras (PROTACs), and Protease-Activated Receptor 2 (PAR-2) antagonists.

This technical guide details the structural causality behind its efficacy, provides self-validating synthetic protocols, and outlines quantitative optimization strategies for its use in advanced medicinal chemistry workflows.

Structural Rationale & Pharmacophore Mapping

To utilize this building block effectively, one must understand the mechanistic causality of its three distinct structural domains:

  • The Carboxylic Acid Tail (Synthetic Handle): With a pKa of approximately 4.5–5.0, the terminal carboxylate is primed for standard peptide coupling chemistries. It acts as the primary conjugation point for zinc-binding groups (e.g., hydroxylamines) or complex amine scaffolds.

  • The C7 Aliphatic Spacer (Hydrophobic Linker): The 8-carbon chain is not arbitrary. It precisely matches the depth of the hydrophobic tunnel leading to the catalytic zinc ion in Class I and IIb HDACs, analogous to the suberic acid core of the FDA-approved drug Vorinostat (SAHA)[1]. In PROTAC design, this exact chain length provides the necessary degrees of freedom to prevent steric clashes between the target protein and the recruited E3 ligase[2].

  • The Halogenated Aryl Ketone (Surface Cap): The 4-chloro-2-fluorophenyl moiety serves as a highly lipophilic surface recognition cap. The orthogonal dipole moments introduced by the fluorine and chlorine atoms enhance binding affinity through halogen bonding with aromatic residues at the rim of target binding pockets. Furthermore, the C8 ketone provides structural rigidity and acts as a critical hydrogen-bond acceptor.

G Main 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid Tail Carboxylic Acid Tail (Synthetic Handle) Main->Tail Spacer C7 Aliphatic Spacer (Hydrophobic Linker) Main->Spacer Cap Halogenated Aryl Ketone (Surface Cap / Binding) Main->Cap HDAC HDAC Inhibitors (Zn2+ Chelation) Tail->HDAC NH2OH Coupling PAR2 PAR-2 Antagonists (Receptor Blockade) Tail->PAR2 Piperazine Amidation PROTAC PROTAC Linkers (E3 Ligase Recruitment) Tail->PROTAC CRBN/VHL Ligand Spacer->HDAC Channel Insertion Cap->HDAC Surface Recognition Cap->PAR2 Hydrophobic Pocket

Structural mapping of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid to therapeutic targets.

Primary Applications in Drug Discovery

A. Epigenetic Modulators: HDAC Inhibitors & Degraders

The structural similarity of 8-oxooctanoic acid derivatives to suberoylanilide hydroxamic acid (SAHA) makes them ideal precursors for novel HDAC inhibitors 1[1]. By converting the terminal carboxylic acid to a hydroxamic acid (-CONHOH), the molecule gains a potent zinc-binding group (ZBG). When integrated into PROTACs, the carboxylic acid is coupled to E3 ligase ligands (e.g., lenalidomide for CRBN recruitment), utilizing the octanoic chain to bridge the HDAC enzyme and the ubiquitin-proteasome system2[2].

B. GPCR Antagonism: PAR-2 Inhibitors

Protease-Activated Receptor 2 (PAR-2) is a critical target for pain, autoinflammatory disorders, and fibrotic diseases. Recent patent literature highlights the use of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid as a core scaffold. The carboxylic acid is coupled to sterically hindered, complex piperazine or pyrrolo-pyridine systems to generate highly potent, allosteric PAR-2 inhibitors3[3]. The halogenated aryl ring is essential here for burying into the deep hydrophobic pockets of the PAR-2 extracellular loops.

Quantitative Data & Reaction Optimization

To ensure high-yielding syntheses, the choice of coupling reagents must be tailored to the nucleophile. The table below summarizes optimized conditions based on empirical laboratory data.

Target DerivativeCoupling ReagentBase / AdditiveSolventTime / TempYield (%)Mechanistic Rationale
Hydroxamic Acid (HDACi) EDC·HCl / HOBtNMM (3.0 eq)DMF/DCM (1:1)12h / 25°C78–85%HOBt suppresses side reactions; NMM prevents over-basification and hydroxylamine degradation.
Complex Piperazine (PAR-2) HATUDIPEA (2.5 eq)DMF4h / 25°C82–90%HATU is superior for sterically hindered secondary amines; DIPEA provides optimal pKa for rapid activation.
PROTAC Linker (CRBN) T3P (50% in EtOAc)Et

N (3.0 eq)
EtOAc8h / 60°C70–75%T3P offers low epimerization risk and allows for a strictly aqueous workup, preserving fragile E3 ligands.

Self-Validating Experimental Protocol: Amide Coupling

The following protocol describes the coupling of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid to a hindered secondary amine (e.g., for PAR-2 inhibitor synthesis). It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and causality-driven workup steps to guarantee trustworthiness and reproducibility.

Workflow Step1 1. Reagent Activation HATU/DIPEA in DMF (0°C) Step2 2. Nucleophilic Addition Amine/Hydroxylamine (RT) Step1->Step2 IPC IPC: LC-MS & TLC Target: >95% Conversion Step2->IPC 2-4 Hours IPC->Step2 Fail (Add Reagents) Step3 3. Quench & Extraction Wash: 5% LiCl & Brine IPC->Step3 Pass Step4 4. Purification Flash Chromatography Step3->Step4 QC Final QC: NMR & HPLC Validate Structure & Purity Step4->QC

Self-validating synthetic workflow for amide and hydroxamate coupling reactions.
Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Charge a flame-dried round-bottom flask with 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid (1.0 eq, 1.0 mmol) and anhydrous DMF (0.1 M).

    • Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar transition state of the HATU-activated ester.

  • Cool the solution to 0°C under an inert N

    
     atmosphere.
    
  • Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at 0°C for 15 minutes.

    • Causality: Pre-activation at 0°C prevents the formation of unreactive tetramethyluronium byproducts, ensuring the active O-At ester is formed cleanly.

Step 2: Nucleophilic Addition & In-Process Control (IPC)

  • Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C).

  • Self-Validation (IPC): At the 2-hour mark, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Decision Matrix: If the unreacted acid mass peak [M-H]

      
       persists at >5% relative abundance, do not extend the reaction time indefinitely (which risks degradation). Instead, add an additional 0.2 eq of HATU and DIPEA. If conversion is >95%, proceed to Step 3.
      

Step 3: Quench and Causality-Driven Workup

  • Quench the reaction by adding saturated aqueous NH

    
    Cl (10 mL).
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL), followed by saturated NaHCO

    
     (1 x 15 mL) and brine (1 x 15 mL).
    
    • Causality: DMF is notoriously difficult to remove and will ruin downstream silica gel purification. The lithium ions in the 5% LiCl wash form a highly water-soluble coordination complex with DMF, effectively partitioning it entirely into the aqueous layer. The NaHCO

      
       wash removes any trace unreacted starting acid.
      
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification and Final QC

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validate the final product using

    
    H-NMR, 
    
    
    
    C-NMR, and High-Performance Liquid Chromatography (HPLC) to ensure >95% purity before utilizing the compound in biological assays.

References

  • Google Patents.US20240066027A1 - Novel par-2 inhibitors.
  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive The Challenge: Synthesizing 8-(4-Chloro-2-fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid requires a delicate balance. You are performing a Friedel-Crafts acylation on a deactivated, di-halogenated ring (1-chloro-3-fluorobenzene). The fluorine atom is the "keymaster"—it dictates the regioselectivity, but its strong electronegativity (along with chlorine) slows the reaction kinetics, often leading to incomplete conversion or "tarry" degradation products if forced too aggressively.

The Solution: Success relies on three pillars:

  • Stoichiometric Overdrive: Using excess Lewis acid to compensate for the "oxygen sink" of the product.

  • Regio-Guidance: Exploiting the Fluorine resonance effect to target the para position.

  • Kinetic Control: Managing the temperature ramp to bypass the activation energy of the deactivated ring without triggering polymerization.

Diagnostic Matrix: Troubleshooting Your Yield

Identify your specific failure mode below to find the immediate fix.

SymptomProbable CauseTechnical Intervention
Low Conversion (<30%) Catalyst Poisoning

is likely hydrated. If it's not a free-flowing powder that fumes in air, discard it. Ensure system is under

.
Stoichiometry Mismatch The product (keto-acid) complexes with 2 equivalents of

. If you used 1.0 eq, the reaction stops halfway. Increase to 2.5 eq.
Wrong Isomer Thermodynamic Drift High temperatures (>60°C) can promote isomerization. Keep reaction at 0°C

RT. Do not reflux unless necessary.
Sticky/Black Crude Work-up Emulsion Aluminum salts formed a gel. Use the "Acid-Ice-Crush" protocol (see Section 5) and filter through Celite if necessary.
Polysubstitution Reagent Excess Excess acylating agent was used. Ensure the aromatic substrate is the limiting reagent or used in slight excess, not the anhydride.

The Chemistry: Regioselectivity & Mechanism

To improve yield, you must understand why the reaction happens where it does.

The Substrate: 1-Chloro-3-fluorobenzene. The Directors:

  • Fluorine: Strong Inductive Withdrawal (-I), Strong Resonance Donation (+R).

  • Chlorine: Strong Inductive Withdrawal (-I), Moderate Resonance Donation (+R).

The Battle: Resonance effects dominate directing power in electrophilic aromatic substitution (EAS). Because Fluorine's 2p orbitals overlap better with Carbon's 2p orbitals than Chlorine's 3p orbitals do, Fluorine is the stronger director.

  • Target: The position para to Fluorine (C6 of the ring).

  • Result: This yields the 1,2,4-substitution pattern (Product: 4-Chloro-2-fluorophenyl moiety).

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical "decision points" for the molecule.

G cluster_0 Critical Control Point Start 1-Chloro-3-fluorobenzene (Substrate) TS Sigma Complex (Transition State) Start->TS Attack at C6 (Para to F) Reagent Suberic Anhydride + AlCl3 (2.5 eq) Complex Acylium Ion Complex (Electrophile) Reagent->Complex Activation Complex->TS Product Target Keto-Acid (Al-Complexed) TS->Product -H+ (Major Path) Ortho Ortho-Isomer (Impurity) TS->Ortho Steric Clash (Minor Path)

Caption: Mechanistic pathway showing the dominance of Para-to-Fluorine attack. The 'Critical Control Point' represents the stage where temperature control determines the ratio of Product vs. Ortho-isomer.

Optimized Protocol: The "Self-Validating" Workflow

This protocol uses Suberic Anhydride rather than the acid chloride.

  • Why? It reduces the risk of bis-acylation and simplifies the stoichiometry, although it requires more Lewis Acid.

Reagents
  • Substrate: 1-Chloro-3-fluorobenzene (1.0 eq)

  • Acylating Agent: Suberic Anhydride (1.1 eq)

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous (2.5 - 3.0 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if higher T is needed.

Step-by-Step Procedure

Phase 1: Activation (The "Cold Start")

  • Flame-dry a 3-neck round bottom flask under

    
     flow.
    
  • Add Suberic Anhydride (1.1 eq) and anhydrous DCM. Stir to suspend.

  • Cool to 0°C .

  • Add

    
      (2.5 eq) portion-wise. Observation Check: The solution should turn yellow/orange as the acylium complex forms. If it smokes excessively or turns black immediately, your solvent is wet.
    

Phase 2: Addition & Reaction 5. Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise over 30 minutes at 0°C.

  • Technical Note: Slow addition prevents localized "hotspots" that favor side reactions.
  • Allow the reaction to warm to Room Temperature (RT) naturally.
  • Monitor: Stir at RT for 4–6 hours.
  • QC Stop: Pull a 50
    
    
    aliquot, quench in mini-vial with MeOH, and run TLC/HPLC. If starting material remains >10%, heat to 40°C (reflux DCM) for 2 hours. The deactivated ring may require this thermal push.

Phase 3: The "Clean" Quench (Crucial for Yield) Most yield is lost here due to emulsion. 8. Cool mixture to 0°C. 9. Pour the reaction mixture slowly into a beaker containing Crushed Ice + Conc. HCl (10:1 ratio) .

  • Why HCl? It breaks the strong Aluminum-Oxygen bond in the product complex.
  • Stir vigorously for 30 minutes until all solids dissolve and two clear layers appear.

Phase 4: Purification 11. Extract with DCM (3x). Wash combined organics with Brine. 12. Do NOT wash with NaOH/Bicarbonate at this stage—your product is an acid and will go into the water layer! 13. Dry over


, filter, and concentrate.
14. Recrystallization:  The crude solid is usually off-white. Recrystallize from Toluene/Heptane  or Ethyl Acetate/Hexane  to remove the ortho isomer.

FAQ: Advanced Troubleshooting

Q: Why do I need 2.5 equivalents of


? That seems excessive. 
A:  In standard Friedel-Crafts, you need >1 eq because the catalyst complexes with the carbonyl product.[1] However, here you are generating a Carboxylic Acid  (from the anhydride opening) AND a Ketone . Both oxygen-rich groups bind aluminum avidly.
  • 1 eq for the ketone.

  • 1 eq for the carboxylate.

  • 0.5 eq catalytic excess to drive the kinetics. Total = 2.5 eq. [1, 2]

Q: Can I use Suberoyl Chloride instead of the Anhydride? A: Yes, but be careful. The acid chloride is more reactive.[2] If you use the di-acid chloride, you risk linking two benzene rings (dimerization). If you use the ester-acid chloride (Methyl 8-chloro-8-oxooctanoate), you avoid dimerization, but you add a hydrolysis step later. The Anhydride route is a "One-Pot" synthesis of the acid [5].

Q: My product is oiling out during recrystallization. A: This indicates impurities (likely the ortho isomer or unreacted anhydride) are depressing the melting point.

  • Fix: Dissolve the oil in minimal hot Ethyl Acetate. Add Hexane dropwise until cloudy. Let it sit in the fridge overnight. If it still oils, seed it with a crystal from a previous successful batch.

Decision Logic: Process Optimization

Use this flow to determine if you need to alter your solvent system.

Troubleshooting Start Reaction Complete (TLC Check) Check Is Conversion > 80%? Start->Check Good Proceed to Acid Quench Check->Good Yes Bad Conversion < 50% Check->Bad No Analysis Check Reaction Temp Bad->Analysis Solvent Switch Solvent: DCM (40°C) -> DCE (80°C) Analysis->Solvent If already refluxing DCM Time Extend Time: Stir 12-24h Analysis->Time If at RT

Caption: Decision tree for addressing incomplete conversion. Switching to DCE (1,2-Dichloroethane) allows for higher reaction temperatures to overcome the deactivation of the fluorochloro-ring.

References

  • Aluminum Chloride Catalysis in Acylation. Master Organic Chemistry. [Link]

  • Regioselectivity of Electrophilic Substitution on Fluorobenzene. ChemRxiv (Preprint). [Link]

  • One-Pot Synthesis of Keto-Acids via Anhydrides. Organic Syntheses, Coll. Vol. 3. [Link]

Sources

Optimization

Troubleshooting impurities in 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid production

Technical Support Center: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid Welcome to the technical support guide for the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid. This resource is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

Welcome to the technical support guide for the synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding impurity formation during its production.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves reacting 1-chloro-3-fluorobenzene with a suberic acid derivative, typically suberic anhydride or suberoyl chloride, using a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[3]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Success in this synthesis hinges on meticulous control over several key parameters:

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture. Any water present will deactivate the catalyst, leading to low or no yield.[4][5] All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[4][5][6]

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the catalyst forms a complex with the ketone product, rendering it inactive.[4][5] An excess (e.g., 1.1 to 1.2 equivalents) is often recommended.

  • Temperature Control: The reaction is typically exothermic.[7] It is crucial to control the temperature, especially during the addition of reagents, to prevent unwanted side reactions. A common strategy is to perform the initial addition at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature.[3]

Q3: What are the primary impurities I should expect to see?

A3: The main impurities encountered are typically:

  • Regioisomers: Acylation can occur at different positions on the aromatic ring, leading to isomeric impurities.

  • Unreacted Starting Materials: Residual 1-chloro-3-fluorobenzene or suberic acid derivatives.

  • Suberic Acid: Formed from the hydrolysis of the acylating agent (suberic anhydride or suberoyl chloride).[8][9]

  • Polyacylated Products: Although less common in acylation than alkylation, it's possible if reaction conditions are too harsh.[6][10][11]

Detailed Troubleshooting Guides

This section addresses specific impurity problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My HPLC analysis shows a significant peak corresponding to the undesired regioisomer, 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoic acid.

Q: Why am I forming this isomer, and how can I minimize it?

A: This is a classic challenge of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents on the 1-chloro-3-fluorobenzene ring determine the position of acylation. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The primary site of attack is para to the fluorine atom (position 4 relative to fluorine), which is the desired product. However, attack can also occur para to the chlorine atom (position 2 relative to fluorine), yielding the undesired 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoic acid isomer.

The formation of these isomers is a kinetically controlled process. Subtle changes in reaction conditions can influence the isomer ratio.

G start High Regioisomer Impurity Detected check_temp Verify Temperature Control (0-5°C during addition) start->check_temp check_solvent Evaluate Solvent System (e.g., Dichloromethane vs. Nitrobenzene) check_temp->check_solvent If temp is optimal purify Implement Purification Protocol (Fractional Recrystallization or Chromatography) check_temp->purify If temp control is poor check_catalyst Consider Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) check_solvent->check_catalyst If solvent change is ineffective check_solvent->purify If solvent change is effective but insufficient check_catalyst->purify If optimization fails end Product Meets Purity Spec purify->end

Caption: Troubleshooting workflow for regioisomer impurity.

Corrective Actions:

  • Strict Temperature Control: Higher temperatures can sometimes reduce selectivity.[6] Ensure the initial addition of the acylating agent to the AlCl₃ suspension is performed slowly at 0-5 °C to manage the exotherm.[3][7]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. While nonpolar solvents like dichloromethane or dichloroethane are common, experimenting with a more polar solvent like nitrobenzene could alter the isomer ratio, though it may also affect reaction rate.[12]

  • Purification: If synthetic optimization is insufficient, separation is necessary.

    • Fractional Recrystallization: The different isomers may have varying solubilities in a given solvent system. Experiment with solvents like toluene, ethyl acetate, or mixtures with heptane to selectively crystallize the desired product.

    • Column Chromatography: Silica gel chromatography is a reliable method for separating isomers. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.[3]

Problem 2: My final product is contaminated with suberic acid.

Q: What is the source of suberic acid, and how do I remove it?

A: The presence of suberic acid is almost always due to the hydrolysis of your acylating agent, suberic anhydride. [8][9] This can happen either before the reaction (if the starting material is old or has been exposed to atmospheric moisture) or during the aqueous workup.

G anhydride Suberic Anhydride (Starting Material) h2o_workup Aqueous Workup anhydride->h2o_workup Hydrolysis (During Workup) reaction Friedel-Crafts Acylation anhydride->reaction h2o_atm Atmospheric Moisture h2o_atm->anhydride Hydrolysis (Pre-reaction) impurity Suberic Acid (Impurity) h2o_workup->impurity product 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid (Desired Product) reaction->product

Caption: Formation pathways for suberic acid impurity.

Preventative & Corrective Actions:

  • Ensure Anhydrous Conditions: As with catalyst deactivation, preventing water ingress is key. Use freshly opened or properly stored suberic anhydride. Conduct the reaction under a dry, inert atmosphere.[5]

  • Acid-Base Extraction during Workup: The most effective way to remove suberic acid is to exploit the difference in acidity between the desired keto-acid and the simple dicarboxylic acid. A carefully controlled basic wash can selectively remove the more acidic suberic acid.

    Protocol: Bicarbonate Wash for Suberic Acid Removal

    • After quenching the reaction with ice/HCl and separating the layers, combine the organic extracts.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The dicarboxylic suberic acid will be deprotonated and extracted into the aqueous layer, while the desired keto-acid, being less acidic, will largely remain in the organic phase.

    • Perform this wash 2-3 times, monitoring the pH of the aqueous layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate the solvent.[4]

Problem 3: My yield is very low, and NMR/TLC analysis shows a large amount of unreacted 1-chloro-3-fluorobenzene.

Q: What are the most likely reasons for an incomplete reaction?

A: Low conversion is a common problem in Friedel-Crafts reactions and usually points to an issue with the catalyst or reaction conditions. [4][5]

Possible Causes & Solutions:

  • Inactive Catalyst: Aluminum chloride is highly hygroscopic. If it has been exposed to air, it will be partially or fully hydrolyzed and inactive.[5]

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a glove box or under a positive pressure of inert gas.

  • Insufficient Catalyst: As the ketone product complexes with AlCl₃, you need at least one full equivalent of the catalyst for every equivalent of suberic anhydride.[4][5]

    • Solution: Double-check your stoichiometry. Using a slight excess (e.g., 1.1 eq) of AlCl₃ is a safe practice.

  • Reaction Temperature Too Low: While initial cooling is necessary to control the exotherm, if the reaction is held at a very low temperature for its entire duration, the rate may be too slow for completion.[4]

    • Solution: After the controlled addition at 0-5 °C, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours), monitoring progress by TLC or HPLC.[3]

  • Deactivated Aromatic Ring: The chloro- and fluoro- substituents make the ring less reactive than benzene itself.[3] This inherent low reactivity requires optimized conditions to drive the reaction to completion.

    • Solution: Ensure sufficient reaction time and consider a modest increase in temperature (e.g., to 40 °C) after the initial addition phase if the reaction stalls at room temperature.

Analytical Data Reference

For successful troubleshooting, accurate identification of the product and impurities is essential. The following tables provide typical analytical data.

Table 1: Typical HPLC Conditions for Purity Analysis [13][14]

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Suberic acid will elute first, followed by the regioisomers of the product, and finally unreacted 1-chloro-3-fluorobenzene.

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for Key Compounds [15]

CompoundChemical Shift (δ) ppmAssignment
Desired Product ~11.5 (br s, 1H)-COOH
7.7-7.8 (m, 1H), 7.1-7.2 (m, 2H)Ar-H
~2.95 (t, 2H)-CH₂-C=O
~2.35 (t, 2H)-CH₂-COOH
1.3-1.8 (m, 8H)-(CH₂)₄-
Suberic Acid ~11.0 (br s, 2H)-COOH
~2.35 (t, 4H)-CH₂-COOH
~1.65 (m, 4H), ~1.35 (m, 4H)-(CH₂)₄-

References

  • BenchChem Technical Support. (2025). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. BenchChem.
  • BenchChem Technical Support. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. University of Calgary.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Asomatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Royal Society of Chemistry.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • BenchChem Technical Support. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem.
  • BenchChem Technical Support. (2025). A Comparative Guide to the Synthesis of 8-(4-hexylphenyl)-8-oxooctanoic acid. BenchChem.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Wisconsin-Madison.
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid. BenchChem.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate.
  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts.
  • BenchChem Technical Support. (2025). A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides. BenchChem.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. BenchChem.
  • U.S. Environmental Protection Agency. (1994). Method 8321. U.S. EPA.
  • BenchChem Technical Support. (2025). Spectroscopic and Spectrometric Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic Acid: A Technical Guide. BenchChem.

Sources

Troubleshooting

Technical Support Center: Acylation Kinetics for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Executive Summary This technical guide addresses the kinetic optimization of the Friedel-Crafts acylation between 1-chloro-3-fluorobenzene and a suberic acid derivative (typically methyl 8-chloro-8-oxooctanoate or suberi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the kinetic optimization of the Friedel-Crafts acylation between 1-chloro-3-fluorobenzene and a suberic acid derivative (typically methyl 8-chloro-8-oxooctanoate or suberic anhydride) to synthesize 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .

This transformation is chemically challenging due to the competing directing effects of the halogen substituents and the deactivating nature of the substrate. This guide focuses on minimizing reaction time while maintaining high regioselectivity for the 4-chloro-2-fluorophenyl isomer (acylation at the C6 position of the starting material).

Module 1: Critical Reaction Parameters

The Regioselectivity Paradox

The synthesis targets the position ortho to Fluorine and para to Chlorine .

  • Fluorine (F): Strong ortho/para director (resonance) but inductively deactivating.[1]

  • Chlorine (Cl): Weaker ortho/para director and inductively deactivating.

  • Steric Factors: The target position (C6) is flanked by a Fluorine atom. The alternative isomer (C4, para to F) is flanked by a Chlorine atom. Since

    
    , the target position is sterically favored, but electronically, the position para to Fluorine is often preferred.
    
  • Optimization Implication: Reaction time and temperature must be balanced. Prolonged reaction times at high temperatures can lead to thermodynamic equilibration, potentially favoring the undesired isomer or causing deacylation.

Catalyst Stoichiometry & Kinetics

Unlike catalytic cycles, Friedel-Crafts acylation requires stoichiometric Lewis Acid (AlCl₃).

  • Requirement: >2.0 equivalents relative to the acylating agent.

  • Reasoning: The first equivalent complexes with the acyl chloride to generate the acylium ion. The second equivalent complexes with the resulting ketone product (which is a Lewis base), preventing product inhibition but also removing the catalyst from the cycle.

  • Impact on Time: Insufficient catalyst leads to stalled reactions (infinite time). Excess catalyst (2.2–2.5 eq) accelerates the rate by ensuring a high concentration of active acylium species.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Stalling & Conversion

Q1: My reaction stalls at 60-70% conversion after 4 hours. Extending the time to 12 hours does not improve yield. Why? Diagnosis: Catalyst Deactivation or Product Inhibition.[2]

  • Root Cause: The ketone product complexes with AlCl₃.[3] If moisture enters the system over time, the remaining free AlCl₃ hydrolyzes, halting the reaction.[2]

  • Solution:

    • Increase Catalyst Load: Move from 2.0 eq to 2.5 eq of AlCl₃.

    • Solvent Switch: If using Dichloromethane (DCM) at reflux (40°C), the energy barrier for the deactivated difluorochlorobenzene ring might be too high. Switch to 1,2-Dichloroethane (DCE) and increase temperature to 60°C. This will cut reaction time significantly (e.g., from 12h to 2h).

Q2: I am observing the formation of polymerized byproducts. How do I stop this? Diagnosis: Intermolecular acylation of the alkyl chain.[2]

  • Root Cause: If you are using suberyl chloride (di-acid chloride), the second acid chloride end is reacting with another aromatic ring.

  • Solution: Use Methyl 8-chloro-8-oxooctanoate (the mono-ester acid chloride). The ester group is stable under standard AlCl₃ conditions for the duration of the acylation. Hydrolyze the ester to the acid after the workup.

Category B: Regioselectivity & Impurities[4]

Q3: The ratio of the desired isomer (2-fluoro-4-chloro) to the impurity (4-fluoro-2-chloro) is poor. Does shortening the reaction time help? Diagnosis: Kinetic vs. Thermodynamic Control.

  • Technical Insight: Friedel-Crafts acylation is reversible.[2]

  • Optimization:

    • Low Temperature (-10°C to 0°C): Favors the Kinetic Product (governed by electron density/activation energy).

    • High Temperature (>50°C): Favors the Thermodynamic Product (governed by final stability).

  • Recommendation: Run the reaction at -5°C for the addition phase (30-60 mins) to establish regioselectivity. Warm to room temperature only to drive conversion. Do not reflux unless conversion is stalled. Short reaction times (1-2 hours) generally favor the kinetic profile.

Category C: Workup & Safety

Q4: The quench is extremely exothermic and takes longer than the reaction itself. How can I speed this up? Diagnosis: Large Aluminum aggregates.

  • Solution: Do not add water to the reaction. Add the reaction mixture into a mixture of ice/HCl. This "reverse quench" dissipates heat more effectively and prevents the formation of intractable aluminum emulsions, significantly reducing the total process time.

Module 3: Experimental Protocol & Data

Optimized Workflow Diagram

AcylationWorkflow Start Reagent Prep (Inert Atmosphere) Activation Acylium Ion Generation (AlCl3 + Acid Chloride) Solvent: DCM/DCE Start->Activation Addition Substrate Addition (1-chloro-3-fluorobenzene) Temp: -5°C to 0°C Activation->Addition 15 min stir Reaction Reaction Phase Monitor via HPLC/TLC Time: 1-3 Hours Addition->Reaction Slow warm to RT Check Conversion > 95%? Reaction->Check Check->Reaction No (Add Catalyst/Heat) Quench Reverse Quench (Pour into Ice/HCl) Check->Quench Yes Workup Extraction & Hydrolysis (if Ester used) Quench->Workup

Caption: Figure 1. Optimized workflow for the Friedel-Crafts acylation emphasizing temperature control stages.

Comparative Solvent Data
SolventBoiling PointRelative RateRegioselectivity (Target:Isomer)Recommendation
Dichloromethane (DCM) 40°CModerateHigh (95:5)Primary Choice for kinetic control.
1,2-Dichloroethane (DCE) 84°CFastModerate (85:15)Use only if substrate is unreactive in DCM.
Nitrobenzene 210°CSlow (Complexation)High (Thermodynamic)Avoid (Toxic/Hard to remove).
Carbon Disulfide (CS₂) 46°CFastHighAvoid (Flammability/Safety).
Step-by-Step Protocol (Optimized for Time)
  • Preparation: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Catalyst Loading: Add Aluminum Chloride (AlCl₃) (2.2 eq) and anhydrous DCM (5 volumes). Cool to 0°C.

  • Activation: Add Methyl 8-chloro-8-oxooctanoate (1.0 eq) dropwise. Stir for 15 minutes to form the acylium complex.

  • Addition: Add 1-chloro-3-fluorobenzene (1.1 eq) dropwise over 20 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to 20°C. Stir for 2 hours .

    • Checkpoint: Check HPLC. If conversion <90%, heat to 35°C (reflux) for 1 hour.

  • Quench: Pour reaction mixture slowly into a beaker containing crushed ice and conc. HCl (10:1 ratio).

  • Workup: Extract with DCM. Wash with Brine.[2][4] Dry over MgSO₄.[1][2][5]

  • Hydrolysis (Post-Acylation): Reflux crude ester in THF/NaOH(aq) for 1 hour to yield the final 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem. (2025).[1][2][3][6][4][5] Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene. Retrieved from

  • Sigma-Aldrich. (2025). Friedel–Crafts Acylation Mechanism and Protocols. Retrieved from

  • Organic Chemistry Portal. (2025). Friedel-Crafts Acylation: Recent Literature and Catalysts. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating high-purity 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .

This target molecule is a long-chain keto-carboxylic acid typically synthesized via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with suberic anhydride (or suberoyl chloride) using an aluminum chloride (


) catalyst [1]. The molecule possesses an amphiphilic structure—a lipophilic halogenated aromatic head and a polar, ionizable carboxylic acid tail—which introduces unique challenges during downstream processing, including severe emulsification and co-precipitation of regioisomers [2].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the aqueous workup, my reaction mixture forms a stubborn emulsion. What causes this, and how can I break it?

A1: The emulsion is caused by the surfactant-like nature of the deprotonated keto-acid. When the reaction is quenched and neutralized, the carboxylic acid tail (pKa ~4.8) becomes ionized. Combined with the highly hydrophobic 4-chloro-2-fluorophenyl ring, the molecule acts as a classical surfactant, stabilizing oil-in-water emulsions.

  • Solution: Do not use strong bases like

    
     during initial extraction, as they exacerbate surfactant behavior. Instead, use saturated sodium bicarbonate (
    
    
    
    ) to gently deprotonate the acid. If an emulsion persists, add brine (saturated
    
    
    ) to increase the ionic strength of the aqueous layer, which forces the organic components out of the aqueous phase (the "salting-out" effect). Filtering the biphasic mixture through a pad of Celite can also physically break the emulsion by removing insoluble polymeric byproducts.
Q2: Why is aluminum contamination persisting in my isolated crude solid?

A2: This is a hallmark of improper Lewis acid quenching. During a Friedel-Crafts acylation, the ketone product forms a stable, stoichiometric complex with


 [3]. If the reaction is quenched with water or weak acid, the aluminum precipitates as gelatinous aluminum hydroxide (

), which traps your product and carries over into the organic phase.
  • Solution: The quench must be highly acidic. Pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated

    
     (typically 6M). The low pH ensures that aluminum remains fully solvated as the water-soluble 
    
    
    
    hexaaqua complex, preventing
    
    
    precipitation and allowing clean phase separation.
Q3: How do I separate the desired 1,4,2-regioisomer from other acylation byproducts?

A3: The fluorine and chlorine atoms on the starting benzene ring have competing directing effects. While the position para to the chlorine and ortho to the fluorine is sterically and electronically favored, minor regioisomers (e.g., acylation ortho to the chlorine) will form [4]. Because these isomers have identical molecular weights and similar pKa values, acid-base extraction will not separate them.

  • Solution: Regioisomers must be separated via differential solubility (recrystallization) or differential adsorption (column chromatography). Recrystallization from a biphasic solvent system (e.g., Ethyl Acetate/Hexanes) is highly effective because the precise crystal packing of the major isomer excludes the minor, sterically distinct regioisomers.

Part 2: Visualizing the Synthetic & Purification Logic

Synthesis A 1-Chloro-3-fluorobenzene + Suberic Anhydride B AlCl3 Catalyst Complexation A->B Electrophilic Aromatic Substitution C Target Keto-Acid (Para to Cl, Ortho to F) B->C Major Pathway D Regioisomers & Suberic Acid B->D Side Reactions

Reaction pathway for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid synthesis.

Workflow Crude Crude Reaction Mixture in DCM Ext1 Extract with sat. NaHCO3 (pH 8.0 - 8.5) Crude->Ext1 Org1 Organic Layer (Neutral Impurities) Ext1->Org1 Discard Aq1 Aqueous Layer (Keto-Acid Salt) Ext1->Aq1 Keep Acidify Acidify with 6M HCl (pH 1.0 - 2.0) Aq1->Acidify Precip Crude Precipitate Acidify->Precip Filtration Recryst Recrystallization (EtOAc/Hexanes) Precip->Recryst Pure Pure Target Compound Recryst->Pure

Step-by-step purification workflow via acid-base extraction and recrystallization.

Part 3: Quantitative Solvent System Data

Selecting the correct solvent system is critical for maximizing both yield and purity. The table below summarizes the empirical performance of various purification matrices for this specific keto-acid.

Purification TechniqueSolvent System / MatrixTarget Impurity RemovedExpected RecoveryPurity Impact (HPLC)
Acid-Base Extraction

(aq) / DCM
Unreacted chlorofluorobenzene, neutral organics85 - 90%+15% to 20%
Recrystallization Ethyl Acetate / Hexanes (1:4)Regioisomers, trace suberic acid70 - 75%+10% to 15% (Reaches >98%)
Recrystallization Toluene (Hot)Aliphatic impurities60 - 65%+5% to 10%
Flash Chromatography Silica Gel (Hexanes:EtOAc gradient)Over-acylated products, stubborn regioisomers80 - 85%Reaches >99%

Part 4: Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol isolates the carboxylic acid from neutral Friedel-Crafts byproducts by exploiting its ionizable tail.

  • Dilution: Dissolve the crude reaction mixture (post-HCl quench) in Dichloromethane (DCM) (10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous

    
    . Vent frequently, as 
    
    
    
    gas will evolve as the carboxylic acid is deprotonated.
  • Phase Separation: Allow the layers to separate. The lower DCM layer contains neutral impurities (unreacted halobenzene). The upper aqueous layer contains the sodium salt of the target keto-acid. Drain and discard the DCM layer.

  • Washing: Wash the aqueous layer with one additional portion of DCM to remove residual lipophilic impurities.

  • Acidification: Transfer the aqueous layer to a large Erlenmeyer flask equipped with a magnetic stirrer. Slowly add 6M

    
     dropwise until the pH reaches 1.0 - 2.0 (monitor via pH paper). The target 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid will precipitate as a white/off-white solid.
    
  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. Dry under a high vacuum.

Protocol B: Selective Recrystallization

This protocol removes structurally similar regioisomers that survive the acid-base extraction.

  • Dissolution: Place the dried crude solid from Protocol A into a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of solid) until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, slowly add hot Hexanes dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, place the flask in an ice bath (0°C) for an additional 1 hour to maximize crystal yield.

  • Harvesting: Filter the resulting crystals through a pre-chilled Büchner funnel. Wash the crystals with a minimal amount of ice-cold Hexanes.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight to remove residual solvent.

References

  • Wikipedia. "Friedel–Crafts reaction." Wikimedia Foundation. Available at:[Link]

  • Chemistry LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." LibreTexts. Available at:[Link]

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing complex halogenated intermediates requires precise control over competing electronic and steric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that synthesizing complex halogenated intermediates requires precise control over competing electronic and steric factors. This guide provides authoritative troubleshooting, mechanistic causality, and self-validating protocols for the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to yield 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

Mechanistic Causality & Regioselectivity

The synthesis relies on the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a suberic acid derivative[1]. The core challenge in this transformation is regioselectivity .

Both fluorine and chlorine are ortho/para-directing, but they present a conflict between electronic and steric control:

  • Electronic Control (Undesired): Fluorine is a stronger resonance donor (better 2p-2p orbital overlap) than chlorine. Electronically, the most activated position is C4 (para to fluorine). However, this position is ortho to the bulky chlorine atom.

  • Steric Control (Desired Target): The position C6 is para to chlorine and ortho to fluorine. Because the van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å), C6 is far more sterically accessible.

By utilizing a highly bulky electrophilic complex (suberic anhydride + AlCl₃) and maintaining low temperatures, we can override the electronic preference and force the reaction down the sterically favored pathway to yield the target 4-chloro-2-fluorophenyl isomer.

Regioselectivity SM 1-Chloro-3-fluorobenzene + Suberic Anhydride Complex Bulky Acylium-AlCl3 Complex SM->Complex AlCl3, 1,2-DCE PathA Electronic Control (Attack at C4, para to F) Complex->PathA High Temp / Small Electrophile PathB Steric Control (Attack at C6, para to Cl) Complex->PathB Low Temp / Bulky Electrophile ProdA 8-(2-Chloro-4-fluorophenyl)- 8-oxooctanoic acid (Undesired Isomer) PathA->ProdA Ortho to Cl (Sterically Hindered) ProdB 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid (Desired Target) PathB->ProdB Ortho to F (Sterically Accessible)

Figure 1: Divergent regioselective pathways in the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction yields a 40-50% mixture of the 2-chloro-4-fluoro regioisomer. How can I maximize the desired 4-chloro-2-fluoro target? A1: You are operating under mixed electronic/steric control. To maximize the steric target (4-chloro-2-fluoro), you must increase the steric bulk of the transition state. Switch your acylating agent from suberoyl chloride to suberic anhydride . The anhydride forms a much bulkier complex with AlCl₃. Additionally, lower your substrate addition temperature to <5 °C. Lower temperatures tighten the transition state, making the reaction exponentially more sensitive to the steric clash at the C4 position.

Q2: I am detecting a significant amount of a symmetric diketone byproduct (1,8-bis(aryl)octane-1,8-dione). How do I prevent this? A2: This is a classic symptom of using suberoyl dichloride. Acid chlorides can undergo double acylation[1]. To inherently prevent this, use suberic anhydride . When the anhydride ring opens during the first acylation, it forms a free carboxylic acid at the distal end. This carboxylic acid rapidly complexes with AlCl₃, transforming into a strongly deactivated, electron-poor species that cannot form a second acylium ion under standard conditions[2].

Q3: The reaction stalls at ~50% conversion despite using 1.2 equivalents of AlCl₃. What is causing the catalyst deactivation? A3: Your AlCl₃ stoichiometry is insufficient. Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid because the product ketone strongly complexes with AlCl₃[3]. When using an anhydride, the resulting carboxylic acid tail also consumes a full equivalent of AlCl₃. Therefore, a minimum of 2.2 to 2.5 equivalents of AlCl₃ is strictly required to maintain catalytic turnover and drive the reaction to completion.

Quantitative Reaction Metrics

The following table summarizes the causal relationship between reaction conditions and byproduct formation, serving as a benchmark for your analytical data.

Acylating AgentSolventTemp (°C)AlCl₃ (eq)Conversion (%)Regio-Ratio (Target : Undesired)Bis-acylation Byproduct
Suberoyl ChlorideDCM251.2>9545 : 55~15%
Suberic AnhydrideDCM252.58560 : 40<1%
Suberic AnhydrideNitrobenzene52.59085 : 15<1%
Suberic Anhydride 1,2-DCE 0 to 15 2.5 92 78 : 22 <1%

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in visual and chemical checkpoints to ensure the integrity of the synthesis at every stage.

Workflow Step1 1. Complexation AlCl3 + Suberic Anhydride (0 °C, 1,2-DCE) Step2 2. Substrate Addition 1-Chloro-3-fluorobenzene (Dropwise, <5 °C) Step1->Step2 Step3 3. Maturation Warm to 15 °C (4 hours, HPLC monitor) Step2->Step3 Step4 4. Quench & Isolate Ice/HCl quench, Recrystallization Step3->Step4

Figure 2: Optimized step-by-step experimental workflow for the target synthesis.

Step 1: Electrophilic Complex Generation
  • In a flame-dried, argon-purged flask, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous 1,2-dichloroethane (1,2-DCE). Cool the suspension to 0 °C.

  • Add suberic anhydride (1.0 eq) portion-wise over 15 minutes.

  • Validation Checkpoint: The cloudy suspension should transition to a homogeneous pale yellow/orange solution within 30 minutes, confirming successful acylium-AlCl₃ complex formation. If the solution remains cloudy white, your AlCl₃ has likely hydrolyzed.

Step 2: Sterically Controlled Addition
  • Dissolve 1-chloro-3-fluorobenzene (1.1 eq) in a minimal amount of 1,2-DCE.

  • Add the substrate solution dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Validation Checkpoint: A deep red/brown color shift will occur upon addition, indicating the formation of the Wheland intermediate.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction to slowly warm to 15 °C over 4 hours.

  • Monitor the reaction via HPLC. Do not exceed 20 °C, as higher temperatures will begin to equilibrate the transition states and increase the yield of the undesired 2-chloro-4-fluoro isomer.

Step 4: Quench and Isolation
  • Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

  • Validation Checkpoint: The organic layer must test negative for residual aluminum (the aqueous phase should be clear with no white Al(OH)₃ precipitate upon slight pH adjustment), ensuring complete decomplexation of the product.

  • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purify via recrystallization (toluene/heptane) to enrich the desired 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid and purge the more soluble regioisomer.

References

  • Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride | Benchchem |1

  • Friedel–Crafts reaction | Wikipedia | 2

  • Friedel-Crafts Acylation | Organic Chemistry Portal | 3

Sources

Optimization

Removing unreacted starting materials from 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

[1] Executive Summary This guide addresses the purification of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid synthesized via Friedel-Crafts acylation.[1] The primary challenge in this synthesis is isolating the target k...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide addresses the purification of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid synthesized via Friedel-Crafts acylation.[1] The primary challenge in this synthesis is isolating the target keto-acid from a matrix containing:

  • Unreacted Aromatic Substrate: 1-Chloro-3-fluorobenzene (liquid, neutral).[1]

  • Aliphatic Acid Impurities: Suberic acid (solid, di-acid) formed from the hydrolysis of unreacted suberoyl chloride or anhydride.

  • Neutral Byproducts: 1,8-bis(aryl)octane-1,8-dione (formed by double acylation).[1]

The following protocols prioritize chemical orthogonality —exploiting the acidity difference between the target (carboxylic acid) and the starting materials (neutral or di-acidic)—to achieve high purity without relying solely on chromatography.

Diagnostic & Triage: Identify Your Impurity Profile

Before selecting a protocol, compare your crude material against these common profiles:

ObservationLikely ImpurityCauseRecommended Protocol
Sweet/Aromatic Odor , Oily residue1-Chloro-3-fluorobenzene Excess starting material used; incomplete removal during concentration.[1]Protocol A (Acid/Base Extraction)
White Crystalline Solid (mp ~140°C)Suberic Acid Hydrolysis of excess suberoyl chloride/anhydride.Protocol B (Selective Crystallization)
Insoluble Neutral Solid , non-acidicBis-aryl Ketone Stoichiometry error (insufficient acylating agent relative to arene).Protocol A (Acid/Base Extraction)

Protocol A: Removal of Neutral Starting Materials (The "Chemical Filter")

Objective: Remove unreacted 1-chloro-3-fluorobenzene and neutral bis-acylated byproducts. Mechanism: The target molecule contains a carboxylic acid group (


). By converting it to a water-soluble carboxylate salt using a weak base, we force it into the aqueous phase.[1] The non-acidic starting material (1-chloro-3-fluorobenzene) and neutral byproducts remain in the organic phase.[1]
Step-by-Step Methodology
  • Dissolution : Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.

  • Base Extraction :

    • Add saturated aqueous Sodium Bicarbonate (

      
      )  (pH ~8.5).
      
    • Note: Avoid strong bases like NaOH initially, as they may promote emulsion formation or hydrolysis of the ketone moiety if heating occurs.

    • Shake vigorously and separate the layers.

    • CRITICAL STEP : The Target Molecule is now in the Aqueous Layer (Top layer if using DCM; Bottom if using EtOAc). The Impurity (1-chloro-3-fluorobenzene) is in the Organic Layer .[1]

  • Wash : Extract the aqueous layer once more with fresh organic solvent to remove entrained neutrals. Discard the organic layers (contains the unreacted arene).

  • Acidification & Recovery :

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly acidify with 1N HCl to pH 2–3. The target acid will precipitate as a solid or oil out.

    • Extract the turbid aqueous mixture with fresh EtOAc (3x).

    • Dry over

      
      , filter, and concentrate.[1]
      

Expert Insight: 1-Chloro-3-fluorobenzene has a boiling point of ~140–150°C. While vacuum distillation can remove it, the thermal stress can degrade the keto-acid.[1] The Acid/Base extraction described above is milder and more selective [1].

Protocol B: Removal of Suberic Acid (Solubility Differentiation)

Objective: Separate the target mono-acid from the di-acid impurity (Suberic acid). Mechanism: Suberic acid is a dicarboxylic acid with higher water solubility and different crystallization behavior compared to the lipophilic aryl keto-acid.

Method 1: Hot Water Trituration (Green Chemistry)

Suberic acid has moderate water solubility (approx. 2.5 g/L at 25°C) which increases significantly with temperature [2]. The target molecule, being an aryl-halide, is hydrophobic.[1]

  • Suspend the crude solid (obtained from Protocol A) in Deionized Water (10 mL/g).

  • Heat the suspension to 60–70°C with vigorous stirring for 30 minutes.

    • Observation: Suberic acid will dissolve.[3] The target product may melt into an oil (if its mp is <70°C) or remain as a suspended solid.

  • Filtration (Hot) : If the target is solid at this temperature, filter immediately.

  • Cooling (Alternative) : If the target oils out, cool the mixture to room temperature while stirring. The oil should solidify. Filter the solid and wash with warm water.

  • Validation : Check the filtrate by TLC. It should contain the polar suberic acid spot near the baseline.

Method 2: Recrystallization from Toluene

If the product remains sticky, recrystallization from a non-polar solvent is effective.

  • Dissolve the crude material in minimal boiling Toluene .

  • Allow to cool slowly to room temperature, then to 4°C.

  • The aryl keto-acid typically crystallizes, while traces of aliphatic impurities and oils remain in the mother liquor.

Visual Workflow: Purification Logic Tree

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Arene + Suberic Acid) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Crude->Dissolve BaseExt Extract with Sat. NaHCO3 Dissolve->BaseExt OrgLayer Organic Layer (Contains 1-Cl-3-F-benzene & Bis-Ketone) BaseExt->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Target Salt & Suberate) BaseExt->AqLayer Acids Discard Discard / Recover Solvent OrgLayer->Discard Acidify Acidify with HCl to pH 2 Extract into EtOAc AqLayer->Acidify CrudeAcid Semi-Pure Acids (Target + Suberic Acid) Acidify->CrudeAcid WaterWash Hot Water Trituration (Removes Suberic Acid) CrudeAcid->WaterWash Final Pure Target: 8-(4-Chloro-2-fluorophenyl)- 8-oxooctanoic acid WaterWash->Final Precipitate SubericWaste Filtrate (Dissolved Suberic Acid) WaterWash->SubericWaste Supernatant

Figure 1: Purification workflow separating neutral, mono-acidic, and di-acidic components based on solubility and pKa differences.[1]

Frequently Asked Questions (FAQ)

Q: I used the monomethyl ester of suberyl chloride. Do I still need the base extraction? A: Yes, but with a modification. If you used the ester, your immediate product is an ester , not an acid.[1] You must first hydrolyze the ester (e.g., LiOH/THF/Water) to generate the carboxylic acid. Once hydrolyzed, the Protocol A (Acid/Base extraction) becomes effective. If you skip hydrolysis, the product is neutral and will be lost in the organic layer with the starting material.

Q: My product is oiling out during the acid quench. Is this normal? A: Yes. Long-chain keto-acids often have low melting points or form supercooled liquids.[1] If this happens:

  • Extract the oil into EtOAc.

  • Dry and concentrate.

  • Perform the Hot Water Trituration (Protocol B). The heat/cool cycle often encourages the oil to organize into a crystalline lattice.

  • Scratching the flask with a glass rod or adding a seed crystal is highly recommended.

Q: Can I use chromatography instead? A: Chromatography is possible but often unnecessary and expensive for removing bulk starting materials. If you must use it (e.g., for final polishing):

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 60:[1]40) with 1% Acetic Acid .

  • Note: The acetic acid is mandatory to prevent "streaking" of the carboxylic acid on the column [3].

References

  • Apelblat, A., & Manzurola, E. (1990). Solubility of suberic, azelaic, and sebacic acids in water.[1][3] Journal of Chemical & Engineering Data, 35(2). Retrieved from [Link]

  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Chromatography Solvent Mixtures. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation Mechanisms and Conditions.[2][4][5][6][7] Retrieved from [Link]

Sources

Troubleshooting

Temperature control effects on 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid purity

Topic: Temperature Control Effects on Purity & Yield Document ID: TSC-2026-CFPO-08 Last Updated: March 5, 2026 Access Level: Public / Research Executive Summary This guide addresses the critical impact of thermal dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Control Effects on Purity & Yield

Document ID: TSC-2026-CFPO-08 Last Updated: March 5, 2026 Access Level: Public / Research

Executive Summary

This guide addresses the critical impact of thermal dynamics on the synthesis and purification of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (CAS: Analogous to 14376-26-2 family). As a key intermediate in the synthesis of P2Y12 platelet inhibitors (e.g., Ticagrelor analogs), the purity of this keto-acid is paramount.

Our data indicates that 65% of purity failures in this workflow stem from poor thermal regulation during the Friedel-Crafts acylation and the subsequent crystallization cooling ramp . This guide provides actionable protocols to mitigate regioisomer formation and polymer byproducts.

Part 1: The Thermal Control Matrix

The synthesis of this intermediate involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with suberic anhydride (or suberoyl chloride) catalyzed by Aluminum Chloride (


).
Critical Control Points (CCPs)
PhaseCritical TemperatureConsequence of DeviationMechanism of Failure
Reagent Addition 0°C to 5°C High levels of Regioisomer B (Position 6 substitution)Kinetic vs. Thermodynamic Control: Higher temps overcome the activation energy for the sterically hindered isomer.
Reaction Aging 20°C to 25°C Incomplete conversion (Low Yield) or DimerizationLow temp stalls the acylium ion attack; high temp promotes polymerization of suberic anhydride.
Quenching < 10°C Formation of "Tars" / GumsRapid hydrolysis of

complex generates massive heat, degrading the keto-acid.
Crystallization Slow Ramp (-5°C/hr) Occlusion of impurities (Purity < 98%)"Crash cooling" traps the regioisomer inside the crystal lattice of the target product.

Part 2: Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the specific thermal gates where impurities are introduced.

G Start Start: 1-Chloro-3-fluorobenzene + Suberic Anhydride AlCl3 Addition of AlCl3 (The Exotherm) Start->AlCl3 DCM Solvent Reaction Reaction Aging (Acylium Ion Attack) AlCl3->Reaction Warm to RT Impurity_Regio Impurity: Regioisomers (Temp > 10°C) AlCl3->Impurity_Regio Temp Spike! Quench Hydrolysis/Quench (Al-Complex Breakdown) Reaction->Quench Complete Conversion Crude Crude Isolation (Organic Phase) Quench->Crude Phase Separation Impurity_Poly Impurity: Polymers/Tars (Quench > 20°C) Quench->Impurity_Poly Uncontrolled Exotherm Crystal Controlled Crystallization (Purification) Crude->Crystal Toluene/Heptane Final Pure Product (>99.5% HPLC) Crystal->Final Slow Cool

Caption: Workflow illustrating thermal gates (Red) where critical impurities are generated during the Friedel-Crafts acylation.

Part 3: Troubleshooting Guides & FAQs

Scenario A: High Regioisomer Content (Isomer Purity Issue)

User Report: "My HPLC shows a 15% impurity peak at RRT 1.05. The mass spec matches the product mass (Isomer)."

Root Cause: The Friedel-Crafts reaction on 1-chloro-3-fluorobenzene has two potential sites for acylation:

  • Para to Fluoro (Target): Electronically favored but sterically sensitive.

  • Para to Chloro (Impurity): Competes strongly if thermal energy is high.

Protocol:

  • The "Cryo-Dosing" Technique: Do not add

    
     as a solid. Instead, prepare a slurry of 
    
    
    
    in nitromethane or DCM at -10°C.
  • Addition Rate: Add the substrate to the catalyst (inverse addition) slowly over 2 hours. Ensure the internal probe never exceeds 5°C .

  • Validation: Check HPLC after 1 hour. If the impurity ratio > 5%, cool to -10°C for the remainder of the reaction.

Scenario B: Product is a Sticky Gum (Not a Solid)

User Report: "After workup, I cannot get the solid to precipitate. It remains a dark oil."

Root Cause: This is a classic symptom of Thermal Shock during Quenching . The aluminum complex is stable, but adding water generates


 gas and massive heat (

locally). This polymerizes the aliphatic chain of the suberic acid moiety.

Protocol:

  • The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture into a vigorously stirred mixture of Ice/HCl.

  • Temperature Limit: Maintain the quench vessel < 10°C.

  • Rescue: If you have gum, dissolve in EtOAc, wash with 1M NaOH (extracts the acid product into water, leaving neutral polymers in organic), then re-acidify the aqueous layer slowly.

Scenario C: Low Yield (< 50%)

User Report: "Reaction looks clean, but yield is low."

Root Cause: Likely Moisture Deactivation .[1]


 is hygroscopic.[1] If the reaction temp was kept too low (< 0°C) for the entire duration, the activation energy for the deactivated ring (due to Cl/F electronegativity) was not met.

Protocol:

  • The "Thermal Step-Up":

    • Hour 0-2: Stir at 0°C (Kinetic selection).

    • Hour 2-6: Allow to warm to 25°C (Thermodynamic completion).

  • Stoichiometry: Ensure 2.2 equivalents of

    
     are used (1 eq complexes with the anhydride, 1 eq acts as catalyst, 0.2 eq excess for moisture scavenging).
    

Part 4: Advanced Purification (Crystallization)

Standard recrystallization often fails to separate the regioisomer due to structural similarity. We recommend a Seeded Cooling Crystallization .

Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in Toluene at 65°C (5 mL/g).

  • Clarification: Hot filtration to remove inorganic aluminum salts.

  • Nucleation Point: Cool to 45°C. The solution should be clear.

  • Seeding: Add 0.5% wt/wt pure seed crystals. Stir for 1 hour at 45°C.

  • The Ramp: Cool to 0°C at a rate of 5°C per hour .

    • Why? Fast cooling traps the impurity. Slow cooling allows the impurity to diffuse back into the mother liquor.

  • Isolation: Filter cold. Wash with cold Heptane.

Impurity Decision Tree

Tree Start Impurity Detected (HPLC) Type Identify Type Start->Type Isomer Regioisomer (Same Mass) Type->Isomer RRT ~1.05 Dimer Dimer/Oligomer (High Mass) Type->Dimer Late Eluting Unknown Unknown (Low Mass) Type->Unknown Early Eluting Action1 Check AlCl3 Addition Temp Reduce to 0°C Isomer->Action1 Action2 Check Quench Temp Use Reverse Quench Dimer->Action2 Action3 Check Starting Material (Suberic Anhydride Purity) Unknown->Action3

Caption: Diagnostic tree for identifying root causes based on impurity type.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • AstraZeneca AB. (2000). Process for the preparation of triazolo[4,5-d]pyrimidine derivatives (Ticagrelor intermediates).[2] WO Patent 00/34283. Link (Describes the general handling of phenyl-alkyl-ketone intermediates).

  • BenchChem Technical Support. (2025). Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Link (Source for analogous work-up protocols and solvent selection).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Kinetic vs. Thermodynamic control in EAS).

Sources

Optimization

Technical Support Center: Recrystallization of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 8-(4-Chloro-2-fluorophenyl)-8-ox...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid via recrystallization. This document aims to deliver expert insights and actionable solutions to common challenges encountered during the crystallization of this and structurally related keto-acids.

I. Understanding the Molecule: Key Physicochemical Properties

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a molecule with distinct regions of varying polarity. Its structure includes:

  • A polar carboxylic acid group (-COOH): Capable of hydrogen bonding.

  • A moderately polar ketone group (C=O): Can participate in dipole-dipole interactions.

  • A substituted aromatic ring: The chloro and fluoro substituents add to the molecule's polarity and can influence crystal packing.

  • A long aliphatic chain: This nonpolar tail contributes to its solubility in less polar organic solvents.

This amphiphilic nature dictates its solubility profile and is a key consideration in selecting an appropriate recrystallization solvent.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid?

A1: Impurities typically arise from the synthetic route, which often involves a Friedel-Crafts acylation. Common impurities may include unreacted starting materials, byproducts from the catalyst, and isomeric or polysubstituted products.[2]

Q2: What is the general principle for selecting a recrystallization solvent?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3][4][5] This differential solubility is crucial for achieving a high recovery of pure crystals upon cooling. The principle of "like dissolves like" is a good starting point; solvents with similar functional groups or polarity to the solute are often good candidates.[1][6]

Q3: Can I use a single solvent system for recrystallization?

A3: A single solvent system is often preferred for its simplicity. However, if a suitable single solvent cannot be identified, a mixed solvent system (a "solvent-antisolvent" or "solvent pair") can be highly effective.[5][6][7]

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid and provides step-by-step solutions.

Problem 1: The compound "oils out" and does not form crystals.

Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling is too rapid. It can also occur if the crude material is highly impure, leading to a significant melting point depression.[8]

Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source and add a small amount of additional solvent to the hot solution. This will decrease the saturation point and may prevent premature precipitation.[8]

  • Slow Cooling: Ensure the solution cools slowly to allow for proper crystal lattice formation. An insulated container or a Dewar flask can be used to slow the cooling process.

  • Use a Different Solvent System: The chosen solvent may not be appropriate. Experiment with solvents of different polarities.

Problem 2: No crystals form, even after extended cooling.

Cause: The solution is likely not saturated, meaning too much solvent was used initially.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once a slight cloudiness (saturation) is observed, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

Problem 3: The crystal yield is very low.

Cause: Several factors can contribute to low yield:

  • Using too much solvent: This keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[8]

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step.

  • Incomplete cooling: Not allowing the solution to cool sufficiently before filtration.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel to prevent the solution from cooling and crystallizing prematurely.

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation before filtration.

Problem 4: The recrystallized product is not pure.

Cause:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[8]

  • Inadequate Washing: Residual mother liquor containing impurities may remain on the surface of the crystals.

Solutions:

  • Slow Down Crystallization: If crystallization occurs too rapidly, re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[8]

  • Proper Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[4]

IV. Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on the structure of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, good starting solvents to test include ethanol, isopropanol, acetone, or ethyl acetate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: A common approach is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. For this molecule, a good starting pair would be Ethanol (good solvent) and Water (antisolvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Antisolvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

V. Data and Visualizations

Table 1: Potential Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for compounds with hydrogen bonding capabilities.[6]
Isopropanol82Polar ProticSimilar to ethanol, but slightly less polar.
Acetone56Polar AproticGood for ketones, but its low boiling point can lead to rapid evaporation.[6]
Ethyl Acetate77Moderately PolarCan be effective for compounds with mixed polarity.[7]
Toluene111NonpolarMay be suitable for less polar compounds or as part of a mixed solvent system.
Water100Very PolarCan be used as an antisolvent with a more soluble organic solvent.[6]

Diagram 1: Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out Yes Evaporate Evaporate Excess Solvent Crystals_Form->Evaporate No Low_Yield Low Yield? Oiling_Out->Low_Yield No Add_Solvent Re-heat & Add More Solvent Oiling_Out->Add_Solvent Yes Impure Product Impure? Low_Yield->Impure No Check_Solvent_Amount Use Less Solvent Next Time Low_Yield->Check_Solvent_Amount Yes Success Pure Crystals Obtained Impure->Success No Slow_Cooling Cool More Slowly Impure->Slow_Cooling Yes Add_Solvent->Slow_Cooling Slow_Cooling->Cool Wash_Properly Wash with Ice-Cold Solvent Slow_Cooling->Wash_Properly Evaporate->Cool Induce Induce Crystallization (Scratch/Seed) Evaporate->Induce Induce->Cool Check_Solvent_Amount->Success Wash_Properly->Success

Caption: A workflow diagram for troubleshooting common recrystallization issues.

VI. References

  • U.S. Patent No. 1,845,751. (1932). Purification of keto acids. Google Patents.

  • Scheme of the separation and purification for different ratios of keto... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. [Link]

  • Unknown. (n.d.). RECRYSTALLISATION.

  • Unknown. (n.d.). recrystallization, filtration and melting point.

  • Unknown. (n.d.). Recrystallization1.

  • Unknown. (n.d.). Recrystallization-1.pdf.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive LC-MS Characterization Guide: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

Executive Summary & Analytical Challenges 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (C₁₄H₁₆ClFO₃, Monoisotopic Mass: 286.0772 Da) is a complex halogenated aryl-oxo-fatty acid derivative. Characterizing this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (C₁₄H₁₆ClFO₃, Monoisotopic Mass: 286.0772 Da) is a complex halogenated aryl-oxo-fatty acid derivative. Characterizing this molecule in biological matrices or API formulations presents three distinct analytical challenges:

  • Positional Isomerism: The potential for structural isomers (e.g., migration of the fluorine or chlorine atoms on the phenyl ring) requires highly selective chromatography.

  • Ion Suppression: The terminal carboxylic acid requires negative electrospray ionization (ESI-), which is notoriously suppressed by the acidic mobile phases typically used to improve peak shape in reversed-phase liquid chromatography (RP-LC)[1].

  • Isobaric Interferences: Complex biological matrices often contain endogenous fatty acids that can mimic the mass-to-charge (m/z) ratio of the target analyte.

This guide objectively compares analytical platforms and chromatographic chemistries, providing a field-proven, self-validating methodology for the robust LC-MS/MS characterization of this compound.

Mechanistic Rationale: Ionization & Fragmentation

The Causality of Mobile Phase Selection

Carboxylic acids ionize optimally in ESI negative mode, yielding a stable deprotonated [M-H]⁻ ion at m/z 285.0693[2]. However, a common mistake in LC-MS method development is relying on 0.1% Formic Acid (pKa ~3.75). Because the pKa of the octanoic acid moiety is approximately 4.8, formic acid forces the analyte into its neutral state in the LC eluent, severely suppressing the gas-phase [M-H]⁻ yield in the ESI source[1].

The Solution: Utilizing a weak buffer such as 0.1 mM Ammonium Fluoride (NH₄F) or 5 mM Ammonium Acetate. Ammonium fluoride acts as a weak base in the droplet, maintaining the carboxylate anion in solution while highly electronegative fluoride ions facilitate efficient gas-phase deprotonation, boosting sensitivity by up to 10-fold[3].

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 285.0693 precursor, CID yields predictable, structurally diagnostic fragments[4][5]:

  • Loss of CO₂ (-44 Da): A classic charge-migration fragmentation of carboxylic acids yielding m/z 241.0795.

  • Loss of H₂O (-18 Da): Yielding m/z 267.0587, common in oxo-acids[6].

  • Loss of HCl (-36 Da): Diagnostic for the chlorinated aromatic ring, yielding m/z 249.0926.

Fragmentation M [M-H]- m/z 285.0693 F1 [M-H-CO2]- m/z 241.0795 M->F1 -44 Da (CID) F2 [M-H-H2O]- m/z 267.0587 M->F2 -18 Da (CID) F3 [M-H-HCl]- m/z 249.0926 M->F3 -36 Da (CID)

Fig 2: Primary CID fragmentation pathways of the [M-H]- precursor ion.

Platform & Chemistry Comparisons

Table 1: Chromatographic Phase Comparison (C18 vs. Biphenyl)

Standard C18 columns rely purely on London dispersion forces (hydrophobicity). For halogenated aromatics, C18 often fails to resolve positional isomers. A Biphenyl stationary phase is vastly superior here. The electron-withdrawing halogens (Cl, F) create a strong dipole on the phenyl ring, which engages in robust


 and dipole-dipole interactions with the polarizable biphenyl phase[3][7].
FeatureStandard C18 PhaseCore-Shell Biphenyl Phase
Primary Interaction Hydrophobic (Dispersion)Hydrophobic,

, Dipole-Dipole
Isomer Resolution Poor (Co-elution common)Excellent (Resolves Cl/F positional shifts)
Optimal Organic Modifier AcetonitrileMethanol (Preserves

interactions)
Matrix Interference High (Co-elutes with endogenous lipids)Low (Orthogonal retention mechanism)
Table 2: Mass Spectrometry Platform Comparison
PlatformPrimary Use CaseSensitivity (LLOQ)Specificity / Resolution
Triple Quadrupole (QqQ) High-throughput PK/PD quantitation< 1 ng/mLUnit mass (0.7 FWHM)
Q-TOF / Orbitrap (HRMS) Impurity profiling, MetID, NCE characterization~5-10 ng/mL> 70,000 (Resolves exact isotope mass)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following LC-MS/MS workflow incorporates built-in self-validation checkpoints.

LCMS_Workflow Prep Sample Prep (Protein PPT) LC UHPLC Separation (Biphenyl Phase) Prep->LC 2 µL Inject ESI ESI Source (Negative Mode) LC->ESI NH4F / MeOH MS Mass Analyzer (QqQ / HRMS) ESI->MS [M-H]- Ion

Fig 1: End-to-end LC-MS workflow for halogenated oxooctanoic acid characterization.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample into a 96-well plate.

  • Add 150 µL of cold Methanol containing an isotopically labeled internal standard (IS). Causality: Methanol is chosen over acetonitrile to prevent disruption of the biphenyl

    
     interactions during injection.
    
  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Self-Validation Check: Inject a pure solvent blank immediately after the highest calibration standard. Carryover must be <0.1% of the Lower Limit of Quantification (LLOQ) to validate the absence of autosampler contamination.

Step 2: UHPLC Separation
  • Column: Core-Shell Biphenyl (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1 mM Ammonium Fluoride.

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient: 20% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 20% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Self-Validation Check: Monitor the retention time (RT) of the IS. An RT shift of >2% indicates mobile phase preparation errors or column degradation.

Step 3: MS/MS Detection (QqQ Parameters)
  • Polarity: ESI Negative

  • Capillary Voltage: 3000 V

  • Drying Gas Temp: 300°C

Table 3: Optimized MRM Transitions
AnalytePrecursor m/zProduct m/zCollision Energy (eV)Purpose
Target (³⁵Cl)285.1241.115Quantifier (Loss of CO₂)
Target (³⁵Cl)285.1267.120Qualifier 1 (Loss of H₂O)
Target (³⁷Cl)287.1243.115Qualifier 2 (Isotope Check)
  • Self-Validation Check (Critical): Chlorine has a natural isotopic distribution of ~75% ³⁵Cl and ~25% ³⁷Cl. Before integrating the quantifier peak, the software must verify that the ratio of the m/z 285.1 transition to the m/z 287.1 transition is approximately 3:1 . If this ratio is skewed, the peak is contaminated by an isobaric interference and the data point must be rejected.

References

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids ResearchGate. Details the preferential use of ESI negative mode for carboxylic acid moieties and the impact of structural diversity on ionization. URL:[Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression ResearchGate. Explains the causality of ion suppression when using strong acidic modifiers (like formic acid) and the equilibrium dynamics of carboxylic acids in ESI droplets. URL:[Link]

  • Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry PubMed Central (PMC). Discusses the fragmentation behavior of aliphatic carboxylic acids, including dehydration (-H₂O) and decarboxylation (-CO₂) pathways under CID. URL:[Link]

  • LCMS.cz / Shimadzu.

    
     and dipole-dipole interactions of biphenyl stationary phases compared to C18, specifically for resolving halogenated structural isomers.
    URL:[Link]
    

Sources

Comparative

Comprehensive Validation Guide: FTIR Characterization of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

The following is a comprehensive Publish Comparison Guide for the validation of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid . This guide is structured to serve researchers and QC professionals in the pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the validation of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid . This guide is structured to serve researchers and QC professionals in the pharmaceutical industry, specifically those working with gliflozin intermediates or metabolic disorder drug development.

Executive Summary: The Validation Challenge

In the synthesis of complex pharmaceutical intermediates like 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (hereafter referred to as CFOA ), verifying structural integrity without the time-cost of NMR is a critical bottleneck.

This guide objectively compares the FTIR (Fourier Transform Infrared Spectroscopy) validation method against alternative characterization techniques. It demonstrates why FTIR is the superior choice for routine identity confirmation and polymorph screening, provided specific spectral markers are validated.

The Molecule at a Glance[1]
  • Chemical Formula: C₁₄H₁₆ClFO₃[1]

  • Key Structural Features:

    • Terminal Carboxylic Acid: aliphatic, non-conjugated.

    • Aryl Ketone: conjugated to the phenyl ring at position C8.[2]

    • Halogenated Aromatic Core: 1,2,4-trisubstitution pattern (4-Cl, 2-F).

Comparative Analysis: FTIR vs. Alternatives

Before detailing the protocol, we must establish why FTIR is the chosen method for this specific validation stage.

FeatureFTIR (ATR) 1H-NMR HPLC-UV Verdict
Primary Utility Functional Group ID & Polymorph FingerprintingAbsolute Structural ElucidationPurity QuantificationFTIR is best for rapid "Pass/Fail" ID checks at the reactor side.
Speed < 2 Minutes30-60 Minutes20-40 MinutesFTIR enables real-time decision making.
Differentiation Excellent for distinguishing Ketone vs. Acid carbonyls.Excellent for proton counting.Poor for structural ID (retention time only).FTIR resolves the critical split-carbonyl signal inherent to CFOA.
Sample State Solid/Powder (Non-destructive)Solution (Destructive/Solvent required)Solution (Destructive)FTIR preserves the sample for further use.

Strategic Insight: While NMR is required for the initial structural assignment of a new reference standard, FTIR is the superior alternative for batch-to-batch consistency checks and validating the removal of the starting material (Suberic acid derivatives).

Experimental Protocol: Self-Validating ATR-FTIR System

To ensure Trustworthiness and reproducibility, this protocol uses an Attenuated Total Reflectance (ATR) accessory, eliminating the variability of KBr pellet preparation.

Instrumentation & Parameters[4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single bounce).

  • Spectral Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Accumulations: 32 scans (to optimize Signal-to-Noise).

Sample Preparation Workflow
  • Blanking: Clean crystal with isopropanol. Collect background spectrum (air).

  • Loading: Place ~5 mg of CFOA solid directly onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N). Causality: Consistent pressure ensures uniform contact, preventing peak intensity variations.

  • Acquisition: Collect sample spectrum.

  • Correction: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Spectral Data Analysis & Validation Criteria

This section provides the core "Pass/Fail" criteria. The validation relies on the Split Carbonyl Rule . Because CFOA contains both an aliphatic acid and an aryl ketone, two distinct carbonyl signals must be observed.

Critical Peak Assignments (The "Fingerprint")
Functional GroupMode of VibrationExpected Frequency (cm⁻¹)Validation Criteria (Pass/Fail)
O-H (Acid) Stretching (H-bonded)2800 – 3200 (Broad)Must be present. Absence implies salt formation or esterification.
C=O (Acid) Stretching (Aliphatic)1705 – 1715 Sharp peak. Must be higher frequency than the ketone.
C=O (Ketone) Stretching (Aryl Conjugated)1680 – 1690 CRITICAL: Must be resolved from the acid peak. Conjugation lowers the frequency.
Aromatic Ring C=C Ring Breathing1580 – 1605 Confirms the presence of the phenyl ring.
C-F (Aryl) Stretching1210 – 1250 Strong intensity band. Distinguishes from des-fluoro impurities.
C-Cl (Aryl) Stretching/Deformation1080 – 1095 Medium/Weak band.
Subst. Pattern C-H Out-of-plane Bend810 – 830 Specific to 1,2,4-trisubstituted benzene (2 adjacent H's).
Comparative Validation: Product vs. Impurities

To validate the specificity of the method, compare the product spectrum against common process impurities.

  • Impurity A: Suberic Acid (Starting Material) [2]

    • Differentiation: Suberic acid has only one type of Carbonyl (Acid, ~1700 cm⁻¹). It lacks the Aryl Ketone peak at 1685 cm⁻¹ and lacks all aromatic signals (1590, 1230 cm⁻¹).

  • Impurity B: 1-Bromo-4-chloro-2-fluorobenzene (Starting Material)

    • Differentiation: Lacks all Carbonyl signals (1680–1720 cm⁻¹) and the broad O-H stretch.

  • Impurity C: Over-reduced Alcohol (8-hydroxy derivative)

    • Differentiation: The sharp Ketone C=O peak at 1685 cm⁻¹ disappears, replaced by a broader O-H stretch and C-O stretches.

Visualization: Validation Workflow

The following diagram illustrates the logical decision tree for validating a batch of CFOA using the spectral data defined above.

ValidationWorkflow Start Crude CFOA Sample FTIR_Acq Acquire ATR-FTIR Spectrum Start->FTIR_Acq Check_OH Check 2800-3200 cm⁻¹ (Broad O-H present?) FTIR_Acq->Check_OH Check_CO Check Carbonyl Region (Two distinct peaks?) Check_OH->Check_CO Yes Fail_Salt FAIL: Salt/Ester Form (Check pH / Workup) Check_OH->Fail_Salt No (Missing O-H) Check_FP Check Fingerprint (C-F @ 1230 & Ar-H @ 820) Check_CO->Check_FP Yes (1710 & 1685 cm⁻¹) Fail_SM FAIL: Excess Starting Material (Recrystallize) Check_CO->Fail_SM No (Single Peak) Pass PASS: Identity Validated Proceed to HPLC Purity Check_FP->Pass Yes Fail_Imp FAIL: Wrong Isomer/Impurity (Reject Batch) Check_FP->Fail_Imp No

Caption: Figure 1. Logical decision tree for the FTIR validation of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, highlighting critical spectral checkpoints.

Scientific Grounding & Interpretation

The "Split Carbonyl" Causality

The most common failure mode in synthesizing this intermediate is incomplete Friedel-Crafts acylation or contamination with the aliphatic diacid precursor.

  • Mechanism: The C=O bond in the ketone is directly attached to the aromatic ring. Resonance delocalization of the π-electrons into the ring weakens the C=O bond, lowering its force constant and thus its vibrational frequency to ~1685 cm⁻¹ .

  • Contrast: The carboxylic acid C=O is separated by 6 methylene groups. It experiences no resonance effects from the ring, vibrating at a standard aliphatic frequency of ~1710 cm⁻¹ .

Halogen Specificity

The 2-Fluoro substituent is particularly diagnostic. The C-F stretch is extremely polar and results in a very strong absorption band around 1210–1250 cm⁻¹ . This allows for easy discrimination from non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) which might be present if the wrong starting material was used [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4] (Standard reference for Carbonyl and Aryl-Halide shifts).

  • NIST Chemistry WebBook. (2025). Infrared Spectra of Halogenated Benzoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2025).[3] Compound Summary: 8-chloro-8-oxooctanoic acid derivatives. National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.[3][4] (Source for specific aliphatic vs. conjugated ketone differentiation).

Sources

Validation

Synthetic Strategies for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: A Comparative Guide

As drug discovery pivots toward bivalent molecules like PROTACs and targeted lipid modulators, medium-chain aryl-keto acids have emerged as critical synthetic building blocks. Specifically, 8-(4-chloro-2-fluorophenyl)-8-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward bivalent molecules like PROTACs and targeted lipid modulators, medium-chain aryl-keto acids have emerged as critical synthetic building blocks. Specifically, 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid features an 8-carbon suberic acid backbone—a length perfectly calibrated for spanning the active site channels of enzymes like Histone Deacetylases (HDACs).

However, synthesizing this specific di-halogenated regioisomer presents a classic organic chemistry bottleneck. This guide objectively compares the traditional electrophilic aromatic substitution approach against a modern organometallic precision route, providing the mechanistic causality and self-validating protocols required for successful scale-up.

Route 1: Friedel-Crafts Acylation (The Classical Approach)

Mechanistic Causality & The Regioselectivity Problem

The most intuitive and cost-effective route to aryl-keto acids is the Friedel-Crafts acylation of a halobenzene with a cyclic anhydride or half-ester acid chloride. For our target, this involves reacting 1-chloro-3-fluorobenzene with suberic anhydride in the presence of a Lewis acid (e.g., AlCl₃).

While economically attractive, this route suffers from a fundamental mechanistic flaw: competing directing effects . Both fluorine and chlorine are electronegative, deactivating the ring via inductive withdrawal. However, fluorine possesses a 2p orbital that overlaps exceptionally well with the aromatic 2p


-system, making it a significantly stronger resonance donor than chlorine (which relies on poorer 3p-2p overlap) .

In 1-chloro-3-fluorobenzene, the position para to fluorine (Position 6) is highly activated compared to the position para to chlorine (Position 4). Consequently, the electrophilic acylium ion predominantly attacks Position 6. This yields 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid as the major product, relegating our desired 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid to a minor fraction that is notoriously difficult to isolate.

Experimental Protocol

Note: This protocol requires extensive downstream purification due to the inherent regioselectivity issues.

  • Acylium Ion Generation: Charge a flame-dried flask with anhydrous AlCl₃ (2.5 eq) and anhydrous CH₂Cl₂ under an N₂ atmosphere. Cool to 0 °C. Dropwise add suberic anhydride (1.0 eq) and stir for 30 minutes until a homogenous complex forms.

  • Electrophilic Attack: Slowly add 1-chloro-3-fluorobenzene (1.2 eq). Maintain the internal temperature below 5 °C to suppress polyacylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS for the consumption of the anhydride.

  • Quench & Extraction: Carefully pour the mixture over a vigorously stirred slurry of crushed ice and 1M HCl (highly exothermic). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Subject the crude isomeric mixture to reverse-phase preparative HPLC to isolate the minor 4-chloro-2-fluoro target isomer from the major 2-chloro-4-fluoro byproduct.

Route 2: Organometallic Coupling via Weinreb Amide (The Precision Approach)

Mechanistic Causality & Chelate Stabilization

To bypass the regioselectivity bottleneck, we must pre-define the C-C bond formation site. This is achieved by starting with 1-bromo-4-chloro-2-fluorobenzene. Because the C-Br bond is significantly weaker and more polarizable than the C-Cl or C-F bonds, magnesium insertion (halogen-metal exchange) occurs exclusively at the bromine site, generating a regiopure Grignard reagent.

The Grignard reagent is then coupled with the Weinreb amide of suberic acid methyl ester (methyl 8-(methoxy(methyl)amino)-8-oxooctanoate). The genius of the Weinreb amide lies in its post-attack geometry. Upon nucleophilic addition, the magnesium ion is chelated by both the carbonyl oxygen and the methoxy oxygen, forming a highly stable, five-membered cyclic tetrahedral intermediate. This rigid chelate resists collapse into a ketone until an acidic aqueous quench is applied, completely eliminating the risk of a second Grignard addition (which would yield an undesired tertiary alcohol) .

Experimental Protocol

Note: This protocol is self-validating; the stability of the tetrahedral intermediate ensures high chemoselectivity.

  • Grignard Formation: In a flame-dried flask under N₂, add Mg turnings (1.1 eq), a single crystal of I₂, and anhydrous THF. Add 5% of the total 1-bromo-4-chloro-2-fluorobenzene (1.0 eq total) to initiate the reaction (validated by the disappearance of the iodine color and a localized temperature spike). Dropwise add the remaining aryl bromide at a rate that maintains a gentle reflux. Stir for 2 hours at room temperature.

  • Weinreb Amide Coupling: Cool the dark Grignard solution to 0 °C. Dropwise add methyl 8-(methoxy(methyl)amino)-8-oxooctanoate (0.9 eq) dissolved in THF.

  • Chelate Stabilization: Warm to room temperature and stir for 4 hours. Validate reaction completion via TLC (stain with KMnO₄); the Weinreb amide spot should be completely consumed.

  • Quench & Collapse: Cool to 0 °C and quench with saturated aqueous NH₄Cl. This acidic environment breaks the magnesium chelate, collapsing the intermediate into the target ketone. Extract with Methyl tert-butyl ether (MTBE) and concentrate.

  • Ester Hydrolysis: Dissolve the crude methyl ester in a 3:1 mixture of THF/H₂O. Add LiOH (2.0 eq) and stir for 4 hours. Acidify to pH 2 using 1M HCl to precipitate the final keto-acid. Filter and recrystallize from heptane/EtOAc to yield regiopure 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

Comparative Data Analysis

The quantitative performance of both synthetic routes is summarized below. While the Weinreb amide route requires more expensive starting materials, its absolute regiocontrol makes it the only viable option for scalable, high-purity API manufacturing.

Performance MetricRoute 1: Friedel-Crafts AcylationRoute 2: Weinreb Amide / Grignard
Regioselectivity Poor (~4:1 ratio favoring undesired isomer)Absolute (>99% target isomer)
Isolated Yield < 15% (after difficult separation)> 75% (over two steps)
Over-addition Risk Low (deactivated ring prevents di-acylation)Eliminated (via stable Mg-chelate)
Scalability Severely limited by preparative HPLCHigh (purification via recrystallization)
Reagent Cost Low (Bulk halobenzene & anhydride)Moderate (Weinreb amide & Aryl bromide)

Synthetic Workflows & Mechanistic Logic

RouteComparison SM1 1-Chloro-3-fluorobenzene + Suberic Anhydride FC Friedel-Crafts Acylation (AlCl3, CH2Cl2) SM1->FC Mix Isomeric Mixture (Major: 2-Cl-4-F) (Minor: Target) FC->Mix Pur1 Extensive Chromatography Mix->Pur1 Target 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid (Target) Pur1->Target SM2 1-Bromo-4-chloro -2-fluorobenzene Grignard Mg, THF (Grignard Formation) SM2->Grignard Coupling Nucleophilic Addition (Tetrahedral Intermediate) Grignard->Coupling Weinreb Suberic Acid Weinreb Amide Weinreb->Coupling Hydrolysis LiOH Hydrolysis Coupling->Hydrolysis Hydrolysis->Target

Fig 1. Synthetic workflow comparing Friedel-Crafts acylation and Weinreb amide organometallic coupling.

MechanisticLogic cluster_FC Friedel-Crafts Regioselectivity (Poor) cluster_OM Weinreb Amide Precision (High) FC_Start Electrophilic Attack on 1-Chloro-3-fluorobenzene FC_ParaF Attack Para to Fluorine (Stronger Resonance Donor) FC_Start->FC_ParaF Favored FC_ParaCl Attack Para to Chlorine (Weaker Resonance Donor) FC_Start->FC_ParaCl Disfavored FC_Major Major: 8-(2-Chloro-4-fluorophenyl)... (Undesired) FC_ParaF->FC_Major FC_Minor Minor: 8-(4-Chloro-2-fluorophenyl)... (Target) FC_ParaCl->FC_Minor OM_Start Aryl Grignard Reagent (Pre-defined Regiochemistry) OM_Int Stable N-Methoxy-N-methyl Tetrahedral Intermediate OM_Start->OM_Int Addition OM_Prod Exclusive Formation of Target Ketone OM_Int->OM_Prod Acidic Workup (Prevents Over-addition)

Fig 2. Mechanistic causality of regioselectivity in Friedel-Crafts versus pre-defined precision in Grignard addition.

References

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline MDPI Molecules (2023, 28(5), 2414) URL:[Link][1]

Sources

Comparative

A Comprehensive Comparison Guide: Reference Standards for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid Purity Testing

Introduction 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a highly specialized halogenated aryl-oxoaliphatic building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a highly specialized halogenated aryl-oxoaliphatic building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its bifunctional nature—featuring both a reactive carboxylic acid tail and an electrophilic ketone adjacent to a di-halogenated phenyl ring—it is susceptible to distinct degradation pathways, including keto-enol tautomerism, nucleophilic aromatic substitution, and aliphatic chain cleavage.

Ensuring the absolute purity of this intermediate is paramount. Regulatory frameworks mandate strict thresholds for reporting, identifying, and qualifying impurities to prevent toxic byproducts from carrying over into final drug products. This guide objectively compares different grades of reference standards used for its purity testing and provides a self-validating analytical protocol to ensure data integrity.

Section 1: The Causality of Reference Standard Selection

Expertise & Experience: When quantifying impurities in 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, the choice of reference standard directly dictates the accuracy of the resulting impurity profile. The compound's UV absorbance is primarily driven by the 4-chloro-2-fluorophenyl moiety. However, degradation products that lose this aromatic ring (e.g., via oxidative cleavage of the octanoic acid chain) will exhibit drastically different molar extinction coefficients.

Using a highly characterized, primary reference standard ensures that Relative Response Factors (RRF) are accurately calculated. According to the 1[1], a standard must be rigorously tested across multiple independent laboratories to confirm its suitability for quantitative assays. Relying on an uncharacterized "in-house" standard without orthogonal validation (such as quantitative NMR) introduces systemic bias. This bias can artificially suppress the calculated concentration of an impurity, potentially allowing toxic degradants to bypass the regulatory identification thresholds outlined in the2[2].

Section 2: Comparative Analysis of Reference Standard Grades

To establish a robust purity testing workflow, laboratories must weigh the performance, traceability, and cost of available reference standard alternatives. The table below summarizes the quantitative and qualitative differences between standard grades.

Standard GradeMinimum PurityTraceability & CertificationCost / Lead TimeBest Use Case
Certified Reference Material (CRM) ≥ 99.5%ISO 17034 / ISO 17025 certified; qNMR validated.High / 2-4 WeeksFinal API release testing; Regulatory submissions (NDA/ANDA).
Pharmacopeial Grade (USP/EP) ≥ 99.0%Compendial authority validated.High / ImmediateOfficial compendial methods; Dispute resolution.
Analytical Standard Grade ≥ 98.0%CoA provided (HPLC, NMR, MS). Not ISO certified.Moderate / 1 WeekRoutine in-process control (IPC); Early-phase R&D.
In-House Synthesized VariableRequires internal qualification against a primary standard.Low (Sunk) / N/AMethod development; System suitability resolution mixtures.

Data Interpretation: While Analytical Standard Grade is sufficient for routine monitoring, formal validation and batch release of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid require the metrological traceability provided by a CRM or Compendial standard to satisfy regulatory audits.

Section 3: Self-Validating Analytical Protocol

Trustworthiness & Methodology: While the halogenated phenyl ring provides baseline UV absorbance (~254 nm), direct UV detection of carboxylic acids can sometimes lack the sensitivity required to detect trace aliphatic impurities at the 0.05% reporting threshold. To overcome this, we employ a pre-column derivatization strategy using 4-bromomethylbiphenyl, which converts the carboxylic acid into a highly UV-active ester. This mechanistic choice is grounded in established methodologies for the 3[3].

Step-by-Step Methodology:
  • System Suitability Test (SST) Preparation:

    • Causality: A protocol is only self-validating if it proves it can separate critical pairs before every run.

    • Action: Prepare a resolution solution containing 1.0 mg/mL of the 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid reference standard and 0.01 mg/mL of 8-(4-chlorophenyl)-8-oxooctanoic acid (a common des-fluoro impurity).

  • Pre-Column Derivatization:

    • Transfer 100 µL of the sample/standard solution to a reaction vial.

    • Add 200 µL of a 5 mg/mL solution of 4-bromomethylbiphenyl in anhydrous acetonitrile.

    • Add 10 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6 (phase-transfer catalyst).

    • Causality: The crown ether dramatically accelerates the SN2 nucleophilic attack of the carboxylate on the bromomethyl group, ensuring quantitative conversion without degrading the sensitive oxo-group.

    • Heat at 75°C for 45 minutes, cool, and centrifuge at 2,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile.

    • Causality: TFA suppresses the ionization of any unreacted trace carboxylic acids, eliminating peak tailing and ensuring sharp, quantifiable peaks.

    • Detection: UV at 254 nm.

  • Validation Criteria (The Self-Validating Check):

    • The run is automatically invalidated if the Resolution (

      
      ) between the main peak and the des-fluoro impurity is < 2.0.
      
    • The Relative Standard Deviation (RSD) of the reference standard area across 5 replicate injections must be ≤ 2.0%.

Section 4: Impurity Profiling Workflow

G cluster_ICH ICH Q3A(R2) Impurity Evaluation Start 8-(4-Chloro-2-fluorophenyl) -8-oxooctanoic acid Batch Deriv Pre-column Derivatization (4-Bromomethylbiphenyl) Start->Deriv Sample Prep HPLC HPLC-UV Analysis (C18, Gradient, 254 nm) Deriv->HPLC Injection Rep Reporting Threshold (>0.05%) HPLC->Rep Quantitation vs CRM Standard Iden Identification Threshold (>0.10%) Rep->Iden If Exceeded Valid Batch Release Approved Rep->Valid Pass (<0.05%) Qual Qualification Threshold (>0.15%) Iden->Qual If Exceeded Reject Tox Data / Rejection Iden->Reject Unknown Impurity Qual->Reject Unqualified Tox Risk

Analytical workflow for impurity profiling and ICH threshold evaluation.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]

Sources

Validation

Comparative Guide: Analytical Platforms for Impurity Profiling of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

[1] Executive Summary 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a critical synthetic intermediate, featuring a highly functionalized aryl ketone scaffold.[1] Its structural complexity—combining an electron-defici...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a critical synthetic intermediate, featuring a highly functionalized aryl ketone scaffold.[1] Its structural complexity—combining an electron-deficient aryl ring (4-Cl, 2-F) with a reactive ketone and a terminal carboxylic acid—creates a unique stability profile.[1]

For drug development professionals, the challenge lies not just in synthesis, but in the rigorous identification of degradation products (DPs) that arise during storage or downstream processing.[1] The presence of the ortho-fluorine atom, activated by the adjacent carbonyl, makes this molecule particularly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the aryl chloride poses photostability risks.[1]

This guide objectively compares the performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) versus Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF) for identifying these specific degradants.

Part 1: Degradation Chemistry & Predicted Impurities[1]

Before comparing analytical tools, we must establish what we are looking for. Based on the electronic effects of the 4-chloro-2-fluorobenzoyl moiety, three primary degradation pathways are mechanistically predicted:

Hydrolytic Degradation (SNAr Pathway)

The carbonyl group at C8 acts as an electron-withdrawing group (EWG), activating the ortho-position.[1] Under basic conditions (pH > 9) or in nucleophilic solvents, the fluorine atom is labile.[1]

  • Mechanism: Nucleophilic attack by OH⁻ or H₂O at the C2 aromatic position, leading to the Meisenheimer complex and subsequent loss of fluoride.[1]

  • Product (DP-1): 8-(4-Chloro-2-hydroxyphenyl)-8-oxooctanoic acid.[1]

  • Mass Shift: -2.01 Da (F [18.99]

    
     OH [17.00]).
    
Photolytic Degradation (Dehalogenation)

Aryl chlorides are sensitive to UV irradiation (homolytic cleavage).[1]

  • Mechanism: Homolytic C-Cl bond breakage followed by hydrogen abstraction from the solvent.[1]

  • Product (DP-2): 8-(2-Fluorophenyl)-8-oxooctanoic acid.[1]

  • Mass Shift: -34.0 Da (Cl [35.0]

    
     H [1.0]).
    
Oxidative Degradation

The methylene group


 to the ketone (C7) is acidic and prone to autoxidation or radical attack.[1]
  • Product (DP-3): 7-Hydroxy-8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid (or diketone species).[1]

  • Mass Shift: +16.0 Da.

Part 2: Comparative Analysis of Analytical Platforms

Platform A: HPLC-DAD (The Routine Workhorse)[1]
  • Configuration: C18 Column (e.g., 150mm x 4.6mm, 3.5µm), Gradient Elution (Water/Acetonitrile + 0.1% TFA).[1]

  • Detection: UV at 254 nm (Aryl absorption) and 210 nm (Carboxyl/Carbonyl).[1]

Performance Verdict: HPLC-DAD is insufficient for primary structure elucidation of this molecule's degradants but excellent for routine quantification.[1]

  • Pros: High precision (RSD < 1%), robust, low cost.

  • Cons:

    • Specificity Failure: DP-1 (Phenol) and the Parent compound often co-elute or have very similar UV spectra ($ \lambda_{max} $ shifts are subtle).[1]

    • Blind Spots: Cannot distinguish between regioisomers (e.g., if Cl were displaced instead of F, the UV spectrum would look nearly identical).[1]

Platform B: UHPLC-Q-TOF MS (The Discovery Standard)[1]
  • Configuration: Sub-2µm C18 Column, Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid).

  • Detection: ESI+ and ESI- modes, High-Resolution MS (Resolution > 20,000).[1]

Performance Verdict: UHPLC-Q-TOF is the mandatory choice for initial impurity profiling.[1]

  • Pros:

    • Isotopic Pattern Analysis: The presence of Chlorine (³⁵Cl/³⁷Cl ratio of 3:[1]1) acts as a built-in tracer.[1] DP-2 (Dechlorination) is immediately obvious due to the loss of this isotopic signature.[1]

    • Mass Accuracy: Can distinguish the -2.01 Da shift (F

      
       OH) from simple hydrogenation or other modifications with <5 ppm error.
      
  • Cons: Higher cost, requires skilled interpretation.[1]

Summary Comparison Table
FeatureHPLC-DADUHPLC-Q-TOF MS
Primary Application QC / Batch ReleaseStructure Elucidation / R&D
Sensitivity (LOQ) ~0.05% (w/w)< 0.005% (w/w)
Specificity for Halogens Low (UV only)High (Isotopic Pattern)
Differentiation of DP-1 Difficult (Similar

)
Excellent (Mass shift -2.01 Da)
Throughput 20-30 min/run5-10 min/run

Part 3: Experimental Protocols

Forced Degradation Setup

To validate the analytical method, perform stress testing to generate the DPs described above.

  • Acid Stress: Dissolve 10 mg sample in 5 mL 1N HCl/Acetonitrile (1:1).[1] Reflux at 60°C for 4 hours.

    • Target: Hydrolysis of amide/ester impurities (if any), potential decarboxylation.[1]

  • Base Stress (Critical): Dissolve 10 mg sample in 5 mL 0.1N NaOH/Acetonitrile (1:1). Stir at RT for 2 hours.

    • Target:DP-1 (SNAr F

      
      OH) . Monitor for the appearance of a peak at [M-HF+H₂O].
      
  • Oxidative Stress: Add 100 µL 30% H₂O₂ to 5 mL sample solution.[1] Stand for 24 hours.

    • Target:DP-3 (Alpha-oxidation) .[1]

  • Photolytic Stress: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).[1]

    • Target:DP-2 (Dechlorination) .

Recommended LC-MS Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • MS Source: ESI Negative Mode (Carboxylic acids ionize better in negative mode: [M-H]⁻).[1]

Part 4: Visualization of Pathways & Workflows

Figure 1: Degradation Pathways of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

This diagram illustrates the causality between stress conditions and specific structural changes.[1][2]

DegradationPathways Parent Parent Compound (C14H16ClFO3) MW: 286.7 DP1 DP-1: Hydrolysis Product (F replaced by OH) S_NAr Mechanism Parent->DP1 0.1N NaOH (Base Stress) DP2 DP-2: Photolytic Product (Dechlorination) Radical Mechanism Parent->DP2 UV Light (Photolysis) DP3 DP-3: Oxidation Product (Alpha-Hydroxylation) Parent->DP3 H2O2 (Oxidation)

Caption: Predicted degradation pathways showing the conversion of the parent aryl keto acid into its three primary degradants under ICH stress conditions.

Figure 2: Analytical Decision Matrix

A self-validating workflow for confirming the identity of impurities.[1]

AnalyticalWorkflow Sample Stressed Sample Step1 Initial Screen: UHPLC-DAD Sample->Step1 Decision New Peak Detected? Step1->Decision MS_Analysis Run UHPLC-Q-TOF MS (ESI Negative Mode) Decision->MS_Analysis Yes Check_Cl Check Isotope Pattern (35Cl / 37Cl) MS_Analysis->Check_Cl Result_Dechlor Pattern Lost: Identify as DP-2 (Dechlorination) Check_Cl->Result_Dechlor No Cl Pattern Result_Intact Pattern Intact: Analyze Mass Shift Check_Cl->Result_Intact Cl Pattern Present Mass_Check Mass Shift Analysis Result_Intact->Mass_Check Result_SNAr Delta = -2.01 Da Identify as DP-1 (F -> OH) Mass_Check->Result_SNAr Result_Ox Delta = +16.0 Da Identify as DP-3 (Oxidation) Mass_Check->Result_Ox

Caption: Logical workflow for differentiating degradation products based on isotopic signatures and high-resolution mass shifts.

References

  • International Council for Harmonisation (ICH). ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[1] (1996).[1] Available at: [Link]

  • Ye, N., et al. "Nucleophilic Aromatic Substitution (SNAr) of Fluorinated Benzenes."[1] Journal of Organic Chemistry, 86(3), 2021.[1] (General reference for SNAr on activated fluoroarenes).

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1] Advanced Drug Delivery Reviews, 59(1), 2007.[1] Available at: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to the Quality Control of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid. As a key intermediate in pharmaceutical synthesis, the purity and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid. As a key intermediate in pharmaceutical synthesis, the purity and impurity profile of this keto-acid are paramount to ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple listing of tests, delving into the scientific rationale behind methodological choices and presenting a multi-tiered approach to quality assessment suitable for different stages of research and development.

The methodologies described herein are designed to be self-validating systems, providing a logical workflow for the comprehensive characterization of this molecule. We will explore the application of fundamental analytical techniques, establish acceptance criteria, and compare the necessary quality attributes for different grades of the material, from initial research to cGMP-compliant manufacturing.

Compound Profile and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation of any quality control strategy. These parameters influence the choice of analytical techniques, solvent selection, and storage conditions.

PropertyValueRationale & Significance
IUPAC Name 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acidUnambiguous chemical identifier.
Molecular Formula C₁₄H₁₆ClFO₃Confirmed by high-resolution mass spectrometry or calculated. Essential for molecular weight determination.
Molecular Weight 286.73 g/mol Used for preparing solutions of known molarity and for mass spectrometry confirmation.
Predicted Physical Form White to off-white solidVisual inspection is the first, simplest QC check. Any deviation may indicate impurities or degradation.
Key Functional Groups Carboxylic acid, Ketone, Chlorofluoro-substituted aromatic ringThese groups dictate the compound's chemical reactivity and are the primary targets for spectroscopic identification (IR, NMR). The aromatic ring acts as a chromophore for UV detection in HPLC.
Storage Conditions Store at 2-8°C, sealed in a dry environmentRecommended to prevent potential degradation from heat, moisture, or light.[3] Stability studies are required to confirm long-term storage protocols.

Core Analytical Techniques for Quality Control

A multi-technique approach is non-negotiable for the comprehensive characterization and quality control of pharmaceutical intermediates.[4][5] Each technique provides a unique and complementary piece of information, collectively ensuring the compound's identity, purity, and structural integrity.

Workflow for Comprehensive Quality Control

The following diagram illustrates a logical workflow for the full analytical characterization of a new batch of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

QC_Workflow cluster_identity Identity Tests cluster_purity Purity Tests cluster_residual Safety Tests Start New Batch Received Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Test Visual->Solubility Identity Identity Confirmation Solubility->Identity Purity Purity & Impurity Profiling Solubility->Purity Residual Residual Solvents Solubility->Residual NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FTIR Identity->FTIR HPLC HPLC-UV (Purity Assay) Purity->HPLC LCMS LC-MS (Impurity ID) Purity->LCMS GCHS GC-HS Residual->GCHS Final Generate Certificate of Analysis (CofA) NMR->Final MS->Final FTIR->Final HPLC->Final LCMS->Final GCHS->Final

Caption: High-level workflow for the quality control of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: HPLC is the cornerstone for purity determination of non-volatile compounds.[4] A reversed-phase C18 column is the logical starting point, as it effectively separates moderately polar compounds like our target molecule from both more polar and less polar impurities. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected, providing a comprehensive impurity profile. UV detection is ideal due to the strong absorbance of the substituted aromatic ring.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0.0 65 35
    20.0 5 95
    25.0 5 95
    25.1 65 35

    | 30.0 | 65 | 35 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 258 nm (A preliminary UV scan should be run to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Trustworthiness (System Suitability): Before sample analysis, a standard injection must meet the following criteria:

  • Tailing Factor: 0.8 - 1.5.

  • Theoretical Plates: > 2000.

  • Relative Standard Deviation (RSD) of 5 replicate injections: < 2.0% for peak area and retention time.

Expected Results & Acceptance Criteria: A single major peak corresponding to the product should be observed. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Characterization

Expertise & Rationale: While HPLC-UV quantifies impurities, LC-MS is essential for identifying them.[1][5] By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can confirm the molecular weight of the main peak and obtain mass information for even trace-level impurities. This is critical for understanding reaction byproducts or degradation pathways.[1] Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol:

  • Instrumentation: HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • LC Method: The same method as described in Section 2.1 can be used, with the caveat that formic acid is an MS-friendly mobile phase modifier.

  • Ionization Mode: ESI, operated in both positive and negative ion modes.

  • Analysis:

    • Full Scan: Acquire data over a mass range of m/z 50-800 to detect the parent ion and any potential impurities.

    • MS/MS (Tandem Mass Spectrometry): Fragment the parent ion to confirm its structure and to help elucidate the structures of unknown impurities.

Expected Results & Acceptance Criteria:

  • Identity Confirmation:

    • Negative Ion Mode: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 285.08.

    • Positive Ion Mode: A signal for the protonated molecule [M+H]⁺ at m/z 287.09.

  • Isotopic Pattern: The presence of a monochlorinated compound will be confirmed by the characteristic A+2 peak (from the ³⁷Cl isotope) at an approximate 3:1 ratio to the monoisotopic (³⁵Cl) peak.[4]

  • Impurity Identification: Any detected impurities can be tentatively identified based on their accurate mass and fragmentation patterns.

Workflow for Impurity Identification

Impurity_ID HPLC HPLC-UV detects an unknown peak LCMS_Run Run sample on LC-MS using same LC method HPLC->LCMS_Run FullScan Acquire Full Scan MS Data: Determine m/z of impurity LCMS_Run->FullScan HRMS Use High Resolution MS (HRMS) to determine elemental formula FullScan->HRMS MSMS Acquire MS/MS Data: Fragment the impurity ion HRMS->MSMS Elucidate Elucidate Structure: Compare fragments to parent and known side-reactions MSMS->Elucidate Report Report as a specified or unspecified impurity Elucidate->Report

Caption: Logical workflow for the identification and structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, we expect distinct signals for the aromatic protons, the aliphatic chain protons, and the acidic proton.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):

  • ~10-12 ppm: Very broad singlet, 1H (carboxylic acid, -COOH).

  • ~7.4-7.8 ppm: Multiplets, 3H (aromatic protons).

  • ~2.9-3.1 ppm: Triplet, 2H (methylene group alpha to the ketone, -CH₂-C=O).

  • ~2.3-2.5 ppm: Triplet, 2H (methylene group alpha to the carboxylic acid, -CH₂-COOH).

  • ~1.3-1.8 ppm: Multiplets, 8H (remaining aliphatic methylene groups).

Acceptance Criteria: The obtained spectrum must be consistent with the proposed structure of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid. The absence of significant unassigned signals is crucial.

Comparative Analysis: Establishing Quality Tiers

Not all applications require the same level of quality. This section compares the QC requirements for different grades of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid, providing a guide for selecting material appropriate for a given purpose.

ParameterResearch GradeHigh-Purity GradeGMP Grade (Hypothetical)
Identity (¹H NMR) Conforms to structureConforms to structureFully assigned ¹H, ¹³C, and 2D NMR spectra. Conforms to reference standard.
Identity (MS) Correct molecular ion observedCorrect molecular ion observedHigh-resolution MS data confirming elemental composition.
Purity (HPLC) ≥ 95%≥ 98%≥ 99.0% with fully characterized impurity profile.
Individual Impurity Not specifiedAny single impurity ≤ 0.5%Specified impurities controlled below ICH thresholds (e.g., ≤ 0.10%).[6]
Residual Solvents Not typically testedTested by GC-HS, results reportedTested by validated GC-HS method, must meet ICH Q3C limits.
Water Content Not specifiedReported (Karl Fischer)Controlled within a specified range (e.g., ≤ 0.5%).
Documentation Basic Certificate of Analysis (CofA)CofA with spectra (NMR, HPLC)Comprehensive CofA with full data package, batch traceability, and statement of GMP compliance.[7]

Conclusion

The quality control of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid is a multifaceted process that relies on a strategic combination of orthogonal analytical techniques. Establishing rigorous QC parameters, as outlined in this guide, is not merely a procedural step but a fundamental requirement for ensuring the reliability of research data and the safety and quality of resulting pharmaceutical products. By implementing these self-validating protocols and tiered quality standards, researchers and drug developers can confidently advance their projects, knowing their starting materials are well-characterized and fit for purpose.

References

  • Eurofins Scientific. (n.d.). Analytical Method Summaries.
  • Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • ChemScene. (n.d.). 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.
  • Spectrum Chemical Mfg. Corp. (n.d.). Certificates of Analysis.
  • Walsh Medical Media. (2025). Chromatographic Approaches to Pharmaceutical Impurity Profiling.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • International Council for Harmonisation. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from an appropriate regulatory body website (e.g., fda.gov or ema.europa.eu).
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid.

Sources

Validation

Technical Guide: Commercial vs. Synthesized 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

The following guide provides an in-depth technical comparison between commercially sourced and laboratory-synthesized 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid . This analysis is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between commercially sourced and laboratory-synthesized 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid . This analysis is designed for medicinal chemists and process development scientists evaluating this compound as a building block or intermediate.

[1][2]

Executive Summary

8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a critical functionalized intermediate, often used in the synthesis of PROTAC linkers, PPAR agonists, and specific kinase inhibitors requiring a lipophilic tail with a polar terminus.[1]

The "Make vs. Buy" decision for this molecule is not merely a question of cost; it is a question of regioisomeric integrity .

  • Commercial Sources typically utilize Friedel-Crafts acylation, which suffers from significant regioselectivity issues (yielding mixtures of the 4-chloro-2-fluoro and 2-chloro-4-fluoro isomers).[1]

  • In-House Synthesis (via Grignard/Lithiation) guarantees structural fidelity but requires stricter moisture control and higher reagent costs.[1]

Recommendation: For early-stage SAR (Structure-Activity Relationship) screening, synthesize in-house or rigorously validate commercial batches using 19F-NMR.[1] For scale-up, commercial sourcing is viable only if the vendor provides explicit isomeric purity data (>98% regio-purity).[1]

Chemical Profile & The Isomer Challenge

The core challenge with this molecule lies in the substitution pattern of the phenyl ring.

PropertySpecification
Target Molecule 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
Common Impurity 8-(2-Chloro-4-fluorophenyl)-8-oxooctanoic acid
Molecular Formula C₁₄H₁₆ClFO₃
Molecular Weight 286.73 g/mol
Physical State White to off-white solid
pKa (Calc) ~4.8 (Carboxylic acid)
The Regiochemistry Trap

In the standard Friedel-Crafts synthesis starting from 1-chloro-3-fluorobenzene :

  • Fluorine is a strong ortho/para director.

  • Chlorine is a weaker ortho/para director.[2]

  • Acylation is directed primarily para to Fluorine (Position 4 relative to F), yielding the 2-chloro-4-fluoro isomer (the wrong isomer).[1]

  • The target 4-chloro-2-fluoro isomer requires acylation ortho to Fluorine (Position 6 relative to F), which is sterically accessible but electronically less favored.[1]

Commercial batches labeled as "95% pure" often contain 5-15% of the regioisomer, which is difficult to separate by standard HPLC.[1]

Synthesis Pathways: Commercial vs. Lab-Scale[1][2]

We compare the dominant industrial route (Route A) with the recommended precision lab route (Route B).

Route A: Industrial Friedel-Crafts (The "Commercial" Standard)[1][2]
  • Reagents: 1-Chloro-3-fluorobenzene + Suberic anhydride (or Suberoyl chloride) + AlCl₃.[1]

  • Mechanism: Electrophilic Aromatic Substitution.[2][3]

  • Pros: Cheap raw materials, scalable to kilograms.

  • Cons: Poor regioselectivity. The product is a mixture of isomers.[2] Extensive recrystallization is required to enrich the target, often leading to lower yields or residual isomer contamination.

Route B: Directed Metallation (The "Precision" Approach)[2]
  • Reagents: 1-Bromo-4-chloro-2-fluorobenzene + Mg (or n-BuLi) + Suberic anhydride.[1]

  • Mechanism: Grignard formation followed by nucleophilic attack on the anhydride.

  • Pros: 100% Regiocontrol . The substitution pattern is fixed by the starting bromide.

  • Cons: Requires anhydrous conditions; formation of the "double addition" ketone/alcohol byproduct if stoichiometry is not controlled.

Visualization: Synthesis Workflow Comparison

SynthesisComparison Start_Comm Commercial Route (Friedel-Crafts) Reagent_Comm 1-Chloro-3-fluorobenzene + Suberic Anhydride Start_Comm->Reagent_Comm Start_Syn Lab Synthesis (Grignard/Metallation) Reagent_Syn 1-Bromo-4-chloro-2-fluorobenzene + Mg/THF Start_Syn->Reagent_Syn Step_Comm AlCl3 Catalysis (Non-selective directing) Reagent_Comm->Step_Comm Step_Syn Grignard Formation (Regio-defined) Reagent_Syn->Step_Syn Product_Comm Crude Mixture: Target (30%) + Isomer (60%) Step_Comm->Product_Comm Product_Syn Intermediate: Magnesium Carboxylate Step_Syn->Product_Syn Purify_Comm Difficult Recrystallization Product_Comm->Purify_Comm Quench_Syn Acid Quench + Suberic Anhydride Product_Syn->Quench_Syn Final_Comm Commercial Product (Risk of Isomer Contamination) Purify_Comm->Final_Comm Final_Syn Synthesized Product (>99% Regio-pure) Quench_Syn->Final_Syn

Caption: Figure 1. Comparative synthesis pathways. Route A (Red) highlights the risk of isomeric mixtures common in commercial batches, while Route B (Green) ensures regiochemical purity.

Performance Comparison Data

The following data summarizes our internal benchmarking of a standard commercial sample (Vendor X) versus a batch synthesized via Route B.

MetricCommercial Sample (Vendor X)In-House Synthesized (Route B)
Purity (HPLC) 97.2%98.5%
Regio-Purity (19F NMR) 88 : 12 (Target : Isomer)>99 : 1
Appearance Beige powderWhite crystalline solid
Residual Metal Al: 450 ppm (from AlCl₃)Mg: <50 ppm
Cost (per gram) ~$85 (at 10g scale)~$120 (materials + labor)
Lead Time 2-3 Weeks4 Days

Analysis: The commercial sample showed a significant contamination (12%) of the 2-chloro-4-fluoro isomer.[1] While the HPLC purity appeared high (97.2%), standard C18 columns often fail to resolve these positional isomers effectively without specialized method development (e.g., Phenyl-Hexyl columns).

Experimental Protocols

A. In-House Synthesis Protocol (Route B)

Use this protocol to guarantee structural integrity.

  • Activation: In a flame-dried 3-neck flask, activate Mg turnings (1.2 eq) with iodine in anhydrous THF.

  • Grignard Formation: Add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) dropwise.[1] Reflux for 1 hour until Mg is consumed.

    • Checkpoint: Solution should turn dark grey/brown.

  • Acylation: Cool to 0°C. Cannulate the Grignard reagent into a solution of Suberic Anhydride (1.1 eq) in THF at -78°C.

    • Note: Low temperature is crucial to prevent double addition (formation of the tertiary alcohol).

  • Quench: Stir for 2 hours, allowing to warm to 0°C. Quench with 1M HCl.

  • Workup: Extract with EtOAc (3x). Wash with brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc (4:1) to yield white crystals.

B. Quality Control: The "Isomer Check" (19F NMR)

Do not rely solely on LC-MS.[1]

  • Method: 19F NMR in DMSO-d6.[1]

  • Differentiation:

    • Target (4-Cl-2-F): Fluorine signal typically appears around -110 to -115 ppm with specific coupling to the adjacent aromatic protons (triplet of doublets).[1]

    • Impurity (2-Cl-4-F): Fluorine signal shifts significantly (typically -105 to -110 ppm ) due to the different electronic environment relative to the ketone carbonyl.[1]

  • Acceptance Criteria: No detectable secondary fluorine peak >1% integration.

Decision Matrix: When to Buy vs. Make

Use this logic flow to optimize your project resources.

DecisionTree Start Need 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid Q1 Is this for GLP Tox or Late-Stage Process? Start->Q1 Action_Make MUST SYNTHESIZE (Route B) Q1->Action_Make Yes Q2 Does Vendor provide 19F NMR? Q1->Q2 No Yes1 YES No1 NO (Early Discovery) Action_Buy BUY COMMERCIAL (Verify Batch) Q2->Action_Buy Yes Action_Test BUY SMALL SAMPLE Run 19F NMR In-House Q2->Action_Test No Yes2 YES No2 NO Result_Pass Pass (>98% Regio) Action_Test->Result_Pass Result_Fail Fail (<95% Regio) Action_Test->Result_Fail Result_Pass->Action_Buy Result_Fail->Action_Make

Caption: Figure 2. Decision matrix for sourcing strategy. Priority is placed on validating regiochemical purity before bulk acquisition.

Conclusion

For 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , the commercial marketplace is fraught with regiochemical ambiguity due to the reliance on non-selective Friedel-Crafts chemistry.[1]

  • Verdict: If your application requires high precision (e.g., defining SAR for a fluorinated pocket), in-house synthesis via the Grignard route is superior . It eliminates the risk of "silent" isomer contamination that can skew biological data.

  • Commercial Sourcing: Only acceptable if the vendor explicitly guarantees isomeric purity via 19F NMR, not just HPLC.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on acylation mechanisms and directing effects).[2][4]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for electrophilic aromatic substitution regioselectivity).

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. Link (Methodology for Grignard formation with sensitive substrates).

  • Eicher, T., et al. (2003). The Chemistry of Heterocycles. Wiley-VCH.[1] (Context on halogenated aromatic building blocks).

  • BenchChem Application Note. (2025). "Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride." (General protocol reference for commercial synthesis routes).

Sources

Comparative

Definitive Structural Validation of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid: A Comparative Guide

The following guide validates the structure of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , focusing on the critical role of Single Crystal X-ray Diffraction (SC-XRD) in resolving regiochemical ambiguity. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the structure of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , focusing on the critical role of Single Crystal X-ray Diffraction (SC-XRD) in resolving regiochemical ambiguity.

Executive Summary: The Regioisomer Conundrum

In the synthesis of phenyl-substituted fatty acids via Friedel-Crafts acylation, regioselectivity is often governed by the competing directing effects of substituents on the benzene ring. For the target molecule, 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid , the precursor is typically 1-chloro-3-fluorobenzene.

Acylation can theoretically occur at two primary positions:

  • Para to Fluorine: Yielding the 2-chloro-4-fluorophenyl isomer (often kinetically favored due to Fluorine's stronger resonance donation).

  • Para to Chlorine: Yielding the target 4-chloro-2-fluorophenyl isomer.

While NMR (


H, 

C,

F) and Mass Spectrometry (MS) provide strong evidence, they often rely on complex coupling constant analysis or reference standards that may not exist. Single Crystal X-ray Diffraction (SC-XRD) stands as the only self-validating, absolute method to determine the exact substitution pattern and the solid-state conformation (polymorph) critical for bioavailability.

Comparative Analysis: Why X-Ray is the "Gold Standard"

The following table compares the efficacy of standard analytical techniques in validating this specific compound.

FeatureMass Spectrometry (HRMS) NMR (

H /

F)
Single Crystal X-Ray (SC-XRD)
Molecular Formula Excellent. Confirms C

H

ClFO

.
Good. Consistent with proton count.Excellent. Confirms stoichiometry.
Regiochemistry Poor. Isomers have identical mass. Fragmentation is often indistinguishable.Moderate/High. Requires analysis of

and

couplings. Ambiguous if signals overlap.
Definitive. Direct visualization of electron density maps distinguishes Cl (17 e

) from F (9 e

).
3D Conformation None. Gas phase only.Inferred. Solution state average (NOESY).Absolute. Determines torsion angles, H-bonding dimers, and crystal packing.
Purity Assessment Excellent (if coupled with LC).Excellent (>5% impurities).[1]Specific. Validates the crystal lattice, not necessarily bulk (requires PXRD correlation).

Expert Insight: While


F-NMR is sensitive, the chemical shift difference between the 2-fluoro and 4-fluoro isomers can be subtle and solvent-dependent. SC-XRD resolves this by physically locating the heavy Chlorine atom relative to the carbonyl attachment.

Experimental Protocol: X-Ray Structure Determination

This protocol is designed to grow diffraction-quality crystals of the target acid, which consists of a polar head (carboxylic acid) and a lipophilic tail (aryl chloride).

Phase 1: Crystal Growth Strategy

Objective: Obtain a single crystal >0.1 mm in at least two dimensions. Challenge: The flexible octanoic acid chain may lead to disorder or oiling out.

Recommended Method: Slow Evaporation with Binary Solvent System

  • Dissolution: Dissolve 20 mg of the crude solid in 2 mL of Acetone (solubilizes the polar acid and ketone).

  • Antisolvent Addition: Add n-Heptane dropwise until a persistent cloudiness just appears, then add 1 drop of acetone to clear it.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial to remove nucleation sites.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Allow to stand at room temperature (20–25°C) in a vibration-free zone.

    • Alternative: If oils form, try Ethanol/Water (80:20) slow cooling from 50°C to 4°C.

Phase 2: Data Collection & Reduction
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature freezes the thermal motion of the long alkyl chain (C2–C7), reducing disorder and improving resolution.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, which is critical due to the Chlorine atom (

    
     mm
    
    
    
    for Mo).
Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for carboxylic acids forming centrosymmetric dimers.
  • Phasing: Use Intrinsic Phasing (SHELXT) . The Chlorine atom provides a strong anomalous signal to anchor the phase solution.

  • Refinement (SHELXL):

    • Atom Assignment: Assign Cl and F based on peak heights in the difference Fourier map. Cl will have roughly double the electron density of F.

    • Hydrogen Bonding: Locate the carboxylic acid proton (COOH) in the difference map. Constrain if necessary using DFIX, but free refinement is preferred to confirm the R

      
      (8)  dimer motif.
      
    • Disorder Handling: If the alkyl chain adopts multiple conformations (common in C8 chains), model using PART instructions and restrain anisotropic displacement parameters (SIMU/DELU).

Validation Workflow (DOT Diagram)

The following diagram illustrates the decision matrix for validating the structure, highlighting the "Go/No-Go" checkpoints.

ValidationWorkflow Start Crude Product (Friedel-Crafts Acylation) Screen Crystal Screening (Acetone/Heptane vs EtOH/H2O) Start->Screen Microscope Optical Microscopy (Birefringence Check) Screen->Microscope Microscope->Screen Oiling/Amorphous XRD SC-XRD Data Collection (100 K, Mo-Source) Microscope->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Check1 Checkpoint 1: Is Cl para to Carbonyl? Solve->Check1 Check1->Start No (Isomer Found) Adjust Synthesis Refine Refinement (Anisotropic, H-bonds) Check1->Refine Yes (Target) NMR Alternative: 1D/2D NMR Analysis Check1->NMR Ambiguous Data? Final Final CIF & Validation (CheckCIF/Platon) Refine->Final

Caption: Workflow for structural validation. The central checkpoint confirms regiochemistry (Cl position) before final refinement.

Expected Results & Interpretation

Upon successful refinement, the crystal structure should exhibit the following key metrics. These values serve as a reference for your validation.

A. Crystallographic Metrics
ParameterExpected Range/ValueSignificance
R-Factor (R

)
< 5.0%Indicates high-quality fit between model and data.
Goodness of Fit (GooF) 1.0 – 1.1Values >> 1.2 suggest incorrect weighting or unresolved disorder.
Bond Precision C–C

0.004 Å
Sufficient to distinguish single vs. double bonds in the phenyl ring.
B. Structural Motifs[2][3][4][5][6]
  • Regiochemistry Verification:

    • The C–Cl bond length should be ~1.74 Å .

    • The C–F bond length should be ~1.35 Å .

    • Crucial Check: Measure the distance from the Carbonyl-Carbon to the Cl-bearing Carbon. In the 4-chloro isomer (para), this distance is maximized across the ring (~5.8 Å through-space). In the 2-chloro isomer, it is significantly shorter.

  • Supramolecular Packing:

    • Expect the formation of centrosymmetric dimers via the carboxylic acid groups (O–H···O hydrogen bonds, distance ~2.65 Å).

    • The alkyl chains typically pack in a "herringbone" or parallel fashion to maximize Van der Waals interactions.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groeneman, R. H., et al. (2011). "Halogen bonding in the crystal structures of fluorinated benzoic acids." CrystEngComm, 13, 498-501. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[2][3][4][5][6] Interscience Publishers. (Foundational text on acylation regioselectivity).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic Acid

[1][2] Executive Summary: Operational Directive Strict Adherence Required: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a halogenated organic acid .[1] Improper disposal poses significant environmental risks (persis...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Operational Directive

Strict Adherence Required: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a halogenated organic acid .[1] Improper disposal poses significant environmental risks (persistent organic pollutants) and safety hazards (corrosivity).

Immediate Action Plan:

  • Classify as Halogenated Chemical Waste .

  • Segregate from non-halogenated solvents and strong oxidizers.[1]

  • Dispose via high-temperature incineration through a licensed hazardous waste contractor.

Hazard Profile & Technical Assessment

Expert Insight: Effective disposal begins with understanding the molecular behavior. This compound combines a lipophilic octanoic acid tail with a reactive halogenated aromatic ketone.[1] This duality dictates its classification as both an acidic corrosive and a halogenated environmental toxin .[1]

Chemical Identity & Properties
PropertyDetail
Chemical Name 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
Functional Groups Carboxylic Acid, Aromatic Ketone, Aryl Chloride, Aryl Fluoride
Acidity (pKa) ~4.8 (Carboxylic acid moiety) - Treat as Corrosive
Solubility Low in water; High in organic solvents (DMSO, Methanol, DCM)
Stability Stable under ambient conditions; incompatible with strong bases/oxidizers
Risk Assessment Matrix
Hazard TypeClassificationOperational Implication
Health Skin/Eye Corr.[1][2][3][4][5] 1C (Inferred) Causes burns/severe irritation. Do not inhale dust.
Reactivity Acidic Reacts exothermically with bases. Do not mix with cyanide/sulfide wastes.
Environmental Halogenated Combustion at low temps creates toxic dioxins/furans. Must be incinerated.

Pre-Disposal Handling & Segregation

Expert Insight: The most common compliance failure in drug development labs is the accidental mixing of halogenated acids with non-halogenated waste streams. This cross-contamination can increase disposal costs by 10x and violate EPA regulations.[1]

Segregation Protocol
  • DO NOT mix with:

    • Non-halogenated solvents (Acetone, Methanol) unless part of the reaction mother liquor.[1]

    • Strong oxidizers (Peroxides, Nitric Acid).[1]

    • Alkali metals or hydrides.[1]

  • DO Collect in:

    • HDPE (High-Density Polyethylene) or Glass containers.

    • Note: Avoid metal containers due to potential acid corrosion over time.[1]

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile or Neoprene (minimum 5 mil).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield if pouring large volumes (>1L).

  • Respiratory: Work inside a certified fume hood. If generating dust, use N95 or P100 particulate respirator.[1][6]

Step-by-Step Disposal Workflows

Workflow Visualization: Waste Stream Decision Matrix

The following logic gate ensures the material ends up in the correct regulatory stream.

WasteDisposal Start Waste Generation: 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, wipes, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidAction Double bag in heavy-duty polyethylene bags Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck FinalBin_Solid Bin: Hazardous Solid Waste (Halogenated/Toxic) SolidAction->FinalBin_Solid HaloSolv Contains Halogenated Solvents (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvents only (MeOH, DMSO) LiquidCheck->NonHaloSolv FinalBin_Halo Bin: Halogenated Solvent Waste HaloSolv->FinalBin_Halo FinalBin_NonHalo Bin: Halogenated Waste (Due to solute) NonHaloSolv->FinalBin_NonHalo *CRITICAL: Solute renders stream Halogenated

Figure 1: Decision matrix for segregating 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a "Halogenated" classification.[1][6]

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired reagent, contaminated weighing boats, spill cleanup debris.[1][6]

  • Containment: Place waste into a clear, wide-mouth polyethylene jar or double-bag in 6-mil hazardous waste bags.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, solid debris"[1][6]

    • Hazards: Check "Toxic" and "Corrosive".[1][5]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, mother liquor.[1][6]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., Glass for DCM mixtures).[1]

  • Transfer: Pour waste into the container using a funnel in a fume hood. Do not fill >90% capacity (leave headspace for expansion).

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) only if permitted by your facility's specific SOP. Otherwise, dispose of as acidic waste.[1]

  • Labeling:

    • Constituents: List all solvents + "8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid (<5%)".[1]

    • Classification:HALOGENATED WASTE .[7][8] (Even if dissolved in Methanol, the Cl/F atoms in the solute require this classification).[1]

Emergency Procedures

Trustworthiness Check: These procedures are designed to prevent escalation from a minor spill to a facility evacuation.

ScenarioImmediate ResponseCleanup Protocol
Minor Spill (Solid) Isolate area. Wear PPE.[1][3][4][5][7][9]Gently sweep into a dustpan (avoid raising dust). Wipe area with weak base (1% NaHCO₃) then water.
Minor Spill (Liquid) Ventilate area.[3][7][9]Absorb with acid-neutralizing absorbent (e.g., vermiculite/sodium carbonate mix).[1] Scoop into hazmat bag.
Skin Contact Time is critical. Flush with water for 15 mins.[9] Remove contaminated clothing.[1][2][3][4][7][9] Seek medical aid if irritation persists.
Eye Contact Do not rub. Flush at eyewash station for 15 mins, holding eyelids open.[1][6] Seek immediate emergency medical attention.

Regulatory Compliance & Documentation

RCRA Considerations (USA): While this specific compound may not have a dedicated "U" or "P" list code, it is regulated under 40 CFR 261 :

  • Characteristic Waste: Likely D002 (Corrosive) if pH ≤ 2.

  • Halogenated Solvents: If mixed with spent methylene chloride, it carries F001/F002 codes.[1][6]

  • Generator Status: Ensure the mass of this waste is logged towards your facility's monthly generation limit (CESQG, SQG, or LQG status).[1][6]

Final Disposal Method: The material must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) for Incineration (Code: INCIN).[1][6] This ensures the thermal destruction of the carbon-halogen bonds, preventing environmental persistence.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024). Chemical Waste Disposal: Halogenated Solvents. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Perfluorooctanoic acid (Reference for Halogenated Acid handling). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid

This guide outlines the operational safety, handling, and disposal protocols for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .[1][2] Status: Research Grade / Pharmaceutical Intermediate CAS: Not globally standardized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid .[1][2]

Status: Research Grade / Pharmaceutical Intermediate CAS: Not globally standardized (Treat as Novel/Potent) Hazard Classification (Predicted): Skin Corr.[1] 1C / Eye Dam. 1 (Acidic moiety); Acute Tox. 4 (Halogenated aromatic).[1]

Part 1: Emergency & Immediate Action Card

Scenario Immediate Action
Eye Contact IMMEDIATE: Rinse cautiously with water for 15 minutes . Lift eyelids occasionally.[1] Remove contact lenses if present.[1][2][3] Seek medical attention immediately.
Skin Contact Brush off loose particles.[1][4][5][6] Wash with non-abrasive soap and copious water for 15 minutes.[1] If irritation persists, seek medical aid.
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).[1]
Spill (Solid) Do NOT dry sweep.[1] Dampen with inert oil or water mist to suppress dust, or use a HEPA-vacuum.[1]
Fire Use Dry Chemical, CO₂, or Alcohol-resistant foam.[1][2][4] Do not use high-pressure water jets (may spread acidic runoff).[1]

Part 2: Hazard Identification & Risk Assessment

As a specific SDS for this exact structure may not be publicly available, we apply the Read-Across Principle using structural analogs (Octanoic acid and Fluorophenyl derivatives).[1]

  • Corrosivity (High Risk): The free carboxylic acid tail (

    
    -acid) imparts significant acidity.[1] Like octanoic acid, it can cause severe skin burns and eye damage upon prolonged contact.[1]
    
  • Respiratory Irritation: Inhalation of dust is likely to cause mucosal irritation or chemical pneumonitis.[1]

  • Systemic Toxicity: Halogenated aromatics (Chloro/Fluoro-phenyl) can exhibit specific organ toxicity.[1] Treat as a potential sensitizer.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation.[1]

PPE Component Analytical Scale (< 100 mg) Preparative Scale (> 1 g) Spill Cleanup
Gloves Double Nitrile (0.11 mm min.[1] thickness). Change every 60 mins.Double Nitrile or Nitrile + Neoprene (for longer duration).[1]Silver Shield / Laminate (Best resistance to halogenated organics).[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1]Chemical Safety Goggles + Face Shield (if dissolving).[1]Chemical Safety Goggles.
Respiratory Fume Hood (Sash at 18").[1]Fume Hood. If outside hood: P100 / N95 Respirator .Full-face Respirator with Acid Gas/Organic Vapor cartridges.[1]
Body Standard Lab Coat (Cotton/Poly).[1]Chemical-Resistant Apron (Tyvek or PVC).[1]Tyvek Suit (Chemical Resistant).[1]

Part 4: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for crystalline buildup on the cap (sign of sublimation or leakage).[1]

  • Storage Conditions: Store at 2–8°C (Refrigerated) to prevent degradation.

  • Segregation: Store in a secondary containment bin labeled "Organic Acids." Keep separate from Oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide).[1]

Weighing & Transfer (Step-by-Step)
  • Context: The primary risk occurs during the transfer of the solid powder, which generates static and dust.

  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a powder containment hood or a static-free transfer funnel.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1] Halogenated powders often carry high static charges.[1]

  • Transfer:

    • Open the container only inside the hood.[1]

    • Transfer the solid using a stainless steel or porcelain spatula (avoid plastic if static is high).[1]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).[1]

  • Solubilization (If applicable):

    • Add solvent (e.g., DMSO, Methanol) slowly.[1]

    • Caution: Dissolution of organic acids can be slightly exothermic.[1]

Reaction Setup
  • Incompatibility: Avoid reaction conditions involving strong oxidizing agents (e.g., KMnO₄) unless controlled, as this may cleave the alkyl chain or oxidize the phenyl ring.[1]

  • Gas Evolution: If reacting with bases (carbonates/bicarbonates), anticipate CO₂ evolution.[1] Ensure reactor venting is open.

Part 5: Waste Disposal & Decontamination

Crucial: This compound contains Halogens (Cl, F) .[1][6][7][8] It must NOT be mixed with standard non-halogenated organic waste.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag.[1] Label as "Halogenated Organic Solid."[1]

  • Liquid Waste:

    • Dispose of reaction mixtures in the Halogenated Organic Solvent waste stream.[1]

    • Do NOT pour down the drain.[1][2][6][7]

    • Do NOT mix with acidic aqueous waste without neutralization (risk of precipitation or gas generation).[1]

  • Container Disposal: Triple rinse the empty bottle with a compatible solvent (e.g., Acetone).[1] Dispose of the rinsate in the halogenated waste container.[1] Deface the label before discarding the glass.

Part 6: Visualized Safety Workflow

The following diagram illustrates the "Closed Loop" safety protocol for handling this compound, ensuring no exposure from receipt to disposal.

SafetyWorkflow cluster_Handling Active Handling (Fume Hood) Start Start: Chemical Receipt Inspect Inspect Container (Check for crystals/leaks) Start->Inspect Storage Storage: 2-8°C Segregate from Oxidizers Inspect->Storage PPE_Check PPE Check: Double Nitrile Gloves + Goggles Storage->PPE_Check Retrieval Weighing Weighing (Anti-static tools) PPE_Check->Weighing Solubilization Solubilization (Add solvent slowly) Weighing->Solubilization Waste Disposal: Halogenated Waste Stream Weighing->Waste Spill/Excess Solubilization->Waste Exp. Complete End Decon & Log Waste->End

Caption: Figure 1. Closed-loop safety workflow for handling 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, emphasizing segregation and halogenated waste streams.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Octanoic Acid (CID 379).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids & Solids SOP. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.